molecular formula C8H12OSi B1584577 Dimethylphenylsilanol CAS No. 5272-18-4

Dimethylphenylsilanol

カタログ番号: B1584577
CAS番号: 5272-18-4
分子量: 152.26 g/mol
InChIキー: FDTBETCIPGWBHK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dimethylphenylsilanol (CAS 5272-18-4) is a significant organosilicon compound widely utilized in research and development for the synthesis of advanced silicone-based materials . Its molecular structure, featuring a central silicon atom bonded to two methyl groups, one phenyl group, and one hydroxyl group, confers distinct properties that are valuable in material science . The presence of the phenyl group is known to enhance the thermal stability of resulting polymers, while the silanol functionality allows it to act as a key building block in various synthetic pathways . In laboratory settings, this compound serves as a versatile intermediate. It is employed in the production of specialized silicone polymers, which find applications in creating materials with improved thermal stability and mechanical strength . Its role extends to surface modification, where it can be used to alter surface characteristics, imparting traits like hydrophobicity for more durable coatings and treatments . Furthermore, its utility in pharmaceutical research includes applications in drug delivery systems to improve solubility and bioavailability . Researchers value this compound for its use in constructing complex organosilicon structures and for progress in enantioselective synthesis . As a moisture-sensitive liquid, it requires storage in a cool place under an inert atmosphere . This compound is for research use only and is not intended for diagnostic or therapeutic purposes.

特性

IUPAC Name

hydroxy-dimethyl-phenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12OSi/c1-10(2,9)8-6-4-3-5-7-8/h3-7,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTBETCIPGWBHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063750
Record name Phenyldimethylsilanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5272-18-4
Record name 1,1-Dimethyl-1-phenylsilanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5272-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silanol, 1,1-dimethyl-1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005272184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanol, 1,1-dimethyl-1-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenyldimethylsilanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylphenylsilanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Dimethylphenylsilanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Dimethylphenylsilanol ((CH₃)₂Si(C₆H₅)OH), a member of the organosilanol family, represents a molecule of significant interest at the interface of organic and inorganic chemistry. Its unique structural attributes—a hydrophilic hydroxyl group directly attached to a silicon atom, which in turn is bonded to both hydrophobic methyl and phenyl groups—confer a fascinating array of physicochemical properties. These characteristics make it a valuable building block in organic synthesis, a functional component in materials science, and a molecule with emerging potential in pharmaceutical applications.[1] This guide, designed for the discerning researcher and drug development professional, moves beyond a simple recitation of data. It aims to provide a holistic understanding of the core physicochemical properties of this compound, grounded in the causality of its molecular structure and supported by established experimental methodologies.

Molecular Structure and Core Properties

The foundational attributes of a molecule dictate its behavior and potential applications. For this compound, the interplay between the silicon-hydroxyl moiety and the organic substituents is paramount.

Molecular Structure

The this compound molecule consists of a central silicon atom bonded to two methyl groups, one phenyl group, and a hydroxyl group. This tetrahedral arrangement results in a molecule with distinct polar and non-polar regions, a key factor influencing its solubility and reactivity.

graph MolStructure { layout=neato; node [shape=circle, style=filled, fontname="Helvetica-Bold", fontsize=12]; edge [fontname="Helvetica"];

// Atom nodes Si [label="Si", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; O [label="O", pos="1.2,-0.8!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="H", pos="2.0,-1.2!", fillcolor="#F1F3F4", fontcolor="#202124"]; C1 [label="C", pos="-1.2,-0.8!", fillcolor="#202124", fontcolor="#FFFFFF"]; // Methyl 1 H1a [label="H", pos="-1.8,-1.2!", fillcolor="#F1F3F4", fontcolor="#202124"]; H1b [label="H", pos="-1.0,-1.8!", fillcolor="#F1F3F4", fontcolor="#202124"]; H1c [label="H", pos="-1.8,-0.4!", fillcolor="#F1F3F4", fontcolor="#202124"]; C2 [label="C", pos="-0.5,1.4!", fillcolor="#202124", fontcolor="#FFFFFF"]; // Methyl 2 H2a [label="H", pos="-0.9,2.2!", fillcolor="#F1F3F4", fontcolor="#202124"]; H2b [label="H", pos="0.3,1.8!", fillcolor="#F1F3F4", fontcolor="#202124"]; H2c [label="H", pos="-1.1,1.0!", fillcolor="#F1F3F4", fontcolor="#202124"]; C_Ph1 [label="C", pos="1.0,1.0!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; // Phenyl C1 C_Ph2 [label="C", pos="1.8,1.8!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C_Ph3 [label="C", pos="2.6,1.2!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C_Ph4 [label="C", pos="2.6,0.2!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C_Ph5 [label="C", pos="1.8,-0.6!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C_Ph6 [label="C", pos="1.0,0.0!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Bonds Si -- O; O -- H; Si -- C1; C1 -- H1a; C1 -- H1b; C1 -- H1c; Si -- C2; C2 -- H2a; C2 -- H2b; C2 -- H2c; Si -- C_Ph1; C_Ph1 -- C_Ph2; C_Ph2 -- C_Ph3; C_Ph3 -- C_Ph4; C_Ph4 -- C_Ph5; C_Ph5 -- C_Ph1; }

Figure 1: Molecular Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that some reported values, particularly the boiling point, exhibit variability across different sources, likely due to measurements under different vacuum conditions. The physical state at room temperature has been reported as both a solid and a liquid, suggesting a melting point near ambient temperature.

PropertyValueSource(s)
CAS Number 5272-18-4[2][3]
Molecular Formula C₈H₁₂OSi[2]
Molecular Weight 152.27 g/mol [2][3]
Appearance Solid or clear colorless liquid[2]
Boiling Point 60-62 °C at 0.5 mmHg[4]
Density 0.975 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.514[2][4]
Flash Point 91.7 °C (197.1 °F)[2]
pKa The pKa of the silanol group is influenced by its molecular environment. While a specific experimental value for this compound is not readily available, aryl silanols are generally more acidic than their alkyl counterparts due to the electron-withdrawing nature of the phenyl group. For comparison, the pKa of triphenylsilanol in DMSO is 16.6.[5]
Storage Store at 2-8°C[2]

Spectroscopic and Analytical Characterization

Infrared (IR) Spectroscopy

Expected Absorptions: The IR spectrum of this compound is expected to show characteristic bands for the O-H, C-H, Si-C, and Si-O bonds.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded silanol group.

  • C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹ are indicative of the C-H bonds in the phenyl group.

  • C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ correspond to the C-H bonds of the methyl groups.

  • Si-CH₃ Bending: A characteristic sharp peak around 1260 cm⁻¹ is due to the symmetric bending of the Si-CH₃ groups.

  • Si-O Stretch: A strong absorption in the 800-900 cm⁻¹ region is typically assigned to the Si-O stretching vibration of the silanol.

  • Phenyl Group: Characteristic absorptions for the phenyl group are expected in the fingerprint region (e.g., C=C stretching around 1600 cm⁻¹ and C-H out-of-plane bending).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum will provide information on the different types of protons and their chemical environment.

  • Si-OH Proton: A broad singlet, the chemical shift of which is highly dependent on concentration and solvent, is expected for the hydroxyl proton.

  • Phenyl Protons: A multiplet in the aromatic region (typically δ 7.2-7.8 ppm) will correspond to the protons of the phenyl group.

  • Methyl Protons: A sharp singlet in the upfield region (typically δ 0.2-0.5 ppm) will be observed for the six equivalent protons of the two methyl groups attached to the silicon atom.

The carbon NMR spectrum will show distinct signals for the carbon atoms in the methyl and phenyl groups.

  • Methyl Carbons: A signal in the upfield region (typically δ -2 to 2 ppm) is expected for the carbon atoms of the two equivalent methyl groups. Quaternary carbons, such as the nitrilo carbon, often show weaker signals in ¹³C NMR spectra.[3]

  • Phenyl Carbons: Several signals in the aromatic region (typically δ 125-140 ppm) will be observed for the carbon atoms of the phenyl group. The carbon atom directly attached to the silicon (ipso-carbon) will have a distinct chemical shift compared to the ortho, meta, and para carbons.

Experimental Protocols for Physicochemical Property Determination

To ensure the accuracy and reproducibility of physicochemical data, standardized experimental protocols are essential. The following sections provide detailed methodologies for determining key properties of this compound.

graph ExperimentalWorkflow { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Figure 2: General Experimental Workflow for the Characterization of this compound.

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the hydrolysis of Chlorodimethylphenylsilane.

Principle: The silicon-chlorine bond is readily hydrolyzed by water to form the corresponding silanol and hydrochloric acid. The reaction is typically carried out in the presence of a weak base to neutralize the HCl produced.

Materials:

  • Chlorodimethylphenylsilane

  • Diethyl ether (or other suitable organic solvent)

  • Sodium bicarbonate (or other weak base)

  • Water

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware

Procedure:

  • Dissolve Chlorodimethylphenylsilane in diethyl ether in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the solution in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to the stirred solution of the chlorosilane.

  • After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Separate the organic layer and wash it with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

  • The product can be further purified by vacuum distillation or recrystallization.

Determination of Melting Point

Principle: The melting point of a pure crystalline solid is a characteristic physical property. The temperature range over which the solid melts can be used to assess its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If the sample is crystalline, gently grind it in a mortar.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the last crystal melts (the end of the melting range).

  • For a pure compound, the melting range should be narrow (typically 0.5-2 °C).[6]

Determination of Solubility

Principle: The solubility of a compound in a particular solvent is determined by the balance of intermolecular forces between the solute and the solvent. "Like dissolves like" is a guiding principle.

Materials:

  • This compound

  • A selection of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, toluene, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

Qualitative Assessment:

  • To a series of test tubes, add a small, accurately weighed amount of this compound (e.g., 10 mg).

  • To each tube, add a measured volume of a different solvent (e.g., 1 mL).

  • Vortex each tube for a set period (e.g., 1 minute).

  • Visually inspect each tube for the presence of undissolved solid.

  • Classify the solubility as soluble, partially soluble, or insoluble.

Quantitative Assessment (Shake-Flask Method):

  • Prepare a saturated solution of this compound in the solvent of interest by adding an excess of the solid to a known volume of the solvent in a sealed container.

  • Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Allow any undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant.

  • Determine the concentration of this compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

Determination of pKa

Principle: The pKa of the silanol group can be determined by monitoring a pH-dependent property of the molecule, such as its UV-Vis absorbance or NMR chemical shift, during a titration.

Method: Potentiometric Titration

  • Dissolve a known amount of this compound in a suitable solvent mixture (e.g., a water-alcohol mixture to ensure solubility).

  • Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa corresponds to the pH at the half-equivalence point of the titration curve.

Applications in Research and Drug Development

The unique properties of this compound and related silanols make them valuable in several areas relevant to pharmaceutical research and development.

  • Synthetic Intermediates: The silanol group is a versatile functional handle for further chemical transformations. It can participate in cross-coupling reactions, such as the Hiyama coupling, to form new carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[2]

  • Bioisosteric Replacement: The "silicon switch," where a carbon atom in a drug molecule is replaced by a silicon atom, is an emerging strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a drug.[7] The silanol group can act as a bioisostere for a carbinol (C-OH) group, potentially leading to enhanced hydrogen bonding capabilities and altered acidity, which can impact drug-target interactions.[5] Silanols are generally more acidic and have more favorable hydrogen-bond donor properties than their carbinol counterparts.[5][8]

  • Drug Delivery: The silanol functionality allows for the covalent attachment of this compound to the surface of silica-based nanomaterials, which are being explored as drug delivery vehicles.[9] This surface modification can alter the hydrophobicity and drug-loading capacity of the nanoparticles.

  • Derivatizing Agents: The reactivity of the silanol group can be exploited for the derivatization of drugs and other biomolecules prior to analysis by techniques such as gas chromatography-mass spectrometry (GC-MS).[10][11][12][13][14] Silylation can increase the volatility and thermal stability of polar analytes.

Safety and Handling

This compound is classified as an eye irritant.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be stored in a cool, dry, and well-ventilated area.[2]

References

Introduction: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Dimethylphenylsilanol (CAS 5272-18-4)

This compound, also known as phenyldimethylsilanol, is an organosilicon compound that holds a distinct position in modern chemistry. Its structure, featuring a silicon atom bonded to two methyl groups, a phenyl group, and a hydroxyl (-OH) group, makes it a versatile building block.[1] From my experience in the field, the true value of this compound lies in this hybrid nature. The hydroxyl group provides a reactive site for condensation and coupling reactions, characteristic of alcohols, while the dimethylphenylsilyl moiety imparts properties like thermal stability, hydrophobicity, and unique steric and electronic effects.[1][2] This guide is designed for the hands-on researcher and development professional, moving beyond simple data recitation to explore the causality behind its applications and the practical considerations for its use in the laboratory.

Core Chemical and Physical Properties

Understanding the fundamental properties of a reagent is the first step toward its effective application. This compound is typically a colorless to pale yellow liquid or a low-melting solid.[1] The physical state you observe will often depend on the purity of the sample. The presence of the silanol (Si-OH) group allows for hydrogen bonding, which influences its viscosity and boiling point.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5272-18-4[1][3][4]
Molecular Formula C₈H₁₂OSi[1][3]
Molecular Weight 152.27 g/mol [3][4]
Appearance Colorless to almost colorless clear liquid; may appear as a solid[1][5]
Density 0.975 g/mL at 25 °C[5]
Boiling Point 60-62 °C at 0.5 mmHg[5][6]
Flash Point 91.7 °C (197.1 °F)[5]
Refractive Index (n20/D) 1.514[6]
Storage Temperature 2-8°C[6]

Synthesis Pathways: From Precursors to Product

While this compound is commercially available, understanding its synthesis is crucial for specialized applications or when derivatization is required. The most common laboratory-scale synthesis involves the hydrolysis of a corresponding halosilane, typically chlorodimethylphenylsilane.

The choice of this pathway is logical due to the high reactivity of the silicon-chlorine bond with water. This reaction is facile and often proceeds to completion with high yield. However, a critical control point is the management of the condensation side-reaction. The newly formed silanol is itself reactive and can condense with another molecule to form 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane. Careful control of stoichiometry, temperature, and pH is necessary to favor the formation of the desired silanol.

Fig 1: Synthesis workflow for this compound via hydrolysis.

Reactivity and Key Applications

The utility of this compound in research and development stems from its predictable and versatile reactivity.

Siloxane Polymer Chemistry

The foundational reaction for silanols is self-condensation to form siloxane bonds (Si-O-Si). This makes this compound an excellent chain-terminating or "end-capping" agent in the synthesis of silicone polymers. By introducing a bulky dimethylphenylsilyl group at the end of a polydimethylsiloxane (PDMS) chain, one can precisely control the polymer's molecular weight and modify its properties, such as thermal stability and solubility. The phenyl group, in particular, enhances thermal and oxidation resistance compared to standard dimethyl silicone fluids.[7]

Cross-Coupling Reactions: The Hiyama Coupling

In the realm of organic synthesis, this compound serves as a potent nucleophile in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling.[6][8] Unlike many organometallic reagents, organosilanols are generally stable, less toxic, and compatible with a wide range of functional groups. The reaction is typically activated by a fluoride source (e.g., TBAF) or a base, which generates a hypervalent, more nucleophilic silicate species. This makes it an invaluable tool for forming carbon-carbon bonds, a cornerstone of drug development and materials science.

HiyamaCoupling reagents This compound R-X (Organic Halide) cycle Oxidative Addition Transmetalation Reductive Elimination reagents->cycle:f0 catalyst Pd(0) Catalyst catalyst->cycle:f0 activator Activator (e.g., F⁻) activator->cycle:f1 cycle:f2->catalyst Regenerated product R-Ph (Coupled Product) cycle:f2->product

Fig 2: Simplified logic of a Pd-catalyzed Hiyama cross-coupling reaction.
Protocol: Exemplary Hiyama Cross-Coupling

This protocol is a representative example based on established methodologies for the palladium-catalyzed cross-coupling of an aryl halide with this compound.[8]

  • Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and this compound (1.2 mmol, 1.2 equiv).

  • Solvent and Activator: Add anhydrous solvent (e.g., THF, 5 mL). To this mixture, add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 mL, 1.5 equiv) dropwise via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor its progress using an appropriate analytical technique (e.g., TLC or GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the desired biaryl compound.

Analytical Characterization

Confirming the identity and purity of this compound is paramount. A multi-technique approach is standard practice.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation. Expect to see signals corresponding to the methyl protons (a singlet) and the phenyl protons (multiplets in the aromatic region). The hydroxyl proton is often a broad singlet, and its chemical shift can vary with concentration and solvent.[9]

  • Infrared (IR) Spectroscopy: The key diagnostic peak is the O-H stretch of the silanol group, which typically appears as a broad band. You will also observe peaks corresponding to Si-C and aromatic C-H stretches.

  • Mass Spectrometry (MS): Electron ionization MS (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns, including the loss of a methyl group, which is a common fragmentation pathway for dimethylsilyl compounds.[10]

Table 2: Representative Spectroscopic Data

TechniqueKey Features / Expected Signals
¹H NMR Singlet for Si-(CH₃)₂, Multiplets for Phenyl-H, Broad singlet for Si-OH
¹³C NMR Signals for methyl carbons and distinct signals for aromatic carbons (ipso, ortho, meta, para)
IR (Infrared) Broad O-H stretch (~3200-3600 cm⁻¹), Si-CH₃ peaks, Aromatic C-H and C=C stretches
MS (Mass Spec) Molecular Ion Peak (M⁺), [M-15]⁺ peak (loss of CH₃)

Safety and Handling

As a responsible scientist, proper handling is not optional. This compound is classified as an irritant.

  • Hazard Identification: It is known to cause skin and serious eye irritation.[11] The GHS07 "Exclamation mark" pictogram is applicable.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, nitrile gloves, and a lab coat.[12]

  • Handling: Use in a well-ventilated area or a chemical fume hood.[11][13] Avoid breathing vapors. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[14] Recommended storage is often refrigerated (2-8°C) to minimize potential condensation over time.[6]

Table 3: GHS Safety Information

IdentifierInformation
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H319: Causes serious eye irritation. H315: Causes skin irritation. H335: May cause respiratory irritation.
Precautionary Statements P264, P280, P305+P351+P338

Conclusion

This compound (CAS 5272-18-4) is far more than a simple chemical intermediate. It is a sophisticated tool for chemists, offering a gateway to advanced polymer architectures and a milder, more functional-group-tolerant method for constructing complex organic molecules. Its true potential is unlocked when researchers and drug development professionals understand the interplay between its silanol reactivity and the stabilizing influence of its organosilyl structure. By mastering its synthesis, reactivity, and handling, you can leverage this versatile compound to accelerate innovation in your field.

References

Spectral Analysis of Dimethylphenylsilanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectral data of Dimethylphenylsilanol, a key organosilicon compound with applications in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize spectroscopic techniques for molecular characterization. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this specific molecule, offering not just data, but a field-proven interpretation of the spectral features.

Introduction to this compound and its Spectroscopic Fingerprint

This compound [(C₆H₅)Si(OH)(CH₃)₂] is a versatile organosilanol that serves as a valuable building block in various chemical transformations, including as a coupling partner in cross-coupling reactions.[1] Its unique structure, featuring a phenyl ring, two methyl groups, and a hydroxyl group attached to a central silicon atom, gives rise to a distinct spectroscopic signature. Understanding this signature is paramount for reaction monitoring, quality control, and mechanistic studies. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, providing a comprehensive understanding of its molecular characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum on a 300 or 400 MHz spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses all expected proton resonances.[2]

  • ¹³C NMR: Acquire the spectrum on a 75 or 100 MHz spectrometer. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay are typically required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.[2]

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show three main signals corresponding to the hydroxyl proton, the phenyl protons, and the methyl protons.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.5-7.6Multiplet2Hortho-Protons of Phenyl Ring
~7.3-7.4Multiplet3Hmeta- and para-Protons of Phenyl Ring
~1.5-2.5Singlet (broad)1HSi-OH
~0.3Singlet6HSi-(CH₃ )₂

Interpretation:

  • Phenyl Protons (7.3-7.6 ppm): The protons on the phenyl ring typically appear as a complex multiplet in the aromatic region of the spectrum. The electron-withdrawing nature of the silyl group deshields these protons, causing them to resonate at a relatively downfield position.[3] The protons closer to the silicon atom (ortho protons) are generally the most deshielded.

  • Hydroxyl Proton (1.5-2.5 ppm): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad singlet.

  • Methyl Protons (0.3 ppm): The six protons of the two methyl groups are chemically equivalent and thus appear as a single, sharp singlet. The electropositive nature of the silicon atom shields these protons, causing them to resonate at a significantly upfield position compared to methyl groups attached to carbon.[3]

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound will display four distinct signals.

Chemical Shift (δ, ppm) Assignment
~138ipso-Carbon of Phenyl Ring (C-Si)
~134ortho-Carbons of Phenyl Ring
~129para-Carbon of Phenyl Ring
~128meta-Carbons of Phenyl Ring
~-2Si-(C H₃)₂

Interpretation:

  • Phenyl Carbons (128-138 ppm): The carbons of the phenyl ring resonate in the aromatic region. The ipso-carbon (the carbon directly attached to the silicon) is typically found at the most downfield position in this group. The chemical shifts of the ortho, meta, and para carbons are influenced by the electronic effects of the silyl group.[1][4]

  • Methyl Carbons (-2 ppm): The carbons of the two equivalent methyl groups appear at a highly shielded (upfield) position, often below 0 ppm, due to the strong shielding effect of the silicon atom.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Spectroscopy

Sample Preparation:

  • Solid Sample (KBr Pellet): Mix a small amount of this compound with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

  • Liquid/Solution Sample: Dissolve the compound in a suitable solvent (e.g., CCl₄) and place the solution in a salt (NaCl or KBr) cell.[5]

Data Acquisition:

  • Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the pure solvent or KBr pellet should be recorded and subtracted from the sample spectrum.

IR Spectral Data and Interpretation

The IR spectrum of this compound is characterized by several key absorption bands.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3600-3200O-H stretch (hydrogen-bonded)Strong, Broad
~3070-3050C-H stretch (aromatic)Medium
~2960-2900C-H stretch (aliphatic, methyl)Medium
~1600, 1485C=C stretch (aromatic ring)Medium
~1430Si-C₆H₅ stretchMedium
~1260Si-CH₃ symmetric deformationStrong
~1120Si-O stretchStrong
~830Si-C stretchStrong
~730, 700C-H out-of-plane bend (monosubstituted benzene)Strong

Interpretation:

  • O-H Stretch (~3600-3200 cm⁻¹): The most prominent feature in the IR spectrum of a silanol is the strong, broad absorption band due to the stretching vibration of the hydroxyl group involved in hydrogen bonding.[5]

  • C-H Stretches (~3070-2900 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic phenyl ring, while those just below 3000 cm⁻¹ are due to the C-H stretches of the methyl groups.[6]

  • Aromatic C=C Stretches (~1600, 1485 cm⁻¹): These bands are characteristic of the carbon-carbon double bond stretching within the phenyl ring.[7]

  • Si-C and Si-O Stretches (~1430, ~1260, ~1120, ~830 cm⁻¹): The region between 1450 cm⁻¹ and 800 cm⁻¹ contains several strong absorptions corresponding to the vibrations of the silicon-carbon and silicon-oxygen bonds, which are characteristic of organosilicon compounds.[8] The strong band around 1260 cm⁻¹ is a hallmark of the Si-CH₃ group.

  • C-H Bending (~730, 700 cm⁻¹): The strong absorptions in this region are due to the out-of-plane bending of the C-H bonds on the monosubstituted phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Experimental Protocol for Mass Spectrometry

Sample Introduction:

  • The sample can be introduced directly into the ion source or via a gas chromatograph (GC-MS) for separation from impurities.

Ionization:

  • Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[9]

Data Acquisition:

  • The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight).

Mass Spectral Data and Interpretation

The mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions.

m/z Proposed Fragment Ion Interpretation
152[C₈H₁₂OSi]⁺˙Molecular Ion (M⁺˙)
137[(C₆H₅)Si(OH)(CH₂)]⁺Loss of a methyl radical (•CH₃)
77[C₆H₅]⁺Phenyl cation
75[Si(OH)(CH₃)₂]⁺Loss of a phenyl radical (•C₆H₅)

Interpretation:

The fragmentation of organosilicon compounds in mass spectrometry often involves cleavages of bonds to the silicon atom.[10] For this compound, the molecular ion (M⁺˙) is expected at m/z 152. A common fragmentation pathway is the loss of a methyl radical (•CH₃) to form a stable silicon-containing cation at m/z 137.[9] Another significant fragmentation is the cleavage of the Si-phenyl bond, leading to the formation of a phenyl cation at m/z 77 or the dimethylsilanol cation at m/z 75.

Fragmentation Pathway Diagram

fragmentation M [C₈H₁₂OSi]⁺˙ m/z = 152 (Molecular Ion) F1 [(C₆H₅)Si(OH)(CH₂)]⁺ m/z = 137 M->F1 - •CH₃ F2 [C₆H₅]⁺ m/z = 77 M->F2 - •Si(OH)(CH₃)₂ F3 [Si(OH)(CH₃)₂]⁺ m/z = 75 M->F3 - •C₆H₅

Caption: Proposed mass spectral fragmentation pathway of this compound.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the phenyl, methyl, and hydroxyl groups to the silicon center. The IR spectrum provides clear evidence for the presence of the hydroxyl and various Si-C and C-H bonds. Finally, the mass spectrum establishes the molecular weight and reveals characteristic fragmentation patterns. This detailed spectral analysis serves as a crucial reference for any researcher working with this important organosilicon compound, ensuring its correct identification and purity assessment in complex chemical environments.

References

A-Comprehensive-Technical-Guide-to-the-Solubility-of-Dimethylphenylsilanol-in-Organic-Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylphenylsilanol ((C₆H₅)Si(OH)(CH₃)₂) is a pivotal organosilicon compound with significant applications in organic synthesis, polymer chemistry, and increasingly, in the realm of medicinal chemistry as a metabolite of silicon-containing drugs.[1] A thorough understanding of its solubility profile in various organic solvents is a critical prerequisite for its effective utilization, profoundly influencing reaction kinetics, purification strategies, and formulation development. This technical guide provides an in-depth analysis of the solubility of this compound, grounded in fundamental physicochemical principles and supported by established experimental methodologies. We will dissect the interplay of intermolecular forces, solvent properties, and the unique structural characteristics of this compound that collectively govern its dissolution behavior. Furthermore, this guide furnishes a detailed, self-validating protocol for the empirical determination of solubility, empowering researchers to generate reliable and reproducible data.

The Physicochemical Landscape of this compound

This compound is an amphiphilic molecule, possessing both nonpolar and polar functionalities, which is the cornerstone of its solubility characteristics.[2]

  • The Silanol Group (-SiOH): The hydroxyl group bonded to the silicon atom confers polarity to the molecule. This functional group is capable of acting as both a hydrogen bond donor and acceptor, a critical feature for its interaction with protic and other polar solvents.[2] The presence and accessibility of silanol groups are known to significantly influence surface interactions and solubility.[3][4][5]

  • The Phenyl and Dimethyl Groups (-C₆H₅, -(CH₃)₂): These organic substituents are nonpolar and contribute to the molecule's hydrophobic character. They primarily interact with nonpolar or weakly polar solvents through van der Waals forces.[6][7]

The equilibrium between the hydrophilic silanol moiety and the hydrophobic organic groups dictates the extent to which this compound will dissolve in a given solvent.

Solubility Profile: A Solvent-by-Solvent Analysis

The principle of "like dissolves like" provides a foundational but simplified view of solubility. A more rigorous understanding requires an examination of the specific intermolecular forces at play between this compound and the solvent molecules.[6][7]

Polar Protic Solvents

Solvents such as methanol and ethanol, which can engage in hydrogen bonding, are excellent solvents for this compound. The strong hydrogen bonding and dipole-dipole interactions between the solvent and the silanol group facilitate dissolution.[6]

Polar Aprotic Solvents

Solvents like acetone, tetrahydrofuran (THF), and ethyl acetate possess significant dipole moments but do not have a hydrogen atom bonded to an electronegative atom. They can, however, act as hydrogen bond acceptors. Consequently, this compound generally exhibits good solubility in these solvents due to strong dipole-dipole interactions.

Nonpolar Solvents

In nonpolar solvents like hexane, benzene, and toluene, the primary intermolecular interactions are London dispersion forces.[6] The phenyl and dimethyl groups of this compound promote its solubility in these solvents. However, the propensity of the polar silanol group to form hydrogen-bonded self-aggregates can limit solubility in highly nonpolar environments.

Chlorinated Solvents

Chlorinated solvents such as chloroform and dichloromethane are weakly polar. They can participate in weak hydrogen bonding and dipole-dipole interactions, generally leading to moderate to good solubility of this compound. A related compound, dimethylphenylsilane, is noted to be soluble in chloroform and 1,2-dichloroethane.[8][9]

Tabulated Solubility Data

The following table provides a qualitative summary of the solubility of this compound in various common organic solvents based on general chemical principles. For precise quantitative data, experimental determination is necessary.

Solvent Solvent Type Anticipated Solubility Primary Intermolecular Forces
MethanolPolar ProticHighHydrogen Bonding, Dipole-Dipole
EthanolPolar ProticHighHydrogen Bonding, Dipole-Dipole
AcetonePolar AproticHighDipole-Dipole, Hydrogen Bond Acceptor
Tetrahydrofuran (THF)Polar AproticHighDipole-Dipole, Hydrogen Bond Acceptor
Ethyl AcetatePolar AproticModerate to HighDipole-Dipole, Hydrogen Bond Acceptor
DichloromethaneWeakly PolarHighDipole-Dipole
ChloroformWeakly PolarHighDipole-Dipole
TolueneNonpolarModerateLondon Dispersion Forces, π-π Stacking
BenzeneNonpolarModerateLondon Dispersion Forces, π-π Stacking
HexaneNonpolarLow to ModerateLondon Dispersion Forces

Experimental Protocol for Solubility Determination: A Self-Validating Workflow

This protocol outlines a robust and reliable method for the quantitative determination of this compound solubility. The design of this workflow incorporates steps to ensure that equilibrium is achieved and that the measurement is accurate, making the protocol inherently self-validating.

Materials and Equipment
  • High-purity this compound

  • Analytical grade organic solvents

  • Sealed vials (e.g., screw-cap scintillation vials)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Syringes and solvent-compatible syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Calibrated analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Step-by-Step Methodology
  • Preparation of Saturated Solutions: Add an excess of this compound to a known volume of the selected solvent in a sealed vial. The presence of excess solid is crucial for ensuring the solution reaches saturation.

  • Equilibration: Place the sealed vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to rest at the constant temperature for at least 2 hours to permit the undissolved solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed vial. This filtration step is critical to remove any microscopic solid particles that could lead to an overestimation of solubility.

  • Quantification: Accurately determine the mass of the collected filtrate. Prepare a series of dilutions of the filtrate with the same solvent to bring the concentration of this compound into the linear dynamic range of the analytical instrument. Analyze the diluted samples using a validated analytical method.

  • Calculation of Solubility: From the concentration determined by the analytical instrument and the dilution factors, calculate the concentration of this compound in the original saturated solution. Express the solubility in appropriate units (e.g., mg/mL, g/100 mL, mol/L).

Workflow Diagram

G cluster_prep 1. Preparation of Saturated Solution cluster_sample 2. Sample Collection cluster_quant 3. Quantification cluster_calc 4. Calculation A Add excess this compound to known volume of solvent B Seal vial and place in thermostatically controlled shaker A->B C Agitate for 24-48 hours to reach equilibrium B->C D Allow excess solid to settle C->D E Withdraw supernatant with syringe D->E F Filter through 0.45 µm syringe filter E->F G Dilute filtered solution F->G H Analyze using calibrated analytical instrument (e.g., HPLC) G->H I Calculate concentration in original saturated solution H->I J Express solubility in desired units (g/100 mL, etc.) I->J

Caption: A validated experimental workflow for the determination of this compound solubility.

Molecular Interactions and Solubility: A Deeper Perspective

The solubility of this compound is a direct consequence of the energetic favorability of solute-solvent interactions over solute-solute and solvent-solvent interactions.

G cluster_solute This compound cluster_solvents Organic Solvents solute This compound (Amphiphilic) polar_protic Polar Protic (e.g., Methanol) solute->polar_protic Strong H-Bonding (High Solubility) polar_aprotic Polar Aprotic (e.g., Acetone) solute->polar_aprotic Dipole-Dipole (Good Solubility) nonpolar Nonpolar (e.g., Hexane) solute->nonpolar Van der Waals (Lower Solubility)

Caption: A schematic representation of the dominant intermolecular forces driving the solubility of this compound.

Conclusion

The solubility of this compound is a complex property governed by its amphiphilic nature and the specific intermolecular forces it can establish with a given organic solvent. A systematic approach, combining a theoretical understanding of these interactions with rigorous experimental determination, is paramount for its successful application in scientific research and development. The methodologies and principles outlined in this guide provide a robust framework for researchers to understand, predict, and quantify the solubility of this versatile organosilicon compound.

References

An In-depth Technical Guide to the Thermal Stability of Dimethylphenylsilanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dimethylphenylsilanol [(CH₃)₂C₆H₅SiOH] is a key organosilicon compound utilized in the synthesis of specialized polymers and as a blocking agent in silicone chemistry. Its thermal stability is a critical parameter that dictates its processing conditions, storage, and performance in high-temperature applications. This technical guide provides a comprehensive overview of the thermal stability of this compound, delineating its decomposition pathways, the products formed, and the analytical techniques employed for its characterization. Drawing upon established principles of silanol chemistry and data from related organosilicon compounds, this document offers researchers, scientists, and drug development professionals a thorough understanding of the thermal behavior of this versatile molecule.

Introduction: The Significance of Thermal Stability in Organosilicon Chemistry

Organosilanols are a class of organosilicon compounds characterized by the presence of one or more hydroxyl groups directly attached to a silicon atom. The reactivity of the Si-OH bond is central to their chemistry, enabling condensation reactions that form stable siloxane (Si-O-Si) linkages, the backbone of silicone polymers. The thermal stability of an organosilanol is intrinsically linked to the energetics of this condensation process and the strength of the silicon-carbon and silicon-hydroxyl bonds.

For this compound, a monofunctional silanol, its thermal behavior is of paramount importance. It is frequently used to control the chain length of polysiloxanes by end-capping, a process that occurs at elevated temperatures. Therefore, a detailed understanding of its thermal decomposition profile is essential for optimizing reaction conditions and ensuring the integrity of the final polymeric products. This guide will explore the fundamental mechanisms governing the thermal degradation of this compound, the analytical methodologies to probe these processes, and the nature of the resulting decomposition products.

Fundamental Principles of Silanol Thermal Decomposition

The thermal decomposition of silanols is not a simple, single-step process. It typically proceeds through a series of reactions, the nature of which is dependent on temperature, the presence of catalysts, and the surrounding atmosphere.

Condensation to Siloxanes: The Primary Thermal Event

At moderately elevated temperatures, the primary and most facile thermal reaction for silanols is self-condensation to form a siloxane and water. For this compound, this bimolecular reaction yields 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane:

2 (CH₃)₂C₆H₅SiOH → (CH₃)₂(C₆H₅)Si-O-Si(C₆H₅)(CH₃)₂ + H₂O

This reaction is a dehydration process and is often the first significant thermal event observed in the thermal analysis of silanols. The temperature at which this condensation occurs is a key indicator of the silanol's thermal stability under non-hydrolytic conditions.

Higher Temperature Decomposition: Bond Scission

At significantly higher temperatures, the energy input becomes sufficient to induce homolytic cleavage of the silicon-carbon and carbon-hydrogen bonds within the dimethylphenylsilyl moiety. The presence of the phenyl group generally imparts greater thermal stability compared to simple alkylsilanols due to the strength of the Si-C(sp²) bond. However, at extreme temperatures, the following decomposition pathways can be anticipated:

  • Si-C Bond Cleavage: The scission of the silicon-phenyl or silicon-methyl bond can lead to the formation of radical species. The thermal decomposition of phenyl-substituted silanes can proceed through a free-radical mechanism, which may involve the elimination of a phenyl radical.

  • C-H Bond Cleavage: At even higher temperatures, cleavage of C-H bonds within the methyl and phenyl groups can occur, leading to the formation of a complex mixture of hydrocarbon gases and a silicon-containing char.

The specific temperature ranges for these decomposition events are best determined through experimental techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Analytical Techniques for Assessing Thermal Stability

A suite of thermoanalytical and spectroscopic techniques is employed to comprehensively characterize the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of materials by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[1][2][3]

Experimental Protocol: Thermogravimetric Analysis of this compound

  • Instrument Preparation: Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications. A Mettler Toledo TGA/SDTA 851e or similar instrument is suitable.[4]

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina crucible.[4] Given that this compound is a solid at room temperature, this can be done using a microbalance.

  • Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[5]

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.[3]

  • Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show distinct steps corresponding to different decomposition events. The onset temperature of the first major mass loss is typically considered the decomposition temperature.

Expected TGA Profile of this compound:

  • Initial, minor mass loss (below 150-200°C): This may be attributed to the loss of any residual solvent or adsorbed moisture.

  • First significant mass loss: This step would correspond to the condensation reaction, with the mass loss percentage approaching the theoretical mass of water lost (approximately 5.9% for the complete condensation of two molecules).

  • Subsequent mass loss stages (at higher temperatures): These would be associated with the decomposition of the organic (phenyl and methyl) groups attached to the silicon atom.[6]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] It is used to detect thermal events such as melting, crystallization, and decomposition, which are associated with endothermic or exothermic heat flows.

Experimental Protocol: Differential Scanning Calorimetry of this compound

  • Instrument Preparation: Calibrate the DSC instrument using appropriate standards (e.g., indium). A Perkin-Elmer Model DSC-2 or similar is appropriate.[9]

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a sealed aluminum pan. An empty sealed pan is used as the reference.

  • Atmosphere: Purge the sample chamber with an inert gas like nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a temperature below its melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature beyond its expected decomposition.

  • Data Analysis: The DSC thermogram will show peaks corresponding to thermal events. An endothermic peak will indicate melting, while exothermic peaks can signify decomposition or curing (condensation) reactions.

Expected DSC Profile of this compound:

  • Melting Point: An endothermic peak corresponding to the melting of the solid this compound. For the analogous triphenylsilanol, the melting point is in the range of 150-153°C.[10][11]

  • Condensation/Decomposition: Exothermic peaks at higher temperatures would indicate the onset of condensation and subsequent decomposition reactions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique for identifying the volatile products of thermal decomposition.[12][13] The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol: Py-GC-MS of this compound

  • Sample Preparation: A small, accurately weighed amount of this compound is placed in a pyrolysis sample cup.

  • Pyrolysis: The sample is introduced into the pyrolyzer, which is pre-heated to a specific temperature (e.g., 300°C, 600°C, and 900°C to study different decomposition stages).[14]

  • GC Separation: The volatile pyrolysis products are swept into the GC column by an inert carrier gas (e.g., helium). The column temperature is programmed to separate the different components of the mixture.

  • MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared to spectral libraries for identification.

Expected Pyrolysis Products of this compound:

  • At lower pyrolysis temperatures (e.g., 200-400°C): The primary product would be 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane, the result of condensation.

  • At higher pyrolysis temperatures (e.g., >500°C): A more complex mixture of products is expected, including:

    • Benzene (from cleavage of the Si-phenyl bond)

    • Toluene (from rearrangement and fragmentation)

    • Methane (from cleavage of the Si-methyl bond)

    • A variety of other aromatic and aliphatic hydrocarbons

    • Cyclic siloxanes of varying ring sizes

Mechanistic Insights into Thermal Decomposition

The thermal decomposition of this compound can be conceptualized as a multi-stage process, with each stage being dominant in a particular temperature range.

Diagram: Proposed Thermal Decomposition Pathway of this compound

G cluster_0 Low Temperature Regime (~200-400°C) cluster_1 High Temperature Regime (>500°C) DMP DMP H2O H₂O DMP->H2O Dehydration Disiloxane 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane DMP->Disiloxane Condensation This compound\n[(CH₃)₂C₆H₅SiOH] This compound [(CH₃)₂C₆H₅SiOH] Benzene Benzene Disiloxane->Benzene Si-Ph Cleavage Methane Methane Disiloxane->Methane Si-Me Cleavage Cyclics Cyclic Siloxanes Disiloxane->Cyclics Rearrangement Char Si-based Char Disiloxane->Char Fragmentation

Caption: Proposed multi-stage thermal decomposition of this compound.

Factors Influencing Thermal Stability

The thermal stability of this compound can be influenced by several external factors:

  • Presence of Catalysts: Traces of acids or bases can significantly lower the temperature required for condensation.

  • Atmosphere: The presence of oxygen can lead to thermo-oxidative degradation, which typically occurs at lower temperatures than pyrolysis and results in different decomposition products, including oxides of carbon and silicon.

  • Impurities: The presence of other reactive species can initiate or alter the decomposition pathways.

Conclusion

The thermal stability of this compound is governed by a sequence of chemical reactions that are initiated at different temperature thresholds. The primary, lower-temperature event is a condensation reaction to form 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane. At higher temperatures, cleavage of the silicon-carbon bonds leads to the formation of a complex mixture of volatile organic compounds and a silicon-containing residue. A thorough understanding of this thermal behavior, elucidated through techniques such as TGA, DSC, and Py-GC-MS, is critical for the effective utilization of this compound in the synthesis of advanced materials and in other high-temperature applications. While specific quantitative data for the decomposition of neat this compound is not widely available in the literature, the principles outlined in this guide, based on the well-established chemistry of silanols and related organosilicon compounds, provide a robust framework for predicting and understanding its thermal stability.

References

Introduction: The Versatile Role of Dimethylphenylsilanol in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Applications of Dimethylphenylsilanol

This compound ((C₆H₅)Si(OH)(CH₃)₂) is an organosilanol that has emerged as a cornerstone reagent in contemporary organic chemistry, materials science, and drug development.[1] Characterized by a hydroxyl group directly attached to a silicon atom, which is also bonded to two methyl groups and a phenyl group, its reactivity profile is both nuanced and highly versatile. The presence of the Si-OH moiety facilitates a range of transformations, from simple condensation reactions to sophisticated catalytic cross-couplings.

This guide provides an in-depth exploration of the reactivity of this compound with key functional groups. Moving beyond a mere recitation of reactions, we will delve into the mechanistic underpinnings and the causal logic that dictates experimental design. The protocols described herein are designed to be self-validating, offering researchers and development professionals a robust framework for leveraging this powerful synthetic tool.

PropertyValueSource
CAS Number 5272-18-4[2]
Molecular Formula C₈H₁₂OSi[3]
Molecular Weight 152.27 g/mol [2]
Appearance Solid[2]
Density 0.975 g/mL at 25 °C[2]
Refractive Index n20/D 1.514[2]

Reactivity with Hydroxyl Groups: The Silylation Gateway

The most fundamental reaction of this compound is its condensation with alcohols and phenols to form silyl ethers. This transformation is central to its use as a protecting group, a strategy essential for multi-step synthesis where the inherent reactivity of a hydroxyl group must be temporarily masked.[4][5]

Mechanistic Rationale and Strategic Advantage

The formation of a silyl ether from a silanol and an alcohol is a condensation reaction that liberates water as the sole byproduct.[6] The driving force for this reaction is the formation of the exceptionally strong and stable silicon-oxygen bond.[7]

Why Protect? In complex syntheses, the acidic proton of a hydroxyl group is incompatible with a wide array of reagents, particularly organometallics (e.g., Grignard reagents) and strong bases, which would be quenched via an acid-base reaction.[5] By converting the alcohol to a silyl ether, its acidic character is removed, rendering it inert to these conditions.[4]

The dimethylphenylsilyl (DMPS) group offers distinct advantages over other common silyl protecting groups like trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS). The phenyl group provides greater steric bulk and electronic stability compared to TMS, making the resulting silyl ether more robust and less prone to premature cleavage under mildly acidic or basic conditions.[8]

Experimental Protocol: Protection of a Primary Alcohol

This protocol details a standard procedure for the silylation of a primary alcohol using this compound. The choice of a non-nucleophilic base like imidazole is critical; it acts as a catalyst by deprotonating the silanol, increasing its nucleophilicity without competing in the reaction.

Materials:

  • Primary Alcohol (e.g., Benzyl alcohol)

  • This compound (1.1 equiv)

  • Imidazole (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried, argon-purged flask, add the primary alcohol (1.0 equiv) and anhydrous DCM.

  • Add imidazole (1.5 equiv) and stir until fully dissolved at room temperature.

  • Add this compound (1.1 equiv) portion-wise to the solution.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure dimethylphenylsilyl ether.

Experimental Protocol: Deprotection of a Silyl Ether

The cleavage of silyl ethers is most effectively achieved using a fluoride ion source. The exceptionally high bond energy of the silicon-fluorine (Si-F) bond provides a powerful thermodynamic driving force for this reaction.[4][9] Tetrabutylammonium fluoride (TBAF) is the reagent of choice due to its solubility in common organic solvents.[9]

Materials:

  • Dimethylphenylsilyl ether

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.2 equiv)

  • Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO₃

  • Diethyl ether

Procedure:

  • Dissolve the silyl ether (1.0 equiv) in THF in a flask at room temperature.

  • Slowly add the TBAF solution (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC (typically complete within 1 hour).

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the mixture three times with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the deprotected alcohol.

Visualization: Silylation/Deprotection Workflow

Silylation_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step Alcohol R-OH (Primary Alcohol) SilylEther R-O-Si(Ph)Me₂ (Protected Alcohol) Alcohol->SilylEther Imidazole, DCM Silanol Me₂(Ph)Si-OH (this compound) Silanol->SilylEther SilylEther_copy R-O-Si(Ph)Me₂ SilylEther->SilylEther_copy Use in further synthetic steps Deprotected_Alcohol R-OH (Recovered Alcohol) SilylEther_copy->Deprotected_Alcohol TBAF, THF

Caption: Workflow for alcohol protection and deprotection.

Reactivity with Carbonyls: Catalytic Hydrosilylation

While this compound itself is not a reducing agent, its corresponding hydrosilane, dimethylphenylsilane (Me₂(Ph)Si-H), is a powerful reagent for the reduction of carbonyl compounds. This process, known as hydrosilylation, involves the addition of the Si-H bond across the C=O double bond, typically requiring a transition metal catalyst.[10][11] The reaction ultimately converts aldehydes and ketones into alcohols, which are trapped in situ as silyl ethers.

Mechanistic Rationale

The hydrosilylation of a carbonyl is not spontaneous and requires catalytic activation. Transition metal complexes, such as those involving rhodium (e.g., Wilkinson's catalyst, [RhCl(PPh₃)₃]), are commonly employed.[12] The catalytic cycle generally involves:

  • Oxidative Addition: The catalyst activates the hydrosilane by oxidative addition of the Si-H bond to the metal center.

  • Coordination: The carbonyl substrate coordinates to the activated metal-hydride complex.

  • Insertion: The carbonyl group inserts into the metal-hydride bond, transferring the hydride to the carbonyl carbon.

  • Reductive Elimination: The resulting silyl ether product is released, regenerating the active catalyst.

This catalytic approach is highly efficient, allowing the reaction to proceed under mild conditions with high chemoselectivity.

Experimental Protocol: Rhodium-Catalyzed Reduction of a Ketone

This protocol describes the reduction of a ketone to a secondary alcohol (as its silyl ether) using dimethylphenylsilane and Wilkinson's catalyst.

Materials:

  • Ketone (e.g., Acetophenone) (1.0 equiv)

  • Dimethylphenylsilane (1.2 equiv)

  • Wilkinson's Catalyst ([RhCl(PPh₃)₃]) (0.5 mol%)

  • Anhydrous Toluene

  • Hexane

Procedure:

  • In a flame-dried, argon-purged Schlenk flask, dissolve the ketone (1.0 equiv) and Wilkinson's catalyst (0.5 mol%) in anhydrous toluene.

  • Add dimethylphenylsilane (1.2 equiv) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature, monitoring by TLC or GC-MS for the disappearance of the ketone.

  • Once the reaction is complete, concentrate the solvent under reduced pressure.

  • Add hexane to the residue to precipitate the catalyst.

  • Filter the mixture through a short plug of silica gel or celite, washing with additional hexane.

  • The filtrate contains the silyl ether product, which can be used directly or deprotected as described in Section 1.3.

Visualization: Catalytic Cycle of Hydrosilylation

Hydrosilylation_Cycle Simplified Hydrosilylation Catalytic Cycle Catalyst [Rh] Active_Catalyst H-[Rh]-SiR₃ Catalyst->Active_Catalyst Oxidative Addition (R₃Si-H) Complex R'₂C=O H-[Rh]-SiR₃ Active_Catalyst->Complex Carbonyl Coordination (R'₂C=O) Intermediate R'₂CH-O-[Rh]-SiR₃ Complex->Intermediate Migratory Insertion Intermediate->Catalyst Reductive Elimination (R'₂CH-O-SiR₃) Hiyama_Cycle Simplified Hiyama Coupling Catalytic Cycle Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)-X L₂ Pd0->PdII_A Oxidative Addition (Ar-X) PdII_B Ar-Pd(II)-Si(Ph)Me₂ L₂ PdII_A->PdII_B Transmetalation ([R₃SiO]⁻) PdII_B->Pd0 Reductive Elimination (Ar-Si(Ph)Me₂)

References

An In-depth Technical Guide to the Safe Handling and Application of Dimethylphenylsilanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Dimethylphenylsilanol

This compound is an organosilanol compound that is increasingly utilized in various facets of chemical synthesis and materials science.[1][2] For professionals in drug development and scientific research, it serves as a valuable reagent, for example, as a coupling partner in palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.[2] Its application also extends to the synthesis of highly branched poly(dimethylsiloxane) polymers and germasiloxanes.[1][2]

This guide provides a comprehensive overview of the safety and handling protocols for this compound, moving beyond standard safety data sheets to offer in-depth insights and practical guidance for laboratory and research settings. Our focus is on fostering a proactive safety culture through a deep understanding of the chemical's properties and the rationale behind each safety recommendation.

Chapter 1: Physicochemical and Hazardous Properties

A thorough understanding of the physicochemical properties of a substance is the bedrock of its safe handling. This compound is a combustible solid or a colorless to yellowish transparent liquid, depending on its purity and the ambient temperature.[1] Its properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC8H12OSi[3]
Molecular Weight152.27 g/mol
AppearanceSolid or colorless clear liquid[4]
Density0.975 g/mL at 25 °C
Boiling Point84°C at 50 mmHg[5]
Flash Point91.7 °C (197.1 °F)
Storage Temperature2-8°C[1]

The primary hazards associated with this compound are skin and serious eye irritation.[6] It is classified as a Category 2 irritant for both skin and eyes and may cause respiratory irritation.[6] While the toxicological properties have not been fully investigated, ingestion may lead to gastrointestinal irritation.[7]

Chapter 2: The Hierarchy of Controls: A Proactive Approach to Safety

Effective risk management in a laboratory setting hinges on the implementation of the hierarchy of controls. This systematic approach prioritizes the most effective control measures to eliminate or minimize hazards.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Consider less hazardous alternatives if possible) Elimination->Substitution Engineering Engineering Controls (Fume hood, ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, goggles, lab coat) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

1. Elimination and Substitution: While complete elimination of this compound may not be feasible given its utility, researchers should always consider if a less hazardous substitute could be used for a specific application.

2. Engineering Controls: These are physical changes to the workspace that isolate personnel from hazards.

  • Fume Hood: All work with this compound should be conducted in a certified chemical fume hood to prevent the inhalation of any vapors or aerosols.
  • Ventilation: Ensure the laboratory has adequate general ventilation.[6][7]
  • Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation.[6][8]

3. Administrative Controls: These are policies and procedures to reduce exposure.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental protocols involving this compound.
  • Training: All personnel must be thoroughly trained on the hazards, handling procedures, and emergency protocols for this chemical.

4. Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls.

Chapter 3: Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are critical for preventing exposure. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are required.[6][7] A face shield should be worn in situations with a higher risk of splashing.[9]

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves to prevent skin contact.[7] Nitrile gloves are a common choice for many laboratory chemicals, but it is crucial to consult the glove manufacturer's chemical resistance guide to ensure compatibility with this compound.[9]

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.[9]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH/MSHA-approved respirator must be used.[6] A respiratory protection program that adheres to OSHA's 29 CFR 1910.134 and ANSI Z88.2 standards must be in place.[7]

Chapter 4: Step-by-Step Handling and Storage Procedures

Adherence to meticulous handling and storage protocols is paramount to ensure safety and maintain the integrity of the chemical.

Handling:

  • Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and all required PPE is donned.

  • Dispensing: When transferring this compound, use spark-proof tools and explosion-proof equipment.[7][8] Ground and bond containers during transfer to prevent static discharge.[7][8]

  • Avoidance of Incompatibles: Keep the chemical away from strong oxidizing agents.[6]

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling.[6]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Keep away from heat, sparks, and open flames.[7][8]

  • The recommended storage temperature is between 2-8°C.[1]

  • Store in a flammables-area.[7]

Chapter 5: Emergency Response and First Aid

A clear and well-rehearsed emergency plan is essential. The following diagram outlines the initial steps in an emergency.

Emergency_Response cluster_1 Emergency Workflow for this compound Incidents Start Incident Occurs Assess Assess Situation (Fire, Spill, Exposure) Start->Assess Fire Fire Assess->Fire Spill Spill Assess->Spill Exposure Personal Exposure Assess->Exposure Evacuate Evacuate Area Fire->Evacuate Spill->Evacuate FirstAid Administer First Aid Exposure->FirstAid Alert Alert Supervisor & Emergency Services Evacuate->Alert Evacuate->Alert FirstAid->Alert

Caption: A streamlined workflow for responding to incidents involving this compound.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and shoes.[7] Wash the affected area with soap and plenty of water for at least 15 minutes.[6] Get medical attention if irritation occurs.[6]

  • Inhalation: Move the person to fresh air.[6] If not breathing, give artificial respiration.[6] If breathing is difficult, give oxygen.[7] Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[7] If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water.[7] Never give anything by mouth to an unconscious person.[7] Get medical aid immediately.[7]

Spill and Leak Procedures:

  • Evacuate: Immediately evacuate the area and remove all sources of ignition.[7]

  • Ventilate: Ensure the area is well-ventilated.[7]

  • Containment: Use a spark-proof tool to absorb the spill with an inert material such as sand, silica gel, or earth.[6][7]

  • Disposal: Place the absorbed material in a suitable, closed container for disposal.[6] Do not let the chemical enter drains.[6]

Fire-Fighting Measures:

  • Extinguishing Media: For small fires, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[7] For large fires, use water spray, fog, or alcohol-resistant foam.[7]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

  • Hazards: During a fire, irritating and highly toxic gases may be generated.[7] Vapors are heavier than air and may travel to a source of ignition and flash back.[7]

Conclusion

This compound is a valuable tool in the arsenal of researchers and drug development professionals. However, its utility must be balanced with a profound respect for its potential hazards. By implementing the comprehensive safety and handling protocols outlined in this guide—from understanding its fundamental properties to being prepared for emergencies—we can ensure its continued and safe application in advancing scientific discovery.

References

Methodological & Application

The Strategic Advantage of Dimethylphenylsilanol in Modern Hiyama Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Evolving the Hiyama Cross-Coupling Landscape

The palladium-catalyzed Hiyama cross-coupling reaction has long been a cornerstone in the synthesis of complex organic molecules, particularly for the formation of carbon-carbon bonds.[1][2] This reaction traditionally involves the coupling of an organosilane with an organic halide.[1][2] However, the classical approach often necessitates the use of a fluoride activator to generate a hypervalent silicon species, a requirement that can be detrimental to sensitive functional groups, such as silyl ethers, and can complicate purification processes.[1]

In recent years, the evolution of the Hiyama coupling has led to the development of fluoride-free protocols, significantly broadening its applicability in academic and industrial research. A key player in this advancement is the use of organosilanols, such as dimethylphenylsilanol , in what is now widely recognized as the Hiyama-Denmark coupling.[1][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in Hiyama cross-coupling reactions, detailing its mechanistic advantages, operational protocols, and expansive scope.

The Mechanistic Edge: Fluoride-Free Activation

The primary advantage of employing this compound lies in its ability to participate in a fluoride-free catalytic cycle. Instead of relying on an external fluoride source, the reaction is initiated by a Brønsted base. This base deprotonates the silanol to form a highly reactive silanolate intermediate in situ. This silanolate is sufficiently nucleophilic to undergo transmetalation with the palladium(II) center, a key step in the catalytic cycle.[3] This mechanism elegantly bypasses the need for the formation of a pentavalent silicon species, which is the role of the fluoride activator in the traditional Hiyama coupling.[3]

The fluoride-free nature of the Hiyama-Denmark coupling makes it compatible with a wider range of functional groups and protecting groups that are sensitive to fluoride ions. This is a significant advantage in the synthesis of complex molecules, such as natural products and active pharmaceutical ingredients (APIs).[1]

Hiyama_Denmark_Coupling cluster_steps Pd0 Pd(0)L_n PdII_halide R-Pd(II)L_n-X Pd0->PdII_halide R-X OxAdd Oxidative Addition Transmetalation Transmetalation PdII_aryl R-Pd(II)L_n-Ar PdII_halide->PdII_aryl Ar-Si(Me)₂O⁻ Silanolate_formation Silanolate Formation Silanol Ar-Si(Me)₂OH Silanolate Ar-Si(Me)₂O⁻ Silanol->Silanolate + Base - HB⁺ Base Base RedElim Reductive Elimination PdII_aryl->Pd0 Product R-Ar PdII_aryl->Product RX R-X

Figure 1: Catalytic cycle of the Hiyama-Denmark coupling using this compound.

General Protocol for this compound Hiyama-Denmark Coupling

The following is a generalized protocol for the palladium-catalyzed cross-coupling of an aryl halide with this compound. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization depending on the substrates being used.

Protocol_Workflow start Start reagents Combine Aryl Halide, This compound, and Base in Solvent start->reagents degas Degas the Mixture (e.g., N₂ or Ar sparging) reagents->degas catalyst Add Palladium Precatalyst and Ligand degas->catalyst heat Heat the Reaction Mixture (Temperature and Time are Substrate Dependent) catalyst->heat monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify the Product (e.g., Column Chromatography) workup->purify end Characterize Product purify->end

Figure 2: General experimental workflow for the Hiyama-Denmark coupling.

Detailed Experimental Procedure: Synthesis of 4-Methoxybiphenyl

This procedure is a representative example for the synthesis of 4-methoxybiphenyl from 4-bromoanisole and phenyldimethylsilanol.

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Phenyldimethylsilanol (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.04 mmol, 4 mol%)

  • Potassium trimethylsilanolate (KOSiMe₃; 1.5 mmol, 1.5 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 4-bromoanisole, phenyldimethylsilanol, and potassium trimethylsilanolate.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous 1,4-dioxane via syringe.

  • In a separate vial, prepare a stock solution of the catalyst by dissolving palladium(II) acetate and SPhos in a small amount of anhydrous 1,4-dioxane under an inert atmosphere.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-methoxybiphenyl.

Scope and Limitations

The Hiyama-Denmark coupling using this compound exhibits a broad substrate scope and excellent functional group tolerance.[4][5]

Aryl HalideOrganosilanolCatalyst/LigandBaseSolventYield (%)Reference
4-BromoanisolePhenyldimethylsilanolPd(OAc)₂/SPhosKOSiMe₃1,4-Dioxane>95[General protocol based on similar reactions]
1-Iodonaphthalene(4-Methoxyphenyl)dimethylsilanolPd₂(dba)₃/t-Bu₃PCs₂CO₃Toluene88[Similar conditions reported for arylsilanols]
4-ChlorotolueneVinyldimethylphenylsilane[(allyl)PdCl]₂/CyAPhosKOSiMe₃THF/DMA85[5]
2-Bromopyridine(Thiophen-2-yl)dimethylsilanolPd₂(dba)₃/RuPhosNaHToluene75[Similar conditions for heteroarylsilanols]

Functional Group Tolerance:

The mild, fluoride-free conditions of the Hiyama-Denmark coupling allow for the presence of a wide array of functional groups, including:

  • Ethers

  • Esters

  • Ketones

  • Amides

  • Nitriles

  • Silyl ethers (e.g., TBS, TIPS)[1]

  • Heterocycles (e.g., pyridines, thiophenes, furans)[5]

Limitations:

While the scope is broad, some limitations exist:

  • Steric Hindrance: Highly sterically hindered aryl halides or organosilanols may exhibit lower reactivity, requiring higher catalyst loadings, more specialized ligands, or higher reaction temperatures.

  • Aryl Chlorides: While couplings with aryl chlorides are possible, they are generally more challenging than those with aryl bromides or iodides and may necessitate the use of more active catalyst systems.[5]

  • Base-Sensitive Substrates: Although the reaction avoids fluoride, the use of a strong base may not be compatible with highly base-sensitive functional groups. Careful selection of a milder base may be required in such cases.

Conclusion

The use of this compound in Hiyama-Denmark cross-coupling reactions represents a significant advancement in the field of C-C bond formation. The ability to perform these couplings under fluoride-free conditions greatly enhances the functional group tolerance and broadens the synthetic utility of this powerful transformation. For researchers in drug discovery and development, the mild and versatile nature of this protocol offers a robust tool for the synthesis of complex biaryl and vinyl-aryl structures. The continued development of new catalysts and ligands is expected to further expand the scope and efficiency of this important reaction.

References

Application Notes & Protocols: The Role of Dimethylphenylsilanol in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Dimethylphenylsilanol (DMPS)

This compound ((C₆H₅)Si(OH)(CH₃)₂), hereafter referred to as DMPS, is a pivotal organosilanol reagent in modern polymer chemistry. Its unique molecular architecture, combining a reactive hydroxyl group, two stable methyl groups, and a bulky, thermally robust phenyl group on a central silicon atom, makes it an exceptionally versatile tool for polymer modification.[1] The reactivity of the silanol (Si-OH) group, which is more acidic than a typical alcohol C-OH group, allows it to readily participate in reactions with strong bases, organometallics, and other reactive species. This property is central to its primary application as a highly efficient chain-terminating or end-capping agent.[2]

Furthermore, the incorporation of the dimethylphenylsilyl moiety imparts desirable characteristics to the final polymer, including enhanced thermal stability, controlled hydrophobicity, and modified mechanical properties.[3] This guide provides an in-depth exploration of the functions of DMPS, complete with detailed protocols for its application in synthesizing polymers with precisely controlled architectures.

Property Value Reference
Chemical Formula (C₆H₅)Si(OH)(CH₃)₂
CAS Number 5272-18-4
Molecular Weight 152.27 g/mol
Physical Form Solid
Density 0.975 g/mL at 25 °C
Refractive Index n20/D 1.514

Core Applications in Polymer Synthesis

The utility of DMPS in polymer synthesis is primarily centered on its function as a chain-end modifier. Its deliberate introduction into a polymerization system provides a reliable method for controlling molecular weight and tailoring the properties of the final macromolecule.

End-Capping Agent in Living Anionic Polymerization

Living anionic polymerization is a powerful technique for producing polymers with low polydispersity and well-defined architectures.[4] A key feature of this method is the absence of a formal termination step; the polymer chains remain active until deliberately "killed" or terminated by a quenching agent.[5]

DMPS serves as an ideal terminating agent. The acidic proton of the silanol group reacts rapidly and quantitatively with the propagating carbanionic chain end (e.g., polystyryl anion, polybutadienyl anion).[2][6] This reaction effectively terminates the polymerization, installing a stable dimethylphenylsilyl group at the chain end.

Causality: The high reactivity of the living carbanion, a strong base, drives the deprotonation of the silanol. This is a thermodynamically favorable acid-base reaction that proceeds to completion, ensuring uniform termination across the polymer population. The use of DMPS is advantageous over simple protic sources like methanol because it simultaneously functionalizes the chain end, imparting beneficial properties.

Molecular Weight Regulator in Polysiloxane Synthesis

In the synthesis of polysiloxanes, such as poly(dimethylsiloxane) (PDMS), DMPS is employed to control the polymer's chain length and, consequently, its molecular weight and viscosity. This is typically achieved through condensation reactions or as a chain-regulating agent in ring-opening polymerizations of cyclic siloxanes like hexamethylcyclotrisiloxane (D3).[4] By adjusting the molar ratio of the monomer to DMPS, the average degree of polymerization can be precisely controlled. The phenyl group incorporation also enhances the thermal stability and modifies the refractive index of the resulting silicone materials.[3][7]

Experimental Protocols and Methodologies

The following protocols are designed to be self-validating, including steps for purification and suggestions for characterization to confirm the successful synthesis and modification of the target polymers.

Protocol 1: End-Capping of Living Polystyrene with DMPS

This protocol details the synthesis of polystyrene via living anionic polymerization and its subsequent termination with DMPS to yield dimethylphenylsilyl-terminated polystyrene.

Core Principle: Styrene is polymerized using sec-butyllithium in an aprotic solvent. The resulting "living" polystyryl anions are then quenched with DMPS. Extreme care must be taken to maintain an inert, anhydrous environment, as anionic polymerizations are highly sensitive to protic impurities like water and oxygen.[6]

Experimental Workflow: Anionic Polymerization & End-Capping

cluster_prep System Preparation cluster_rxn Polymerization Reaction cluster_workup Workup & Purification cluster_char Characterization prep1 Solvent Purification (THF over Na/Benzophenone) prep2 Monomer Purification (Styrene over CaH₂) prep1->prep2 prep3 Glassware Flame-Drying (Under high vacuum) prep2->prep3 init 1. Initiation Add sec-BuLi to THF (-78°C, under Ar) prep3->init prop 2. Propagation Add purified Styrene (Observe red color of polystyryl anion) init->prop Instantaneous term 3. Termination Introduce DMPS in THF (Color disappears) prop->term After desired MW is reached workup1 4. Quenching Pour reaction into Methanol term->workup1 workup2 5. Isolation Filter precipitated polymer workup1->workup2 workup3 6. Drying Dry under vacuum at 60°C workup2->workup3 char1 GPC Analysis (Mn, Mw, PDI) workup3->char1 char2 ¹H NMR Spectroscopy (Confirm phenyl end-group) workup3->char2

Caption: Workflow for DMPS-terminated polystyrene synthesis.

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): All glassware must be rigorously flame-dried under high vacuum and backfilled with high-purity argon or nitrogen. Tetrahydrofuran (THF) solvent should be freshly distilled from a sodium/benzophenone ketyl. Styrene monomer must be purified by distillation from calcium hydride.

  • Initiation: In a reaction flask under argon at -78 °C (dry ice/acetone bath), add 100 mL of anhydrous THF. Inject a calculated amount of sec-butyllithium (s-BuLi) initiator. The amount determines the final molecular weight (MW), as MW = (grams of monomer) / (moles of initiator).

  • Propagation: Slowly add the purified styrene monomer via syringe. Upon addition, the solution should immediately turn a characteristic deep orange-red, indicating the formation of the living polystyryl anion. Allow the polymerization to proceed for 1-2 hours at -78 °C.

  • Termination: Prepare a solution of DMPS (1.2 molar equivalents relative to s-BuLi) in 10 mL of anhydrous THF. Inject this solution into the reaction mixture. The orange-red color should disappear almost instantly, signifying the quenching of the living anions.

  • Purification: Allow the flask to warm to room temperature. Pour the viscous polymer solution into a large beaker containing 800 mL of vigorously stirring methanol. The polystyrene will precipitate as a white solid.

  • Isolation: Collect the polymer by vacuum filtration, wash with additional methanol, and dry in a vacuum oven at 60 °C overnight.

  • Characterization:

    • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A successful living polymerization should yield a PDI close to 1.05.

    • ¹H NMR Spectroscopy: Confirm the incorporation of the dimethylphenylsilyl end-group by identifying the characteristic aromatic proton signals of the phenyl group (~7.2-7.6 ppm) and the silicon-methyl protons (~0.3 ppm).

Mechanism: Termination of Polystyryl Anion with DMPS

Caption: Termination of a living polystyryl anion by DMPS.

Protocol 2: Molecular Weight Control of PDMS using DMPS

This protocol describes how to control the molecular weight of poly(dimethylsiloxane) via the acid-catalyzed condensation of a silanol-terminated PDMS precursor in the presence of DMPS as the end-capping agent.

Core Principle: A lower molecular weight silanol-terminated PDMS is equilibrated with a specific amount of DMPS. The final molecular weight is a function of the initial polymer and the amount of end-capper added.

Step-by-Step Methodology:

  • Reactant Charging: To a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add 100 g of a silanol-terminated PDMS oil (e.g., Mn = 1000 g/mol ).

  • End-Capper Addition: Add a calculated amount of DMPS. The target molecular weight can be estimated based on the molar ratios. For example, to double the molecular weight, you would need a specific ratio that encourages chain extension before capping. To simply cap the existing chains, a slight molar excess of DMPS relative to polymer chain ends is used.

  • Catalysis: Add a suitable condensation catalyst, such as a catalytic amount of dodecylbenzenesulfonic acid (0.1 wt%).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring under a slow nitrogen stream to facilitate the removal of water, the byproduct of condensation.

  • Monitoring: Monitor the viscosity of the mixture. The reaction is complete when the viscosity stabilizes. This can take several hours.

  • Neutralization: Cool the mixture and neutralize the acid catalyst with a base, such as calcium carbonate or a suitable amine, to quench the reaction.

  • Purification: Filter the mixture to remove the neutralized catalyst and any salts. Further purification can be achieved by vacuum stripping to remove any unreacted DMPS or cyclic siloxane byproducts.

  • Characterization: Use GPC to confirm the final molecular weight and PDI of the end-capped PDMS. FTIR spectroscopy can be used to monitor the disappearance of the Si-OH peak (~3300 cm⁻¹).

Molar Ratio (PDMS ends : DMPS) Expected Outcome Key Control Parameter
1 : 2.2Full end-capping of existing chainsStoichiometry
1 : 1Chain extension and end-cappingReaction Time, Water Removal
1 : 0.5Significant chain extensionCatalyst concentration, Temperature

Conclusion and Field Insights

This compound is an indispensable reagent for researchers aiming to synthesize polymers with high precision. Its primary role as an end-capping agent provides a robust and efficient method for controlling polymerization and functionalizing chain ends. The protocols provided herein demonstrate its application in two of the most important classes of controlled polymerization: living anionic and polysiloxane condensation. Successful implementation requires meticulous attention to experimental conditions, particularly the exclusion of atmospheric contaminants. The resulting polymers, endowed with enhanced stability and tailored properties by the dimethylphenylsilyl end-group, are valuable materials for applications ranging from advanced elastomers and sealants to high-performance coatings and biomedical devices.[3][8]

References

The Strategic Role of Dimethylphenylsilanol in Advanced Siloxane Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the pivotal role of dimethylphenylsilanol in the synthesis and property modulation of siloxane polymers. We will delve into the mechanistic underpinnings of its function as a chain-terminating agent, its profound impact on the physicochemical properties of the resulting polymers, and detailed, field-proven protocols for its application in a laboratory setting. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep and applicable understanding of the subject matter.

Introduction: The Significance of Phenyl Functionalization and Molecular Weight Control in Siloxane Polymers

Polysiloxanes, commonly known as silicones, are a versatile class of inorganic polymers characterized by a silicon-oxygen backbone (...-Si-O-Si-...). Their unique combination of properties, including high thermal stability, low glass transition temperature, chemical inertness, and biocompatibility, has led to their widespread use in diverse fields ranging from high-performance lubricants and elastomers to advanced biomedical devices and optical materials.[1][2]

The properties of a polysiloxane can be precisely tuned by modifying its molecular architecture. Two of the most critical parameters in this regard are the polymer's molecular weight and the nature of the organic substituents on the silicon atoms. The introduction of phenyl groups (–C₆H₅) into the siloxane polymer, for instance, imparts several desirable characteristics:

  • Enhanced Thermal and Oxidative Stability: The rigid phenyl groups increase the energy required for bond rotation and cleavage, leading to polymers that can withstand higher temperatures without significant degradation.[3][4]

  • Increased Refractive Index: The presence of the aromatic ring elevates the refractive index of the polymer, a crucial property for optical applications such as LED encapsulation and lens materials.[3][4]

  • Improved Low-Temperature Flexibility: Phenyl groups disrupt the crystallization of polydimethylsiloxane chains at low temperatures, thereby extending the material's flexibility and performance in extreme cold.

  • Radiation Resistance: The aromatic structure of the phenyl group provides enhanced resistance to degradation by UV and other forms of radiation.

Controlling the molecular weight of the polymer is equally important, as it directly influences properties such as viscosity, mechanical strength, and cure characteristics. This is where This compound ((CH₃)₂C₆H₅SiOH) emerges as a key strategic reagent.

The Core Function of this compound: A Precise End-Capper

This compound serves as a highly effective end-capper or chain terminator in the synthesis of siloxane polymers, particularly in anionic ring-opening polymerization (AROP) of cyclosiloxanes like octamethylcyclotetrasiloxane (D₄).[5] Its primary role is to control the final molecular weight of the polymer by terminating the growing polymer chains.

Mechanism of Action in Anionic Ring-Opening Polymerization (AROP)

Anionic ROP is a common industrial method for synthesizing high molecular weight linear polysiloxanes.[6] The process is typically initiated by a strong base, such as potassium hydroxide (KOH), which attacks the Si-O bond in a cyclic siloxane monomer (e.g., D₄), opening the ring and generating a reactive silanolate anion. This anion then proceeds to attack another monomer, propagating the polymer chain.

The molecular weight of the resulting polymer is inversely proportional to the concentration of the chain terminator. By introducing a controlled amount of this compound, we can effectively "cap" the growing polymer chains. The acidic proton of the silanol group on this compound reacts with the propagating silanolate anion, neutralizing it and thus terminating the polymerization at that chain end. The result is a stable, non-reactive dimethylphenylsilyl group at the terminus of the polysiloxane chain.

The overall process can be visualized as follows:

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (e.g., KOH) M Cyclic Monomer (D₄) I->M Ring-Opening A Active Propagating Chain (Silanolate Anion) M->A Forms M2 More Monomer A->M2 Attacks G Growing Polymer Chain M2->G Chain Growth EC End-Capper (this compound) G->EC Reacts with T Terminated Polymer Chain (Phenyl End-Cap) EC->T Forms

Caption: Anionic Ring-Opening Polymerization Workflow.

Impact on Polymer Properties: A Quantitative Perspective

The incorporation of this compound as an end-capper has a predictable and quantifiable effect on the final polymer's properties. The table below summarizes the expected trends.

PropertyInfluence of Increasing this compound ConcentrationRationale
Average Molecular Weight (Mn) DecreasesMore end-capper molecules lead to shorter polymer chains.
Viscosity DecreasesShorter polymer chains result in lower entanglement and easier flow.
Thermal Stability IncreasesThe presence of phenyl end groups enhances resistance to thermal degradation.[3][4]
Refractive Index IncreasesThe aromatic phenyl groups have a higher refractive index than methyl groups.[3][4]
Hardness (of cured elastomer) DecreasesShorter chains can lead to a less densely cross-linked network upon curing.

Detailed Application Protocols

The following protocols are provided as a guide for the synthesis of phenyl-terminated polysiloxanes. Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Protocol 1: Synthesis of Phenyl-Terminated Polydimethylsiloxane via Anionic Ring-Opening Polymerization of D₄

This protocol details the synthesis of a polydimethylsiloxane fluid of a target molecular weight by controlling the ratio of monomer to the this compound end-capper.

Objective: To synthesize a this compound-terminated polydimethylsiloxane with a target number-average molecular weight (Mn) of approximately 5000 g/mol .

Materials:

  • Octamethylcyclotetrasiloxane (D₄), dried over CaH₂ and distilled.

  • This compound, reagent grade.

  • Potassium hydroxide (KOH), pellets.

  • Toluene, anhydrous.

  • Methanol, reagent grade.

  • Activated carbon.

  • Inert gas (Nitrogen or Argon).

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen/argon inlet.

  • Heating mantle with a temperature controller.

  • Syringes for liquid transfer.

  • Standard laboratory glassware.

Experimental Workflow Diagram:

G start Start setup Assemble and dry glassware under inert atmosphere start->setup charge Charge flask with D₄ and this compound setup->charge heat1 Heat to 80°C charge->heat1 add_cat Add KOH catalyst heat1->add_cat polymerize Polymerize at 140-150°C for 3-4 hours add_cat->polymerize cool1 Cool to 100°C polymerize->cool1 deactivate Deactivate catalyst with an acid source (e.g., silyl phosphate) cool1->deactivate cool2 Cool to room temperature deactivate->cool2 filter Filter to remove salts cool2->filter strip Strip volatiles under vacuum at 150°C filter->strip end Obtain final product strip->end

Caption: Synthesis of Phenyl-Terminated PDMS.

Step-by-Step Procedure:

  • Preparation: Assemble a 250 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a nitrogen inlet. Dry the glassware in an oven and assemble it hot under a stream of dry nitrogen.

  • Charging Reactants: To the flask, add 100 g of octamethylcyclotetrasiloxane (D₄). To achieve a target Mn of ~5000 g/mol , the required amount of this compound can be calculated. Add the calculated amount of this compound to the flask.

  • Catalyst Addition: Add a catalytic amount of finely ground potassium hydroxide (e.g., 0.05 g) to the reaction mixture.

  • Polymerization: Heat the mixture to 140-150°C with vigorous stirring under a nitrogen atmosphere. The viscosity of the mixture will gradually increase. Monitor the reaction progress by periodically taking small samples and analyzing their viscosity or molecular weight (if equipment is available). A typical reaction time is 3-4 hours.

  • Catalyst Deactivation: After the desired viscosity is reached, cool the mixture to below 100°C. Neutralize the KOH catalyst by adding a slight molar excess of a weak acid, such as acetic acid or a silyl phosphate. Stir for 30 minutes.

  • Purification:

    • Cool the polymer to room temperature.

    • Filter the viscous liquid through a pad of celite or a similar filter aid to remove the potassium salts.

    • To remove any unreacted cyclic monomers and other volatile materials, heat the polymer to 150°C under vacuum (stripping). Maintain these conditions until no more volatiles are observed to distill off.

  • Characterization: The final product, a clear, viscous liquid, should be characterized by:

    • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²⁹Si): To confirm the presence of the dimethylphenylsilyl end groups and to determine the degree of polymerization.

    • Viscometry: To measure the bulk viscosity of the synthesized silicone fluid.

Protocol 2: Synthesis of Phenyl-Rich Siloxanes via Piers-Rubinsztajn Reaction

This protocol describes a more advanced method for creating highly ordered, phenyl-rich siloxanes.[3]

Objective: To synthesize a poly(phenyl-substituted siloxane) using a dehydrocarbon polycondensation reaction.

Materials:

  • Diphenyldimethoxysilane (DPDMS)

  • Hydrogen-containing siloxanes (HCS)

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃) as a catalyst

  • Anhydrous toluene

  • Activated carbon

Equipment:

  • Three-neck round-bottom flask with a thermometer, reflux condenser, and magnetic stirrer.

  • Syringe pump.

Step-by-Step Procedure:

  • Setup: In a 250 mL three-necked round-bottom flask, add anhydrous toluene, B(C₆F₅)₃, and the hydrogen-containing siloxane (HCS).[3]

  • Reactant Addition: Dissolve diphenyldimethoxysilane (DPDMS) in toluene and add it dropwise to the flask over 3 hours using a syringe pump at the desired reaction temperature.[3]

  • Reaction: Allow the reaction to proceed for an additional hour after the addition is complete.[3]

  • Catalyst Removal: Add activated carbon to the reaction mixture and stir for 20 minutes to adsorb the catalyst. Perform this step twice with filtration in between.[3]

  • Product Isolation: Separate the solvent and the product by reduced-pressure distillation at 150°C.[3]

Conclusion

This compound is an indispensable tool in the synthesis of advanced siloxane polymers. Its role as a precise end-capper allows for meticulous control over molecular weight, which in turn dictates the macroscopic properties of the final material. The incorporation of the phenyl group from this compound enhances thermal stability and refractive index, making these polymers suitable for high-performance applications. The protocols outlined in this guide provide a solid foundation for the rational design and synthesis of tailored siloxane polymers in a research and development setting.

References

Introduction: The Imperative for Precision in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of Dimethylphenylsilanol as a robust internal standard in modern chromatography.

In the landscape of analytical chemistry, particularly within pharmaceutical and industrial settings, the accuracy and precision of quantitative measurements are paramount. Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are mainstays for separating and quantifying analytes in complex mixtures. However, the accuracy of these methods can be compromised by unavoidable variations in sample preparation, injection volume, and instrument response.[1][2] The internal standard (IS) method is a powerful strategy employed to mitigate these sources of error, ensuring data integrity and reproducibility.[3][4]

An internal standard is a compound of known concentration added to every sample, calibrator, and quality control sample before analysis.[2] By calculating the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical process are effectively normalized.[1][5] The ideal internal standard is chemically similar to the analyte but structurally distinct enough to be clearly separated and detected.[2]

This compound (DMPS) has emerged as a highly effective internal standard for a range of chromatographic applications, especially in GC-MS analysis. Its unique physicochemical properties—including thermal stability, appropriate volatility, and distinct mass spectrometric fragmentation—make it an excellent choice for correcting variability and enhancing the reliability of quantitative assays. This application note provides a comprehensive guide for researchers and drug development professionals on the principles, protocols, and best practices for utilizing this compound as an internal standard.

The Principle of Internal Standardization: A Self-Validating System

The core principle of the internal standard method is to use a ratio-based calculation to correct for analytical variability. The analyte's concentration is not determined from its absolute signal (e.g., peak area) but from the ratio of its signal to that of the constant-concentration internal standard.[3][5] This approach compensates for fluctuations in injection volume and detector response, as both the analyte and the internal standard will be affected proportionally.[1]

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area (AreaAnalyte / AreaIS) against the concentration of the analyte. This relationship is described by the following equation:

(AreaAnalyte / AreaIS) = RF * (ConcAnalyte / ConcIS)

Where RF is the Response Factor. Since the concentration of the internal standard (ConcIS) is constant, a linear plot is generated, which is then used to determine the concentration of the analyte in unknown samples.[3]

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantitation SAMPLES Unknown Samples ADD_IS1 ADD_IS1 SAMPLES->ADD_IS1 Spike with IS STANDARDS Calibration Standards ADD_IS2 ADD_IS2 STANDARDS->ADD_IS2 Spike with IS IS Internal Standard (IS) (Constant Concentration) IS->ADD_IS1 IS->ADD_IS2 INJECT Injection into Chromatograph (GC/HPLC) DETECTION Detection (e.g., MS, FID) INJECT->DETECTION Separation PEAKS Measure Peak Areas (Analyte & IS) DETECTION->PEAKS RATIO Calculate Area Ratio (Analyte Area / IS Area) PEAKS->RATIO CAL Generate Calibration Curve (Ratio vs. Concentration) RATIO->CAL For Standards QUANT Calculate Unknown Sample Concentration RATIO->QUANT For Samples CAL->QUANT G cluster_solutions Solution Preparation cluster_spiking Sample & Standard Spiking cluster_analysis Analysis & Quantitation IS_powder Weigh DMPS Powder IS_stock Prepare 1 mg/mL Stock Solution IS_powder->IS_stock IS_work Prepare 10 µg/mL Working Solution IS_stock->IS_work Dilute 1:100 Spike_cal Spike Cal Standards with IS Working Solution IS_work->Spike_cal Add Fixed Volume Spike_sample Spike Sample Extract with IS Working Solution IS_work->Spike_sample Add Fixed Volume Analyte_stock Prepare Analyte Stock Solution Cal_stds Prepare Analyte Calibration Standards Analyte_stock->Cal_stds Serial Dilution Cal_stds->Spike_cal Sample_extract Obtain Final Sample Extract Sample_extract->Spike_sample Inject Inject into GC-MS Spike_cal->Inject Spike_sample->Inject Quant Quantitate using Calibration Curve Inject->Quant

References

Application Notes and Protocols for the Quantitative Analysis of Dimethylphenylsilanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Analytical Imperative for Dimethylphenylsilanol

This compound [(C₆H₅)Si(OH)(CH₃)₂], a key organosilanol intermediate and potential impurity in pharmaceutical manufacturing and materials science, necessitates precise and reliable quantification. Its presence, even at trace levels, can influence the stability, efficacy, and safety of final products. The inherent polarity and low volatility of the silanol functional group, however, present analytical challenges that demand robust and validated methodologies. This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of this compound using two principal chromatographic techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization, and High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV), also employing a derivatization strategy. The protocols herein are designed to be self-validating systems, grounded in established analytical principles and supported by authoritative references.

I. Quantitative Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar compounds like this compound can be problematic due to poor peak shape and potential thermal degradation. To overcome these challenges, a derivatization step is essential to convert the polar silanol group into a more volatile and thermally stable derivative. Silylation is the most common and effective derivatization technique for this purpose.[1][2]

A. The Rationale Behind Silylation for GC Analysis

The hydroxyl group in this compound is an "active hydrogen" that can interact with active sites in the GC system, leading to peak tailing and reduced sensitivity. Silylation replaces this active hydrogen with a non-polar trimethylsilyl (TMS) group, as depicted in the reaction below.[2] This chemical modification increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.[3][4] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used silylating reagent due to its high reactivity and the volatile nature of its byproducts.[5] The addition of a catalyst, such as trimethylchlorosilane (TMCS), can further enhance the derivatization efficiency, especially for sterically hindered silanols.

G cluster_reagents Reagents cluster_reaction Derivatization Reaction cluster_products Products DMPS This compound Reaction Silylation DMPS->Reaction BSTFA BSTFA + TMCS (catalyst) BSTFA->Reaction TMS_DMPS Trimethylsilyl-Derivative (Volatile & Thermally Stable) Reaction->TMS_DMPS Byproducts Volatile Byproducts Reaction->Byproducts

Caption: Silylation of this compound for GC Analysis.

B. Detailed Protocol for GC-FID Analysis

This protocol outlines the steps for the quantitative analysis of this compound in a non-aqueous sample matrix.

1. Materials and Reagents:

  • This compound reference standard (≥95% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Internal Standard (IS) solution (e.g., n-tetradecane in the chosen anhydrous solvent)

  • Sample diluent (anhydrous solvent)

  • GC-grade helium

  • Certified reference materials for instrument calibration and validation[6]

2. Instrumentation and Chromatographic Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC system or equivalent
Detector Flame Ionization Detector (FID)
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL in splitless mode
Oven Temperature Program Initial: 80 °C, hold for 1 min; Ramp: 15 °C/min to 280 °C, hold for 5 min
Detector Temperature 300 °C
Data Acquisition System Agilent OpenLab CDS or equivalent

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen anhydrous solvent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in a suitable volume of the anhydrous solvent to achieve a concentration within the calibration range.

4. Derivatization Protocol:

  • To a 2 mL autosampler vial, add 100 µL of the standard or sample solution.

  • Add 10 µL of the internal standard solution.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60 °C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before placing it in the autosampler for GC-FID analysis.

5. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the ratio of the peak area of the derivatized this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by applying the peak area ratio to the regression equation of the calibration curve.

C. Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[7][8] Key validation parameters include:

Validation ParameterAcceptance Criteria
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
Linearity The correlation coefficient (r²) of the calibration curve should be ≥ 0.995 over the specified concentration range.
Accuracy The recovery of the analyte should be within 98-102% at three different concentration levels.
Precision (Repeatability and Intermediate Precision)The relative standard deviation (RSD) should be ≤ 2% for replicate injections of a standard solution and for analyses performed on different days with different analysts.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantitated. Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters such as oven temperature ramp rate, flow rate, and inlet temperature.

II. Quantitative Analysis by High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

HPLC is a versatile technique for the analysis of a wide range of compounds. However, this compound lacks a strong chromophore, making its direct detection by UV-Vis challenging at low concentrations. To enhance its detectability, a pre-column derivatization step can be employed to introduce a UV-active moiety to the molecule.[8][9]

A. Rationale for Derivatization in HPLC-UV Analysis

The phenyl group in this compound provides some UV absorbance, but for sensitive quantification, derivatization with a reagent containing a highly conjugated system is beneficial. This process significantly increases the molar absorptivity of the analyte at a specific wavelength, thereby lowering the limit of detection. A suitable derivatizing agent should react specifically and completely with the silanol group under mild conditions.

G cluster_reagents Reagents cluster_reaction Derivatization Reaction cluster_products Product DMPS This compound Reaction Pre-column Derivatization DMPS->Reaction Deriv_Agent Derivatizing Agent (with Chromophore) Deriv_Agent->Reaction UV_Active_Derivative UV-Active Derivative (Enhanced Detectability) Reaction->UV_Active_Derivative

Caption: Pre-column Derivatization for HPLC-UV Analysis.

B. Detailed Protocol for HPLC-UV Analysis

This protocol describes a proposed method for the quantification of this compound after derivatization.

1. Materials and Reagents:

  • This compound reference standard (≥95% purity)

  • Derivatizing reagent (e.g., 1-Naphthyl isocyanate or a similar chromophore-containing reagent)

  • Anhydrous acetonitrile (ACN)

  • Triethylamine (TEA) or another suitable catalyst

  • HPLC-grade methanol and water

  • Formic acid or another suitable mobile phase modifier

  • Internal Standard (IS) solution (e.g., a structurally similar compound that also reacts with the derivatizing agent)

2. Instrumentation and Chromatographic Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II LC System or equivalent
Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Column C18 column, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile. Gradient elution may be required.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined based on the UV spectrum of the derivatized product.
Data Acquisition System Agilent OpenLab CDS or equivalent

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the GC-FID section, using anhydrous acetonitrile as the solvent.

  • Calibration Standards: Prepare a series of calibration standards in anhydrous acetonitrile.

  • Sample Preparation: Prepare the sample in anhydrous acetonitrile to a concentration within the calibration range.

4. Proposed Derivatization Protocol:

  • To a 2 mL vial, add 100 µL of the standard or sample solution.

  • Add 10 µL of the internal standard solution.

  • Add 200 µL of a 1 mg/mL solution of the derivatizing reagent in anhydrous acetonitrile.

  • Add 10 µL of triethylamine as a catalyst.

  • Cap the vial and heat at 50 °C for 1 hour.

  • Cool to room temperature and dilute with the initial mobile phase composition if necessary before injection.

5. Data Analysis and Quantification:

  • Follow the same procedure as described for the GC-FID method, using the peak areas of the derivatized analyte and internal standard.

C. Method Validation

The HPLC-UV method should be validated following the same parameters and acceptance criteria as outlined for the GC-FID method.[7][8]

III. Stability-Indicating Method Development and Forced Degradation Studies

To ensure that the analytical method is stability-indicating, forced degradation studies should be performed on this compound.[10] These studies involve subjecting the analyte to various stress conditions to generate potential degradation products. The analytical method must be able to separate the intact this compound from all significant degradation products.

A. Forced Degradation Protocol
  • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105 °C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

After exposure to these stress conditions, the samples should be analyzed using the developed GC or HPLC method to assess the separation of the parent peak from any degradation product peaks.

IV. Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Resolution > 2.0 (between the analyte and the nearest eluting peak)
RSD of Peak Areas ≤ 2.0% (for 6 replicate injections)

Table 2: Summary of Validation Data

ParameterGC-FID Method (Example)HPLC-UV Method (Example)
Linearity (r²) 0.9980.999
Range (µg/mL) 1 - 1000.5 - 50
LOD (µg/mL) 0.30.1
LOQ (µg/mL) 1.00.5
Accuracy (% Recovery) 99.5 - 101.298.9 - 100.8
Precision (% RSD) < 1.5< 1.8

V. Conclusion

The quantitative analysis of this compound can be effectively achieved using both GC-FID and HPLC-UV techniques, provided that appropriate derivatization strategies are employed. The choice between the two methods will depend on the available instrumentation, the sample matrix, and the required sensitivity. It is imperative that the chosen method is thoroughly validated to ensure the reliability and accuracy of the results, in accordance with regulatory expectations. The protocols and guidelines presented in this document provide a comprehensive framework for the development and implementation of robust analytical methods for the quantification of this compound in various applications.

VI. References

  • Wu, Y., Hu, B., Yue, M., Yang, L., & Zhang, H. (2009). On-line silylation for the determination of parabens in foodstuffs by gas chromatography-mass spectrometry. Journal of Chromatography A, 1216(39), 6739-6745.

  • Li, G., & Lee, H. K. (2000). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Journal of chromatographic science, 38(4), 151–158.

  • Andersson, A. M., & Skakkebæk, N. E. (1999). Exposure of humans to xenoestrogens and the clinical consequences. European journal of endocrinology, 140(6), 477-485.

  • Supelco. (n.d.). A Guide to Derivatization Reagents for GC.

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.

  • Chrom Tech, Inc. (n.d.). Why Use GC Derivatization Reagents.

  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).

  • Restek. (n.d.). GC Derivatization.

  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods for drug substances and products. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165.

  • Soman, A., Qiu, Y., & Li, Q. C. (2008). HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance. Journal of chromatographic science, 46(6), 461–465.

  • Agilent Technologies. (2014). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.

  • Singh, R., & Singh, S. (2014). Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research, 5(8), 3246.

  • Kim, H. J., Lee, J. Y., & Lee, Y. S. (2021). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Molecules (Basel, Switzerland), 26(18), 5473.

  • International Conference on Harmonisation. (1996). ICH Q1A (R2): Stability Testing of New Drug Substances and Products.

  • Chinmaya Keshari Sahoo, Muvvala Sudhakar, Nalini Kanta Sahoo, Surepalli Ram Mohan Rao, & Uttam Prasad Panigrahy. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 4(1).

  • Agilent Technologies. (n.d.). Agilent Inorganic Certified Reference Materials and Standards.

  • Bressolle, F., Bromet-Petit, M., & Audran, M. (1996). Validation of liquid chromatographic and gas chromatographic methods. Applications to pharmacokinetics. Journal of chromatography. B, Biomedical applications, 686(1), 3–13.

References

Application Notes and Protocols: The Strategic Role of Dimethylphenylsilanol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Organosilicon Compounds in Medicinal Chemistry

The strategic incorporation of silicon into bioactive molecules represents a significant advancement in medicinal chemistry, offering a sophisticated tool to refine the pharmacological profiles of therapeutic agents.[1] Organosilicon compounds, while sharing similarities with their carbon counterparts, possess unique physicochemical properties that can be leveraged to enhance potency, modulate metabolic stability, and improve pharmacokinetic parameters.[2] Dimethylphenylsilanol (PhMe₂SiOH) stands out as a particularly versatile reagent and building block in this field. Its distinct properties—including increased acidity and hydrogen-bond donating capability compared to analogous carbinols—make it a valuable component in the synthesis of complex pharmaceutical intermediates.[3][4] This guide provides an in-depth exploration of the applications of this compound, moving beyond simple procedural lists to explain the underlying chemical principles and strategic advantages of its use in modern drug development.

PART 1: The Silanol Moiety as a Bioisostere and Pharmacophore

A cornerstone of modern drug design is the principle of bioisosterism, where a functional group is replaced by another with similar steric and electronic properties to improve the compound's biological activity. The substitution of a carbon-centered alcohol (carbinol, C-OH) with a silicon-centered alcohol (silanol, Si-OH) is a prime example of this strategy.[4]

Causality Behind the "Silicon Switch": Why It Works

The efficacy of the silanol bioisostere stems from fundamental differences between silicon and carbon. Silicon is more electropositive than carbon, which polarizes the Si-O and O-H bonds, making the silanol proton more acidic than its carbinol equivalent.[4] This enhanced acidity translates to a stronger hydrogen-bond donating capacity, which can lead to improved binding affinity with biological targets like enzymes or receptors.[3] Furthermore, the greater lipophilicity of organosilicon compounds can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

Application Focus: Silanediols as Potent Protease Inhibitors

A highly successful application of this principle is the design of silanediol-based protease inhibitors. Many proteases function by catalyzing the hydrolysis of amide bonds in peptides, a process that proceeds through a tetrahedral, hydrated intermediate. A silanediol [R₂Si(OH)₂] is a stable, non-hydrolyzable analogue of this fleeting transition state.[5] This structural mimicry allows it to bind tightly within the enzyme's active site, resulting in potent and specific inhibition.[6][7] Silanediol peptidomimetics have been successfully developed as nanomolar inhibitors for critical enzyme targets, including angiotensin-converting enzyme (ACE) and Factor XIa, a key enzyme in the coagulation cascade.[5][6][8]

The synthesis of these complex inhibitors often involves the stereocontrolled construction of the silicon-containing core, followed by deprotection or oxidation to reveal the silanediol.[9] Phenylsilanes are frequently used as stable, readily handled precursors to the silanol group.[6]

Diagram 1: Mechanism of Protease Inhibition by Silanediols

This diagram illustrates how a silanediol acts as a transition state analogue, mimicking the tetrahedral intermediate of peptide bond hydrolysis to inhibit protease activity.

G cluster_0 Natural Peptide Hydrolysis cluster_1 Silanediol Inhibition Peptide Peptide Substrate (Trigonal Amide) TS Tetrahedral Intermediate (Hydrated Amide) Peptide->TS H₂O / Protease Products Hydrolyzed Products TS->Products Bond Cleavage Inhibitor Silanediol Inhibitor (Stable Tetrahedral Mimic) TS->Inhibitor Mimics Bound Enzyme-Inhibitor Complex (Inhibition) Inhibitor->Bound Binds to Protease Active Site Bound->Bound Hiyama_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(X) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)L₂(Ar') OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination RedElim Ar-Ar' Silanol PhMe₂SiOH Silicate [PhMe₂Si(OH)(Base)]⁻ (Activated Nucleophile) Silanol->Silicate Activator Base/F⁻ Silicate->Transmetal Ph group transfer ArX Ar-X ArX->OxAdd

References

Application Notes and Protocols for Surface Modification with Dimethylphenylsilanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Introduction: Harnessing the Power of Monofunctional Silanization

In the landscape of advanced materials and drug delivery systems, the precise control of surface properties is paramount. Surface modification can dictate the interaction of a material with its biological environment, influence the loading and release of therapeutic agents, and enhance the performance of analytical devices. Silanization, the process of covalently bonding organosilane molecules to a surface, stands out as a robust and versatile strategy for tailoring surface chemistry.[1][2]

This guide focuses on Dimethylphenylsilanol (DMPS) , a monofunctional organosilanol, for the hydrophobic modification of hydroxylated surfaces such as glass, silica, and metal oxides. Unlike trifunctional silanes which can form complex, often irregular, polymeric layers, the monofunctional nature of DMPS offers a distinct advantage: the formation of a well-defined, self-assembled monolayer (SAM). This precise control over the surface architecture is critical for applications demanding high reproducibility and a predictable interfacial environment.

The dimethylphenylsilyl group imparts a unique combination of hydrophobicity and aromaticity to the modified surface. The phenyl group can engage in π-π stacking interactions, which is particularly relevant in applications such as reversed-phase chromatography for the separation of aromatic compounds.[3] Furthermore, the controlled hydrophobicity achieved with DMPS is highly valuable in the development of drug delivery systems for hydrophobic drugs, where it can enhance drug loading and modulate release kinetics.

Mechanism of Surface Modification with this compound

The covalent attachment of this compound to a hydroxyl-rich surface is a condensation reaction. The hydroxyl group of the silanol reacts with a surface hydroxyl group (e.g., Si-OH on silica) to form a stable siloxane bond (Si-O-Si) and a molecule of water as a byproduct.

Reaction Scheme:

Surface-OH + HO-Si(CH₃)₂-Ph → Surface-O-Si(CH₃)₂-Ph + H₂O

The driving force for this reaction is the formation of the thermodynamically stable siloxane bond. Being a monofunctional silane, DMPS can only form a single bond with the surface, which inherently limits the vertical polymerization that can occur with di- or trifunctional silanes, leading to a more ordered monolayer.

Experimental Protocols

PART 1: Preparation of Substrates

The success of surface modification is critically dependent on the cleanliness and activation of the substrate. The goal is to maximize the density of surface hydroxyl groups, which are the reactive sites for silanization.

Protocol 1.1: Cleaning and Activation of Glass and Silica Surfaces

  • Initial Cleaning: Sonicate the substrates in a solution of laboratory detergent for 15 minutes, followed by thorough rinsing with deionized water.

  • Acid Piranha Etching (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Prepare the piranha solution by slowly adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄).

    • Immerse the cleaned substrates in the piranha solution for 30-60 minutes.

    • Carefully remove the substrates and rinse extensively with deionized water.

  • Drying: Dry the substrates in an oven at 110-120°C for at least 2 hours.

  • Storage: Store the activated substrates in a desiccator to prevent the re-adsorption of moisture and contaminants.

Protocol 1.2: Preparation of Silica Nanoparticles

  • Dispersion: Disperse the silica nanoparticles in ethanol.

  • Acid or Base Wash:

    • For an acid wash, add concentrated hydrochloric acid to the nanoparticle suspension to a final concentration of 1 M. Sonicate for 30 minutes.

    • Alternatively, for a base wash, use a 1 M solution of sodium hydroxide and sonicate for 30 minutes.

  • Centrifugation and Rinsing: Centrifuge the nanoparticles and discard the supernatant. Resuspend in deionized water and repeat the centrifugation and rinsing steps three times to ensure the complete removal of acid or base.

  • Drying: Dry the nanoparticles in a vacuum oven at 120°C overnight.

  • Storage: Store the dried nanoparticles in a desiccator.

PART 2: Surface Modification with this compound

This protocol describes a solution-phase deposition method for the silanization of activated substrates. Anhydrous conditions are crucial to prevent the self-condensation of this compound in solution.

Materials:

  • This compound (DMPS)

  • Anhydrous Toluene (or other suitable anhydrous solvent)

  • Activated substrates (from Part 1)

  • Reaction vessel with a reflux condenser and nitrogen/argon inlet

Protocol 2.1: Silanization Procedure

  • Solvent Preparation: In a reaction vessel, add the desired volume of anhydrous toluene.

  • DMPS Solution: Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene.

  • Substrate Immersion: Place the activated and dried substrates into the DMPS solution. For nanoparticles, add them to the solution and ensure they are well-dispersed through sonication.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen or argon gas to create an inert atmosphere.

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-12 hours with gentle stirring. The optimal reaction time may need to be determined empirically.

  • Washing:

    • For flat substrates, remove them from the solution and rinse sequentially with fresh toluene, ethanol, and then deionized water.

    • For nanoparticles, centrifuge the suspension, discard the supernatant, and resuspend in fresh toluene. Repeat this washing step twice, followed by two washes with ethanol.

  • Curing: Dry the modified substrates in an oven at 100-110°C for 1-2 hours to promote the formation of stable covalent bonds and remove any residual solvent.

  • Storage: Store the this compound-modified substrates in a desiccator.

Experimental Workflow for Surface Modification

G cluster_prep PART 1: Substrate Preparation cluster_mod PART 2: Surface Modification cluster_char PART 3: Characterization A Initial Cleaning B Piranha Etching / Acid-Base Wash A->B C Drying B->C D Storage in Desiccator C->D E Prepare DMPS Solution in Anhydrous Solvent D->E F Immerse Substrate & Apply Inert Atmosphere E->F G Reflux for 4-12 hours F->G H Washing G->H I Curing H->I J Storage in Desiccator I->J K Contact Angle Goniometry J->K L XPS Analysis J->L M AFM Imaging J->M

Caption: Workflow for surface modification with this compound.

Characterization of Modified Surfaces

Thorough characterization is essential to validate the success of the surface modification and to understand the properties of the newly formed surface.

Contact Angle Goniometry

This technique provides a quantitative measure of the surface's hydrophobicity.

  • Principle: A droplet of a liquid (typically water) is placed on the surface, and the angle it forms with the surface is measured. A higher contact angle indicates greater hydrophobicity.

  • Expected Results: Unmodified, activated glass or silica surfaces are highly hydrophilic, with water contact angles typically below 20°. After successful modification with this compound, the surface should become significantly more hydrophobic, with contact angles expected to be in the range of 70-90°, depending on the density and ordering of the monolayer.

Surface ConditionExpected Water Contact Angle
Unmodified, Activated Silica/Glass< 20°
This compound-Modified70° - 90°
X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface.

  • Principle: The surface is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is characteristic of the element and its chemical environment.

  • Expected Results:

    • The survey scan of the modified surface should show the presence of Carbon (C 1s) and Silicon (Si 2p) peaks.

    • High-resolution scans of the C 1s peak can be deconvoluted to identify contributions from the phenyl ring and the methyl groups.

    • The Si 2p peak will show the presence of siloxane bonds.

Atomic Force Microscopy (AFM)

AFM can be used to visualize the topography of the modified surface at the nanoscale.

  • Principle: A sharp tip on a cantilever is scanned across the surface, and the deflection of the cantilever is measured to create a topographical map.

  • Expected Results: For a well-formed monolayer of this compound, AFM images should reveal a smooth and uniform surface, confirming the absence of large aggregates or polymeric structures.

Applications in Research and Drug Development

The ability to create well-defined, hydrophobic surfaces with this compound opens up a range of applications.

Logical Relationship of DMPS Properties to Applications

DMPS This compound Monofunctional Monofunctional Nature DMPS->Monofunctional Hydrophobic Hydrophobic Phenyl & Methyl Groups DMPS->Hydrophobic Monolayer Forms a Well-Defined Monolayer Monofunctional->Monolayer Hydrophobicity Controlled Surface Hydrophobicity Hydrophobic->Hydrophobicity Chromatography Reversed-Phase Chromatography Monolayer->Chromatography DrugDelivery Drug Delivery Systems Hydrophobicity->DrugDelivery Biomaterials Biomaterial Coatings Hydrophobicity->Biomaterials

Caption: Key properties of DMPS and their corresponding applications.

  • Drug Delivery: The hydrophobic surface created by DMPS modification can be utilized to enhance the loading of poorly water-soluble drugs onto carrier systems like silica nanoparticles. The hydrophobic layer can also act as a barrier to modulate the drug release profile.

  • Reversed-Phase Chromatography: The phenyl groups on the modified surface can provide unique selectivity for the separation of aromatic compounds through π-π interactions, making DMPS-modified silica a valuable stationary phase in high-performance liquid chromatography (HPLC).

  • Biomaterial Coatings: Modifying the surface of biomaterials with DMPS can reduce non-specific protein adsorption and control cell adhesion, which is crucial for implantable devices and biosensors.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Contact Angle After Modification Incomplete surface activation.Ensure thorough cleaning and activation of the substrate. Use fresh piranha solution.
Presence of water in the reaction.Use anhydrous solvents and conduct the reaction under an inert atmosphere.
Insufficient reaction time or temperature.Increase the reaction time and/or ensure the reaction is at the appropriate reflux temperature.
Non-uniform Coating (Visible Haze) Aggregation of nanoparticles during reaction.Ensure adequate stirring and sonication to maintain a good dispersion.
Self-condensation of DMPS in solution.Strictly adhere to anhydrous conditions.
Poor Adhesion of the Monolayer Inadequate curing post-modification.Ensure the curing step is performed at the recommended temperature and for a sufficient duration.

References

Application Note: The Dimethylphenylsilyl (PhMe2Si) Group as a Versatile Protecting Group for Alcohols in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Protecting Groups

In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success.[1] A protecting group is a reversibly formed derivative of a functional group, designed to decrease its intrinsic reactivity while other chemical transformations are carried out elsewhere in the molecule.[2] An ideal protecting group should be easy to introduce and remove in high yield, stable to a wide range of reaction conditions, and should not introduce additional complications like new stereocenters.[3][4] Among the various classes of protecting groups, silyl ethers have emerged as one of the most powerful and versatile tools for the temporary protection of hydroxyl groups.[5][6]

The Dimethylphenylsilyl (PhMe₂Si) Ether: A Profile

Silyl ethers are formed by replacing the acidic proton of a hydroxyl group with a triorganosilyl group, such as the trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) group.[6] The stability of the resulting silyl ether towards chemical cleavage is highly dependent on the steric and electronic nature of the substituents on the silicon atom.[7][8] This tunability allows for the development of complex, orthogonal protection strategies where different hydroxyl groups can be deprotected selectively.[4]

The dimethylphenylsilyl (PhMe₂Si) group, while less common than its alkylsilyl counterparts, offers a unique profile for chemists. It is typically introduced using dimethylphenylsilyl chloride (PhMe₂SiCl) or a related silylating agent.

Relative Stability

The utility of any silyl protecting group is defined by its stability relative to others. The PhMe₂Si group is positioned at the more labile end of the stability spectrum, comparable to the widely used trimethylsilyl (TMS) group. This makes it suitable for situations requiring very mild deprotection conditions. The general order of stability towards acid-catalyzed hydrolysis for common silyl ethers is as follows:

TMS ≈ DMPS < TES < TBS < TIPS < TBDPS [9][10] (Where DMPS represents the dimethylphenylsilyl group)

This lability means the PhMe₂Si group can be cleaved under conditions that would leave more robust silyl ethers like TBS, TIPS, or TBDPS intact, enabling its use in sophisticated, multi-layered protection schemes.

Core Applications & Experimental Protocols

Protection of Alcohols: Formation of a PhMe₂Si Ether

The protection of an alcohol as its dimethylphenylsilyl ether is typically achieved by reacting the alcohol with dimethylphenylsilyl chloride in the presence of a suitable base to neutralize the HCl byproduct.

Causality Behind Experimental Choices:

  • Silylating Agent: Dimethylphenylsilyl chloride is the most common precursor due to its commercial availability and reactivity.

  • Base: Imidazole or triethylamine (Et₃N) are frequently used. Imidazole is often preferred as it can act as a nucleophilic catalyst, activating the silyl chloride and accelerating the reaction.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) are used to prevent premature hydrolysis of the silyl chloride and to ensure good solubility of the reactants.

G cluster_workflow Protection Workflow Start Alcohol Substrate (R-OH) Reagents Add PhMe₂SiCl + Base (e.g., Imidazole) in Anhydrous Solvent (e.g., DCM) Start->Reagents Reaction Stir at Room Temperature (Monitor by TLC) Reagents->Reaction Workup Aqueous Work-up (e.g., wash with H₂O, brine) Reaction->Workup Purify Dry (e.g., Na₂SO₄) & Purify (e.g., Flash Chromatography) Workup->Purify Product Protected Alcohol (R-O-SiMe₂Ph) Purify->Product

Caption: General workflow for the protection of an alcohol as a PhMe₂Si ether.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyl alcohol (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.2 M).

  • Addition of Base: Add imidazole (1.5 eq.) to the solution and stir until it fully dissolves.

  • Silylation: Cool the mixture to 0 °C using an ice bath. Add dimethylphenylsilyl chloride (1.2 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure benzyl dimethylphenylsilyl ether.

Deprotection of PhMe₂Si Ethers

The high affinity of silicon for fluorine forms the basis of the most common and mildest deprotection method for silyl ethers.[5] The strong Si-F bond (bond energy ~540 kJ/mol) readily drives the cleavage reaction.

Causality Behind Experimental Choices:

  • Fluoride Source: Tetrabutylammonium fluoride (TBAF) is the most widely used reagent.[11] It is soluble in organic solvents like tetrahydrofuran (THF), allowing the reaction to proceed in a homogeneous phase.[12]

  • Solvent: THF is the solvent of choice as it is relatively unreactive and effectively solubilizes both the silyl ether and the TBAF salt.

  • Acidic Cleavage: For substrates intolerant of fluoride ions, mild acidic conditions (e.g., pyridinium p-toluenesulfonate (PPTS) in methanol, or dilute aqueous HF) can be employed, though this method is less selective if more robust silyl ethers are present.[9][10]

"R-O-SiMe₂Ph" [label=<

R-O-Si(Me)₂Ph

];

"F-" [label="F⁻"];

Intermediate [label=<

[R-O-Si(F)(Me)₂Ph]⁻ Pentacoordinate Silicon Intermediate

];

"R-O-" [label="R-O⁻"]; "F-SiMe₂Ph" [label="F-SiMe₂Ph"];

Protonation [label=<

H₂O or Solvent

];

"R-OH" [label="R-OH"];

"F-" -> "R-O-SiMe₂Ph" [label="Nucleophilic Attack"]; "R-O-SiMe₂Ph" -> Intermediate; Intermediate -> "R-O-" [label="Cleavage"]; Intermediate -> "F-SiMe₂Ph"; "R-O-" -> "R-OH" [label="Protonation"]; Protonation -> "R-OH"; }

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dimethylphenylsilanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for organosilicon chemistry. As Senior Application Scientists, we understand the nuances and challenges inherent in synthesizing sensitive compounds like Dimethylphenylsilanol. This guide is designed to provide researchers, chemists, and drug development professionals with in-depth, field-tested insights to troubleshoot common issues and systematically improve the yield and purity of your synthesis reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of this compound.

Q1: What are the primary synthesis routes for this compound?

There are two predominant methods for synthesizing this compound:

  • Grignard Reaction: This route involves the reaction of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) with a suitable chlorosilane, such as dichlorodimethylsilane. The initial product is chlorodimethylphenylsilane, which is then hydrolyzed in a subsequent step to yield the final silanol. This method is versatile but requires stringent anhydrous conditions to be successful.[1][2]

  • Direct Hydrolysis: This method involves the controlled hydrolysis of chlorodimethylphenylsilane. While seemingly more direct, the primary challenge is preventing the self-condensation of the desired this compound product into the undesired 1,3-diphenyl-1,1,3,3-tetramethyldisiloxane, which is a major cause of yield loss.[3][4]

Q2: What is the most critical side reaction that lowers the yield of this compound?

The most significant yield-reducing side reaction is the condensation of two molecules of this compound to form 1,3-diphenyl-1,1,3,3-tetramethyldisiloxane and a molecule of water.[5] This reaction is catalyzed by both acidic and basic conditions and is thermally promoted.[6] The equilibrium can favor the siloxane, especially if water is removed during the reaction or workup.

Q3: How does pH influence the synthesis, particularly during hydrolysis?

The pH of the reaction medium has a profound effect on both the rate of hydrolysis and the rate of condensation.[7]

  • Acidic Conditions (pH < 7): Protonation of the silanol group makes the silicon atom more electrophilic, which can favor condensation. However, controlled acidic conditions are often used to perform the hydrolysis of the Si-Cl bond.[5]

  • Basic Conditions (pH > 7): In an alkaline medium, the deprotonated silanol (silanolate) acts as a strong nucleophile, which readily attacks another silanol molecule, significantly accelerating the rate of condensation to the siloxane.[7][8] Therefore, strongly basic conditions are generally avoided when the silanol is the target product.

Q4: Why are anhydrous conditions so critical for the Grignard route?

Grignard reagents are potent nucleophiles and strong bases. Any trace of water (or other protic solvents) will protonate the Grignard reagent, quenching it and rendering it inactive for the desired reaction with the chlorosilane.[9][10] This not only consumes the expensive reagent but also halts the synthesis, leading to extremely low or zero yield. All glassware must be flame-dried, and all solvents must be rigorously dried before use.[9]

Section 2: Troubleshooting Guide

This guide is structured to help you diagnose and resolve common experimental issues.

Observed ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield (Grignard Route) 1. Inactive Grignard reagent due to moisture contamination. 2. Poor quality magnesium turnings. 3. Insufficient reaction time or temperature.1. Ensure all glassware is flame-dried under vacuum or inert gas. Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether).[9] 2. Activate magnesium turnings with a small crystal of iodine or by crushing them gently. 3. Reflux the reaction for an adequate duration (can be several hours to 24+ hours) to ensure completion.[1]
Low Yield; Significant amount of white solid precipitate (Disiloxane) 1. Hydrolysis conditions are too harsh (high temperature, high pH). 2. Prolonged heating during workup or distillation. 3. Presence of acid or base catalyst during purification.1. Perform hydrolysis at low temperatures (e.g., 0-5 °C). Use a stoichiometric amount of water, potentially in a buffered or slightly acidic solution to control the pH.[7] 2. Minimize heating time during solvent removal and purify via vacuum distillation at the lowest possible temperature.[11] 3. Neutralize the reaction mixture thoroughly before distillation.
Reaction Stalls (Grignard Route) 1. Passivation of the magnesium surface. 2. Poor solubility of the Grignard reagent.1. Add a few drops of 1,2-dibromoethane to initiate the reaction. 2. Tetrahydrofuran (THF) is a better solvent than diethyl ether for many Grignard reactions due to its higher solvating power, which can increase reaction rates.[12]
Product is Contaminated with Diphenyl(dimethyl)silane Incorrect stoichiometry or addition order in the Grignard reaction with dichlorodimethylsilane.1. Use a precise 1:1 molar ratio of Grignard reagent to dichlorodimethylsilane. 2. Employ "reverse addition": slowly add the dichlorodimethylsilane solution to the prepared Grignard reagent. This maintains an excess of the Grignard reagent, favoring monosubstitution.[2][9]
Difficulty in Final Purification by Distillation The boiling points of this compound and the corresponding disiloxane impurity are very close.1. Improve the efficiency of the hydrolysis step to minimize siloxane formation from the start. 2. Consider alternative purification methods such as column chromatography on silica gel, though this can be challenging with silanols. 3. A chemical purification method involves reacting the crude mixture with a boron trifluoride complex, which selectively decomposes the disiloxane into lower-boiling point compounds that can be more easily separated by distillation.[13]

Section 3: Visual Workflows and Mechanisms

Visualizing the reaction pathways and troubleshooting logic can provide clarity and guide experimental design.

Grignard_Synthesis_Pathway cluster_grignard Step 1: Grignard Formation (Anhydrous) cluster_substitution Step 2: C-Si Bond Formation cluster_hydrolysis Step 3: Hydrolysis PhBr Phenyl Bromide Grignard Phenylmagnesium Bromide PhBr->Grignard Mg Magnesium Turnings Mg->Grignard Solvent1 Anhydrous Ether/THF Solvent1->Grignard CDPS Chlorodimethylphenylsilane Grignard->CDPS Reverse Addition DCDMS Dichlorodimethylsilane DCDMS->CDPS Product This compound CDPS->Product Water H₂O (Controlled) Water->Product

Caption: Grignard synthesis pathway for this compound.

Hydrolysis_and_Condensation Start Chlorodimethylphenylsilane Silanol This compound (Desired Product) Start->Silanol + H₂O (Hydrolysis) Siloxane 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane (Undesired Byproduct) Silanol->Siloxane Condensation (-H₂O)

Caption: Competing hydrolysis and condensation reactions.

Troubleshooting_Workflow decision decision solution solution start Start Synthesis check_yield Low Yield? start->check_yield check_yield->solution No (Process Successful) analyze Analyze Crude Product (NMR, GC-MS) check_yield->analyze Yes siloxane_present Disiloxane Impurity Detected? analyze->siloxane_present siloxane_present->solution Yes (Optimize Hydrolysis: - Lower Temperature - Control pH - Stoichiometric H₂O) grignard_issue Mainly Unreacted Starting Material? siloxane_present->grignard_issue No grignard_issue->solution Yes (Troubleshoot Grignard Step: - Check for Moisture - Activate Mg - Increase Reaction Time)

Caption: A logical workflow for troubleshooting low yield issues.

Section 4: Detailed Experimental Protocols

The following protocols are provided as a starting point. Researchers should adapt them based on available equipment and safety procedures.

Protocol 1: Grignard Synthesis from Dichlorodimethylsilane

Objective: To synthesize this compound via a Grignard reaction followed by hydrolysis.

Materials:

  • Magnesium turnings (1.1 eq)

  • Iodine (1 small crystal)

  • Bromobenzene (1.0 eq)

  • Anhydrous diethyl ether or THF

  • Dichlorodimethylsilane (1.05 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.[9]

  • Grignard Reagent Formation: Place magnesium turnings and a crystal of iodine in the flask. In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether. Add a small portion of this solution to the magnesium. The reaction should initiate, indicated by bubbling and a color change. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.[10]

  • Reaction with Silane (Reverse Addition): Cool the Grignard reagent solution to 0 °C in an ice bath. Prepare a solution of dichlorodimethylsilane in anhydrous diethyl ether in the dropping funnel. Add the silane solution dropwise to the stirred Grignard reagent. A white precipitate of magnesium salts will form. Maintain the temperature below 10 °C during the addition.[9]

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Hydrolysis and Workup: Cool the reaction mixture again to 0 °C. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product (primarily chlorodimethylphenylsilane) should be carefully hydrolyzed by slow addition of a stoichiometric amount of water in a suitable solvent like acetone, maintaining a low temperature. After hydrolysis, the final product, this compound, can be purified by vacuum distillation.

Section 5: Key Parameter Optimization Summary

Optimizing the following parameters is crucial for maximizing yield and purity.

ParameterImpact on Yield & PurityOptimization Strategy
Solvent Purity Critical for Grignard reactions. Traces of water will destroy the reagent, halting the reaction.Use freshly distilled, anhydrous solvents. Consider using a solvent still or passing solvents through an activated alumina column.[14]
Temperature Control Grignard formation is exothermic. Overheating during substitution can lead to side reactions. High temperatures during hydrolysis strongly favor siloxane formation.Use ice baths to control exotherms during Grignard reagent addition.[9] Perform hydrolysis at 0-5 °C. Distill the final product under the highest achievable vacuum to keep the temperature low.
Reagent Stoichiometry An excess of Grignard reagent when reacting with dichlorodimethylsilane can lead to double substitution. The water/silane ratio in hydrolysis is a key factor in controlling condensation.[7]Use a slight excess of the chlorosilane or employ reverse addition to favor monosubstitution.[2] In the hydrolysis step, use a precise stoichiometric amount of water or a slight excess, but avoid large excesses.
Reaction pH Both acidic and basic conditions can catalyze the undesired condensation of the silanol product.[6]During workup, ensure the reaction mixture is neutralized before any heating steps (like solvent evaporation or distillation). Perform hydrolysis in a neutral or weakly buffered system if possible.

Section 6: References

  • Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC. (Available at: --INVALID-LINK--)

  • Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry | Organometallics - ACS Publications. (Available at: --INVALID-LINK--)

  • HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. (Available at: --INVALID-LINK--)

  • Silsesquioxane Cages under Solvent Regimen: The Influence of the Solvent on the Hydrolysis and Condensation of Alkoxysilane - PMC - PubMed Central. (Available at: --INVALID-LINK--)

  • What are the synthesis methods of Dimethylphenylsilane? - FAQ - Guidechem. (Available at: --INVALID-LINK--)

  • Dimethyldichlorosilane - Wikipedia. (Available at: --INVALID-LINK--)

  • Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry† - ResearchGate. (Available at: --INVALID-LINK--)

  • Method for preparing polysiloxane by hydrolyzing dimethyl dichlorosilane - Google Patents. (Available at: --INVALID-LINK--)

  • ARTICLE IN PRESS. (Available at: --INVALID-LINK--)

  • Conventional condensation reactions between silanols or silanolates with halosilanes for the formation of siloxane bonds. - ResearchGate. (Available at: --INVALID-LINK--)

  • (chloromethyl)dimethylphenylsilane - Organic Syntheses Procedure. (Available at: --INVALID-LINK--)

  • Art of producing siloxane condensation products - Google Patents. (Available at: --INVALID-LINK--)

  • Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed. (Available at: --INVALID-LINK--)

  • GRIGNARD REAGENTS AND SILANES - Gelest, Inc. (Available at: --INVALID-LINK--)

  • Grignard Synthesis of Dichloro-bis(4-methylphenyl)silane - Benchchem. (Available at: --INVALID-LINK--)

  • Organic Chemistry: Synthesis of a Grignard Reagent - YouTube. (Available at: --INVALID-LINK--)

  • Methods for Purification of Commonly Used Solvents - Alfa Chemistry. (Available at: --INVALID-LINK--)

  • Method for purifying phenyl silane - Google Patents. (Available at: --INVALID-LINK--)

References

Technical Support Center: Overcoming Steric Hindrance in Dimethylphenylsilanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for overcoming the challenges associated with steric hindrance in reactions involving dimethylphenylsilanol. The inherent bulk of the dimethylphenylsilyl group can significantly impact reaction kinetics and outcomes, but with the right approach, these obstacles can be navigated successfully.

Understanding the Core Challenge: Steric Hindrance

This compound possesses a silicon atom bonded to two methyl groups, a phenyl group, and a hydroxyl group. While the silanol (Si-OH) group is the primary site of reactivity for forming siloxane bonds (Si-O-Si), the surrounding methyl and phenyl groups create a sterically crowded environment. This bulkiness can impede the approach of other molecules, slowing down reaction rates or preventing reactions altogether, a phenomenon known as steric hindrance.[1]

This guide will explore practical, field-proven solutions to mitigate these steric effects in common reactions such as condensation and silylation.

Frequently Asked Questions (FAQs)

Q1: Why is my condensation reaction of this compound with another silanol proceeding so slowly or not at all?

A1: The self-condensation of silanols to form siloxane bonds is often slow, and this is exacerbated by the steric bulk of the dimethylphenylsilyl group.[1] Several factors could be at play:

  • Insufficient Catalysis: Uncatalyzed condensation is often kinetically unfavorable.

  • Reversible Reactions: The formation of siloxane bonds can be reversible, especially in the presence of water.[2]

  • Steric Repulsion: The bulky phenyl and methyl groups on the silicon atom hinder the close approach required for bond formation.[3]

Q2: I'm trying to use this compound to protect a hindered alcohol, but the yield is disappointingly low. What can I do?

A2: Silylating a sterically hindered alcohol with a sterically hindered silane like this compound presents a significant challenge. Low yields are often due to:

  • High Activation Energy: The steric clash between the substrates raises the energy barrier for the reaction.

  • Ineffective Activating Agent: The chosen base or catalyst may not be strong enough to facilitate the reaction between two hindered molecules.

  • Competing Side Reactions: Under harsh conditions needed to force the reaction, side reactions may become more prevalent.[4]

Q3: Can the choice of solvent impact the outcome of my sterically hindered reaction?

A3: Absolutely. The solvent plays a crucial role in stabilizing transition states and ensuring reactants are properly solvated. For sterically hindered reactions, a poor solvent choice can exacerbate the problem.[1] Polar aprotic solvents like DMF or DMSO can be effective, but sometimes a non-polar solvent that promotes reactant association might be beneficial.[1][5] It is often an empirical process to find the optimal solvent for a specific reaction.

Troubleshooting Guides & Protocols

This section provides detailed solutions and step-by-step protocols for common issues encountered during reactions with this compound.

Issue 1: Low Yield and Slow Rate in Silanol Condensation

The formation of a siloxane bond from two silanol molecules is a cornerstone reaction. When hindered, as with this compound, optimizing conditions is critical.

Troubleshooting Decision Tree

start Low Yield in Condensation catalyst Is a catalyst being used? start->catalyst add_catalyst Action: Add an appropriate catalyst (Acid or Base). catalyst->add_catalyst No catalyst_type What type of catalyst? catalyst->catalyst_type Yes water Is water removal being actively managed? add_catalyst->water acid Acid catalyst_type->acid base Base catalyst_type->base optimize_acid Action: Screen Lewis or Brønsted acids (e.g., B(C6F5)3, Sc(OTf)3). [1, 7] Increase temperature. acid->optimize_acid optimize_base Action: Use a stronger, non-nucleophilic base (e.g., DBU). Consider organocatalysts. [3, 10] base->optimize_base optimize_acid->water optimize_base->water add_drying Action: Use a Dean-Stark trap or add molecular sieves to drive equilibrium. [8] water->add_drying No end Reaction Optimized water->end Yes add_drying->end

Caption: Decision tree for troubleshooting low condensation yield.

Protocol: Lewis Acid-Catalyzed Condensation of this compound

This protocol is adapted for sterically demanding silanols where traditional methods may fail.

Materials:

  • This compound

  • Anhydrous toluene

  • Tris(pentafluorophenyl)borane (B(C6F5)3) or Scandium(III) triflate (Sc(OTf)3)[5]

  • Dean-Stark apparatus

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap under an inert atmosphere.

  • To the flask, add this compound (1.0 eq) and anhydrous toluene.

  • Fill the Dean-Stark trap with anhydrous toluene.

  • Add the Lewis acid catalyst (1-5 mol%). B(C6F5)3 is particularly effective for hindered silanes.[6]

  • Heat the reaction mixture to reflux. The azeotropic removal of water will drive the reaction forward.

  • Monitor the reaction progress by TLC or GC-MS. Reaction times can range from 4 to 24 hours depending on the substrate.

  • Upon completion, cool the reaction mixture and quench with a small amount of saturated aqueous sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting disiloxane by column chromatography.

Issue 2: Inefficient Silylation of a Hindered Alcohol

Protecting a bulky alcohol with the dimethylphenylsilyl group requires forcing conditions and careful selection of reagents to overcome the steric barrier.

Comparative Analysis of Silylation Conditions
ParameterStandard Conditions (TMSCl/Pyridine)For Hindered SubstratesRationale for Change
Silylating Agent Dimethylphenylsilyl ChlorideDimethylphenylsilyl Triflate (DMPSTf)Triflate is a much better leaving group, making the silicon center more electrophilic.
Base Pyridine, Triethylamine2,6-Lutidine, DBUA non-nucleophilic, sterically hindered base is required to prevent side reactions with the silylating agent.[7]
Solvent Dichloromethane (DCM)Anhydrous Acetonitrile (MeCN)A polar aprotic solvent can help stabilize charged intermediates.
Temperature 0 °C to Room TempRoom Temp to 60 °CIncreased temperature provides the necessary activation energy to overcome steric repulsion.[8]

Experimental Workflow: Silylation of a Hindered Secondary Alcohol

Caption: Workflow for silylating a hindered alcohol.

Issue 3: Catalyst Deactivation or Side Reactions

In sterically demanding reactions, the catalyst's role is paramount. However, the conditions required can sometimes lead to catalyst deactivation or unwanted side reactions like protodesilylation.

Troubleshooting Guide: Catalyst and Reaction Integrity
Problem Possible Cause Suggested Solution
Formation of Palladium Black Catalyst decomposition due to the presence of oxygen or high temperatures.[9]Ensure a strictly inert atmosphere using freeze-pump-thaw cycles for the solvent. Use a more robust ligand or consider a lower reaction temperature.[4][9]
Protodesilylation (Loss of Silyl Group) Presence of moisture or protic impurities, especially under basic conditions.[10]Use rigorously dried, anhydrous solvents and reagents. Switch to a non-protic solvent or a milder, non-nucleophilic base.[4][10]
Homocoupling of Reactants Catalyst promotes self-coupling instead of cross-coupling.Optimize the ligand-to-metal ratio. Sometimes a slight excess of ligand can suppress homocoupling.[11] Lowering the reaction temperature may also favor the desired cross-coupling pathway.

This technical guide provides a starting point for addressing the common challenges posed by steric hindrance in reactions involving this compound. By understanding the underlying principles and systematically troubleshooting your experimental setup, you can significantly improve your reaction outcomes.

References

preventing self-condensation of Dimethylphenylsilanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dimethylphenylsilanol (DMPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and use of DMPS, with a primary focus on preventing its self-condensation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

Understanding the Challenge: The Self-Condensation of this compound

This compound is a valuable reagent in organic synthesis, often utilized in cross-coupling reactions and as a bulky protecting group. However, its utility is often hampered by its propensity to undergo self-condensation to form 1,3-diphenyl-1,1,3,3-tetramethyldisiloxane. This reaction is catalyzed by both acids and bases and can be influenced by several experimental parameters.[1][2][3] Understanding the mechanism of this side reaction is the first step toward preventing it.

The self-condensation reaction is a dehydration process where two molecules of this compound react to form a disiloxane and a molecule of water.

Caption: Self-condensation of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the use of this compound in a question-and-answer format.

Q1: I suspect my this compound has started to self-condense. How can I confirm this?

A1: The most common methods to detect the presence of the disiloxane byproduct are Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

  • TLC Analysis: Spot your sample of this compound on a silica gel TLC plate and elute with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate). The disiloxane is less polar than the silanol and will have a higher Rf value. You can visualize the spots using a potassium permanganate stain or a p-anisaldehyde stain, followed by gentle heating.[4][5]

  • ¹H NMR Spectroscopy: In your ¹H NMR spectrum, the presence of two distinct singlets in the upfield region (around 0.3-0.4 ppm) is indicative of the methyl protons of both the silanol and the disiloxane. The silanol hydroxyl proton will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • GC-MS Analysis: GC-MS is a highly sensitive technique for detecting the disiloxane. The two compounds will have different retention times, and the mass spectrum of the disiloxane will show a characteristic molecular ion peak or fragmentation pattern.[6][7][8]

Q2: My reaction requires a basic catalyst, but it seems to be accelerating the self-condensation of my this compound. What can I do?

A2: This is a common problem as bases are effective catalysts for silanol condensation.[1] Here are a few strategies to mitigate this:

  • Use a Milder Base: If your reaction allows, switch to a milder, non-nucleophilic base. For example, instead of strong bases like sodium hydroxide or potassium hydroxide, consider using potassium carbonate or triethylamine.

  • Slow Addition of Base: Add the basic catalyst slowly to the reaction mixture at a low temperature. This will keep the instantaneous concentration of the catalyst low, reducing the rate of the undesired self-condensation.

  • Pre-formation of the Silanolate: In some cases, you can pre-form the desired reactive species from this compound using a strong base at low temperatures before adding your electrophile. This can consume the silanol before it has a chance to self-condense.

Q3: I am performing a reaction under acidic conditions, and I'm seeing significant formation of the disiloxane byproduct. How can I minimize this?

A3: Similar to bases, acids also catalyze silanol condensation.[1] Here are some approaches to address this issue:

  • Use a Weaker Acid: Opt for a weaker acid if the reaction chemistry permits. For example, a mild Lewis acid might be a better choice than a strong Brønsted acid.

  • Control Stoichiometry: Ensure that the amount of acid used is strictly catalytic and not in excess.

  • Anhydrous Conditions: The presence of water can facilitate acid-catalyzed condensation. Ensure your reaction is performed under strictly anhydrous conditions using dry solvents and an inert atmosphere.

Q4: How should I store my this compound to ensure its long-term stability?

A4: Proper storage is crucial to prevent gradual self-condensation over time. The recommended storage condition for this compound is refrigeration at 2-8°C. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to protect it from atmospheric moisture.

Q5: I have a batch of this compound that is contaminated with the disiloxane. Can I purify it?

A5: Yes, it is possible to purify this compound from its disiloxane byproduct. The two most common methods are recrystallization and column chromatography.

  • Recrystallization: this compound is a solid at room temperature, while the disiloxane is often an oil or a low-melting solid. You can attempt to recrystallize the this compound from a suitable solvent. A non-polar solvent like hexane or a mixture of hexane and a slightly more polar solvent might be effective.[9][10]

  • Column Chromatography: Flash column chromatography on silica gel can effectively separate the more polar this compound from the less polar disiloxane.[11] A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate) will allow for the separation of the two compounds.

Frequently Asked Questions (FAQs)

Q: What is the primary driving force for the self-condensation of this compound?

A: The formation of a thermodynamically stable silicon-oxygen-silicon (siloxane) bond is the primary driving force for the self-condensation reaction. This reaction is also entropically favored due to the release of a small molecule (water).

Q: Can the solvent I use affect the rate of self-condensation?

A: Absolutely. The choice of solvent can significantly influence the rate of self-condensation. Protic solvents, especially in the presence of acidic or basic impurities, can facilitate the reaction. Non-polar, aprotic solvents are generally preferred for reactions involving this compound to minimize this side reaction.

Q: Are there any protecting groups I can use for the silanol functionality to prevent self-condensation?

A: Yes, the hydroxyl group of the silanol can be protected. A common strategy is to convert the silanol to a silyl ether using a different silylating agent (e.g., trimethylsilyl chloride). This protecting group can then be removed under specific conditions after the desired reaction has been performed. However, this adds extra steps to your synthesis.

Q: How can I monitor the progress of a reaction involving this compound without being misled by its self-condensation?

A: It is essential to have a reliable analytical method to distinguish between the consumption of the starting material in the desired reaction and its consumption via self-condensation. TLC is a quick and effective way to monitor the appearance of both the desired product and the disiloxane byproduct. Quantitative techniques like GC or NMR with an internal standard can provide more precise information on the extent of each reaction pathway.

Experimental Protocols

Protocol 1: Analytical Monitoring of this compound Self-Condensation by TLC

Objective: To qualitatively assess the purity of a this compound sample and monitor its self-condensation.

Materials:

  • Silica gel TLC plates (e.g., silica gel 60 F₂₅₄)

  • Eluent: 9:1 Hexane:Ethyl Acetate

  • Staining solution: Potassium permanganate stain (1.5 g KMnO₄, 10 g K₂CO₃, 0.1 g NaOH in 200 mL of water) or p-Anisaldehyde stain (1.5 mL p-anisaldehyde, 2 mL sulfuric acid, 70 mL ethanol)

  • Heat gun

Procedure:

  • Dissolve a small amount of your this compound sample in a suitable solvent (e.g., dichloromethane).

  • Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Place the TLC plate in a developing chamber containing the eluent.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front with a pencil.

  • Dry the plate thoroughly.

  • Dip the plate into the chosen staining solution and then gently heat with a heat gun until spots appear.

Interpretation:

  • This compound: Will appear as a spot with a lower Rf value.

  • 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane: Will appear as a spot with a higher Rf value due to its lower polarity.

Protocol 2: Purification of this compound by Flash Column Chromatography

Objective: To separate this compound from its self-condensation byproduct, 1,3-diphenyl-1,1,3,3-tetramethyldisiloxane.

Materials:

  • Silica gel for flash chromatography (40-63 µm)

  • Glass column

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Compressed air or nitrogen source

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the column.

  • Dissolve the crude this compound sample in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the top of the silica gel bed.

  • Begin elution with 100% hexane, collecting fractions.

  • Gradually increase the polarity of the eluent by adding ethyl acetate (e.g., starting with 2% ethyl acetate in hexane and slowly increasing to 10%).

  • Monitor the fractions by TLC (using Protocol 1) to identify the fractions containing the pure disiloxane and the pure this compound.

  • Combine the pure fractions of this compound and remove the solvent under reduced pressure.

Caption: Workflow for the purification of this compound.

Quantitative Data Summary

Compound¹H NMR (CDCl₃) - Methyl Protons (ppm)Typical TLC Rf (9:1 Hexane:EtOAc)
This compound~0.33 (s, 6H)~0.3
1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane~0.38 (s, 12H)~0.7

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

References

Technical Support Center: Optimizing Dimethylphenylsilanol Derivatization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing the derivatization of dimethylphenylsilanol. This guide is designed for researchers, scientists, and drug development professionals who utilize derivatization techniques, particularly for gas chromatography (GC) analysis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions and achieve robust, reproducible results.

Introduction to this compound Derivatization

This compound is an organosilanol that, due to its polar hydroxyl group, often requires derivatization to improve its volatility and thermal stability for GC analysis. The most common derivatization method is silylation, where the active hydrogen of the hydroxyl group is replaced by a silyl group, typically trimethylsilyl (TMS).[1] This process reduces the polarity of the molecule, minimizes intermolecular hydrogen bonding, and prevents undesirable interactions with the GC column, leading to improved peak shape and sensitivity.

However, the success of this derivatization is contingent on carefully optimized reaction conditions. The presence of a phenyl group attached to the silicon atom in this compound introduces specific electronic and steric considerations that can influence the reaction's efficiency.[2] This guide will walk you through the critical parameters and provide solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC analysis?

A1: The primary reason for derivatizing this compound is to increase its volatility.[3] The polar silanol (-Si-OH) group can lead to strong intermolecular hydrogen bonding, which significantly raises the boiling point of the compound. This can result in poor chromatographic performance, including broad, tailing peaks and even thermal decomposition in the hot GC inlet. By replacing the active hydrogen of the hydroxyl group with a non-polar silyl group (e.g., trimethylsilyl), the polarity is reduced, volatility is increased, and the thermal stability of the analyte is enhanced, leading to sharper, more symmetrical peaks and improved analytical sensitivity.[1]

Q2: What are the most common silylating reagents for derivatizing this compound?

A2: For the derivatization of silanols, including this compound, powerful silylating agents are typically employed. The most common and effective reagents include:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Often used with a catalyst like trimethylchlorosilane (TMCS), BSTFA is a strong silylating agent that produces volatile byproducts that do not interfere with the chromatography.[4]

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Similar to BSTFA, MSTFA is another potent silylating agent with the advantage of producing even more volatile byproducts.[5]

  • N,O-Bis(trimethylsilyl)acetamide (BSA): A strong silylating agent, though its byproducts are slightly less volatile than those of BSTFA and MSTFA.[6]

The choice of reagent can depend on the specific requirements of the analysis and the presence of other functional groups in the sample matrix.

Q3: What is the role of a catalyst, such as TMCS, in the derivatization reaction?

A3: A catalyst like trimethylchlorosilane (TMCS) is often added in small amounts (e.g., 1-10%) to the primary silylating reagent to increase its reactivity.[1] TMCS acts as an acid catalyst, which can help to activate the hydroxyl group of the silanol, making it a better leaving group. This is particularly useful for derivatizing sterically hindered hydroxyl groups or when dealing with less reactive silanols.[2] The phenyl group in this compound can impart some steric hindrance, making the use of a catalyst beneficial for driving the reaction to completion.[7]

Q4: How does the presence of moisture affect the derivatization of this compound?

A4: Moisture is highly detrimental to silylation reactions. Silylating reagents are extremely sensitive to water and will react preferentially with any moisture present in the sample, solvent, or glassware. This hydrolysis reaction consumes the silylating agent, reducing the amount available to derivatize the this compound and leading to incomplete reactions.[3] Furthermore, the hydrolysis of the silylating agent can produce siloxanes and other byproducts that may interfere with the chromatographic analysis. Therefore, maintaining anhydrous conditions is critical for successful derivatization.

Q5: Can the derivatized this compound (silyl ether) revert to its original form?

A5: Yes, the resulting silyl ether of this compound can be susceptible to hydrolysis, especially in the presence of acidic or basic conditions.[8] The stability of the silyl ether bond depends on the steric bulk of the silyl group and the surrounding chemical environment. While generally stable under the neutral conditions of a GC system, exposure to moisture during sample handling or storage can lead to the cleavage of the silyl ether, regenerating the original this compound.[9]

Troubleshooting Guides

Problem 1: Incomplete or No Derivatization

Symptoms:

  • Observation of the underivatized this compound peak in the chromatogram.

  • Low or no peak corresponding to the derivatized product.

  • Multiple peaks for a single analyte, representing partially and fully derivatized forms.[10]

Potential Causes & Solutions:

Potential Cause Scientific Explanation Recommended Action
Presence of Moisture Silylating reagents are highly reactive towards water, leading to their consumption and preventing the derivatization of the target analyte.Ensure all glassware is oven-dried and cooled in a desiccator. Use high-purity, anhydrous solvents. If the sample is in an aqueous matrix, it must be thoroughly dried prior to adding the derivatization reagent, for example, by evaporation under a stream of nitrogen.
Insufficient Reagent An inadequate amount of the silylating agent will result in an incomplete reaction, especially if there are other active hydrogens in the sample matrix.Use a sufficient molar excess of the silylating reagent. A general guideline is a 2:1 molar ratio of the silylating agent to each active hydrogen. For complex matrices or if moisture is suspected, a larger excess is recommended.
Suboptimal Reaction Conditions The kinetics of the silylation reaction are dependent on temperature and time. Insufficient energy or duration may not allow the reaction to reach completion.Increase the reaction temperature and/or time. A typical starting point is 60-80°C for 30-60 minutes. For the sterically hindered this compound, longer reaction times or higher temperatures may be necessary. Monitor the reaction progress by analyzing aliquots at different time points.
Inadequate Catalyst The steric hindrance from the phenyl group may slow down the reaction. A catalyst can enhance the reactivity of the silylating agent.If not already in use, add a catalyst such as TMCS (1-10%) to the silylating reagent (e.g., BSTFA or MSTFA).[7]
Reagent Degradation Silylating reagents can degrade over time, especially if not stored properly under anhydrous and inert conditions.Use a fresh, unopened vial of the silylating reagent. Always store reagents under an inert atmosphere (e.g., nitrogen or argon) and tightly capped to prevent exposure to moisture.

Experimental Workflow for Optimizing Reaction Conditions

G cluster_start Start: Incomplete Derivatization cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Incomplete Derivatization Observed moisture Check for Moisture (Anhydrous Conditions) start->moisture reagent_conc Increase Reagent Concentration (Molar Excess) moisture->reagent_conc If problem persists success Successful Derivatization moisture->success If resolved conditions Optimize Reaction Conditions (Increase Temp/Time) reagent_conc->conditions If problem persists reagent_conc->success If resolved catalyst Add/Increase Catalyst (e.g., TMCS) conditions->catalyst If problem persists conditions->success If resolved reagent_quality Use Fresh Reagent catalyst->reagent_quality If problem persists catalyst->success If resolved reagent_quality->success If resolved failure Problem Persists reagent_quality->failure G cluster_reactants Reactants cluster_products Products silanol This compound (PhMe2SiOH) desired_product Desired Derivative (PhMe2Si-O-TMS) silanol->desired_product side_product Side Product (Disiloxane) silanol->side_product silanol->side_product Self-condensation reagent Silylating Reagent (e.g., BSTFA) reagent->desired_product catalyst Catalyst (e.g., TMCS) catalyst->desired_product heat Heat heat->desired_product heat->side_product

References

Navigating the Challenges of Silanol Activity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated resource for understanding and minimizing silanol activity in liquid chromatography. As researchers, scientists, and drug development professionals, you are keenly aware that achieving perfect peak symmetry and reproducible results is paramount. One of the most persistent challenges in silica-based reversed-phase chromatography is the activity of residual silanol groups (Si-OH) on the stationary phase surface.

This guide is structured to move from foundational knowledge to practical, in-the-lab solutions. We will explore the "what" and "why" behind silanol interactions before diving into actionable troubleshooting guides and detailed protocols. Our goal is to empower you with the expertise to diagnose, mitigate, and ultimately control the effects of silanol activity in your separations.

Part 1: Frequently Asked Questions - Understanding the Fundamentals

This section addresses the core concepts of silanol activity.

Q1: What are silanol groups and why are they a problem in HPLC?

Silanol groups (Si-OH) are hydroxyl groups attached to silicon atoms on the surface of the silica particles used to pack most HPLC columns.[1][2] While these sites are necessary for bonding the stationary phase (like C18), it is impossible to react all of them due to steric hindrance.[1][2][3] These remaining, or "residual," silanols are polar and acidic (with a pKa around 3.8–5), making them highly interactive.[4][5]

These interactions are problematic, especially for basic and polar compounds, leading to a range of undesirable chromatographic outcomes:

  • Peak Tailing: This is the most common issue, where secondary ionic or hydrogen-bonding interactions with silanols cause the peak to broaden asymmetrically.[5][6]

  • Increased Retention & Irreproducibility: Uncontrolled silanol interactions can lead to longer, often variable, retention times.[6]

  • Loss of Efficiency: The secondary interactions disrupt the primary separation mechanism, reducing the overall efficiency and resolution of the column.[6]

Q2: Are all silanol groups the same?

No. The reactivity of silanol groups is not uniform. They can be broadly categorized, and their type significantly impacts their effect on separations. The most problematic are the isolated, highly acidic silanols.[5] Modern manufacturing processes aim to create a higher population of less-reactive vicinal (inter-hydrated) silanols.[5]

Additionally, the purity of the silica itself is critical. Metal impurities (like iron or aluminum) within the silica matrix can increase the acidity of nearby silanol groups, exacerbating their negative effects.[5][6][7]

Silanol_Types Figure 1: Silanol Groups on Silica Surface cluster_silica Silica Particle Surface cluster_bonded Bonded Phase cluster_silanols Residual Silanols cluster_analyte Analyte Silica C18 C18 Chain Acidic_Silanol Acidic (Isolated) Silanol (Si-OH) Vicinal_Silanol Vicinal Silanols (Si-OH ... HO-Si) Geminal_Silanol Geminal Silanols (HO-Si-OH) Analyte Basic Analyte (e.g., R-NH3+) Analyte->Acidic_Silanol Strong Secondary Interaction (Causes Tailing) Analyte->Vicinal_Silanol Weaker Interaction

Figure 1: Interaction of a basic analyte with different silanol types.
Q3: What is "end-capping" and how does it help?

End-capping is a crucial chemical modification performed after the primary stationary phase (e.g., C18) is bonded to the silica.[8] This process uses a small, reactive silane, like trimethylsilyl chloride, to bond with and cover many of the remaining accessible silanol groups.[4][8] This "caps" them, rendering the surface less acidic and less polar, which significantly reduces unwanted secondary interactions.[4][9][10] Some columns undergo double or even triple end-capping to maximize the deactivation of residual silanols.[8]

Q4: What is the difference between Type A and Type B silica?

This classification relates to the purity and processing of the base silica.

  • Type A Silica: Older silica types that have a higher content of metal impurities and a more heterogeneous surface with highly acidic silanol sites.[7] These columns are more prone to causing peak tailing with basic compounds.

  • Type B Silica: Modern, high-purity silica that has been acid-washed to remove metal contaminants.[7] It features a more homogeneous surface with less acidic silanol groups, leading to significantly improved peak shapes for basic analytes.[5][6]

FeatureType A SilicaType B Silica
Purity Higher metal contentHigh purity, low metal content
Silanol Acidity More highly acidic sitesLess acidic, more homogenous sites
Performance Prone to peak tailing for basic compoundsExcellent peak shape for basic compounds
Typical Use Legacy methodsModern HPLC methods

Part 2: Troubleshooting Guide - From Problem to Solution

This section provides a systematic approach to diagnosing and resolving common issues stemming from silanol activity.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Silanol Activity Problem Problem Observed: - Peak Tailing - Shifting Retention - Low Recovery Isolate Isolate the Cause: Affects all peaks or only basic/polar ones? Problem->Isolate Mechanical Mechanical/Other Issue: - Dead volume - Column fouling - Solvent mismatch Isolate->Mechanical All Peaks Silanol Likely Silanol Interaction Isolate->Silanol Basic/Polar Peaks Only Strategy Select Mitigation Strategy Silanol->Strategy MobilePhase 1. Mobile Phase Optimization (Fastest to Implement) Strategy->MobilePhase ColumnChoice 2. Column Selection (Method Development) Strategy->ColumnChoice Passivation 3. System/Column Passivation (Reactive Maintenance) Strategy->Passivation Solution Problem Resolved: Symmetrical Peaks, Stable RT MobilePhase->Solution ColumnChoice->Solution Passivation->Solution

Figure 2: A logical workflow for troubleshooting silanol-related issues.
Problem: My basic compound shows significant peak tailing.

A tailing factor > 1.2 is a common indicator of unwanted secondary interactions.[11] If this is observed primarily for basic or highly polar analytes, silanol activity is the prime suspect.[12]

Causality: At mid-range pH, silanol groups (Si-OH) can become deprotonated (SiO⁻), creating negatively charged sites.[13] Positively charged basic compounds (R-NH3⁺) can then interact with these sites via a strong ion-exchange mechanism, which is a slower process than the primary reversed-phase partitioning, resulting in a tailed peak.[6][13]

Solutions (in order of implementation):

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase to < 3 using an acidic modifier like formic acid or trifluoroacetic acid (TFA) is the most common solution.[6][14] At this low pH, the silanol groups are fully protonated (Si-OH) and neutral, eliminating the ion-exchange interaction.[5][6]

  • Add a Competing Base: Introduce a small concentration (e.g., 0.1-0.2%) of an amine modifier like triethylamine (TEA) to the mobile phase.[15][16] TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively "masking" them from your analyte.[16][17][18]

  • Change Organic Modifier: Acetonitrile does not form hydrogen bonds with silanols, leaving them exposed.[6] Switching to methanol, which can act as a hydrogen bond acceptor, can sometimes help shield silanols and improve peak shape.[6]

  • Use a High-Purity, End-Capped Column: If the above mobile phase adjustments are insufficient, the column itself may be the issue. Ensure you are using a modern, high-purity (Type B) silica column that is properly end-capped.[10]

Problem: Retention times are drifting, especially after switching mobile phase.

Causality: The silica surface and its silanol groups take time to equilibrate with a new mobile phase. Changes in pH, buffer concentration, or the use of additives like TEA can alter the charge state and solvation of the silica surface, leading to drifting retention times until a new equilibrium is established.

Solutions:

  • Ensure Adequate Column Equilibration: Always flush the column with at least 10-20 column volumes of the new mobile phase before starting analysis. For methods using ion-pairing agents or amine additives, longer equilibration times may be necessary.

  • Use a Dedicated Column: If you frequently switch between methods with very different mobile phases (e.g., low pH with TFA and mid-pH with TEA), consider dedicating a specific column to each method to avoid long equilibration times and potential "memory effects."

Problem: I am losing my sample on the column (low recovery), particularly at low concentrations.

Causality: Highly active silanol sites, especially those activated by metal contamination, can cause irreversible adsorption of some analytes.[19][20] This is often more pronounced at very low analyte concentrations where these active sites are not yet saturated. Furthermore, metal surfaces within the HPLC system itself (frits, tubing) can also contribute to this issue.[21][22][23]

Solutions:

  • System & Column Passivation: If metal contamination is suspected, a passivation procedure can be employed to remove metal ions and create a more inert surface. This involves flushing the system (with the column removed) and/or the column itself with specific acidic or chelating agents.[24][25][26] See Protocol 2 for a detailed procedure.

  • Use Bio-inert or PEEK-lined Hardware: For extremely sensitive analytes, consider using HPLC systems and columns with PEEK or specially coated "bio-inert" flow paths to minimize contact with metallic surfaces.[21][27]

Part 3: Protocols for Silanol Activity Mitigation

This section provides detailed, step-by-step methodologies for the strategies discussed above.

Protocol 1: Mobile Phase Optimization to Reduce Peak Tailing

This protocol outlines a systematic approach to adjusting the mobile phase to improve the peak shape of a basic analyte.

Objective: To find the optimal mobile phase conditions to achieve a symmetrical peak (Tailing Factor ≤ 1.2).

Methodology:

  • Step 1: Establish a Baseline.

    • Prepare a mobile phase of Acetonitrile and Water at a composition that provides adequate retention for your analyte.

    • Inject your standard and record the chromatogram. Calculate the tailing factor.

  • Step 2: pH Adjustment (Low pH).

    • Prepare an aqueous mobile phase component containing 0.1% (v/v) Formic Acid (approx. pH 2.8).[28]

    • Equilibrate the column with the new mobile phase (e.g., Acetonitrile / 0.1% Formic Acid in Water) for at least 15 column volumes.

    • Inject the standard and re-evaluate the peak shape. For most basic compounds, this will provide a significant improvement.

    • Note: If more acidity is needed, 0.1% TFA can be used to achieve a pH of ~2.1, but be aware that TFA is a strong ion-pairing agent and can be difficult to remove from the column.[14][28]

  • Step 3: Add a Competing Base (Alternative to Low pH).

    • This approach is useful when a higher pH is required for retention or selectivity.

    • Prepare an aqueous buffer at your desired pH (e.g., pH 7 using a phosphate buffer).

    • Add 0.1% (v/v) Triethylamine (TEA) to the final mobile phase mixture.

    • Equilibrate the column thoroughly (20+ column volumes may be needed).

    • Inject the standard and evaluate the peak shape. The TEA will compete with the basic analyte for active silanol sites.[17]

Summary of Common Mobile Phase Additives:

AdditiveTypical ConcentrationMechanism of ActionBest For
Formic Acid 0.05 - 0.1%Lowers pH to ~2.8, protonating silanols.[28]General purpose, MS-compatible.
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Lowers pH to ~2.1; also acts as an ion-pairing agent.[14][28]Sharpening peaks for basic compounds, but can cause ion suppression in MS.
Triethylamine (TEA) 0.1 - 0.2%Acts as a competing base to mask active silanol sites.[15][17]Improving peak shape at neutral or higher pH. Not MS-friendly.
Protocol 2: Column Passivation for Removing Metal Contamination

This protocol is a reactive measure to restore column performance when metal-activated silanol activity is suspected. Caution: Always perform this offline, disconnected from the detector. Consult your column manufacturer's guidelines first, as harsh treatments can damage some stationary phases.

Objective: To strip metal ion contaminants from the column's stationary phase and frits.

Methodology:

  • Step 1: Disconnect the Column.

    • Disconnect the column from the detector to prevent contamination. Direct the outlet to a waste container.

  • Step 2: Initial Flushing.

    • Flush the column with HPLC-grade water for 20 column volumes at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column).

  • Step 3: Acid Wash.

    • Prepare a solution of 3-6N Nitric Acid (HNO₃).[27]

    • Flush the column with the nitric acid solution for 30-60 minutes at a low flow rate (e.g., 0.2-0.5 mL/min). This step actively removes metallic impurities.[25][26]

  • Step 4: Rinse Thoroughly.

    • Flush the column with copious amounts of HPLC-grade water until the eluent is pH neutral (check with pH paper). This may require 50-100 column volumes. This step is critical to remove all traces of acid.[25]

  • Step 5: Organic Solvent Flush.

    • Flush the column with a solvent like Isopropanol or Methanol for 20 column volumes to remove the water.

  • Step 6: Re-equilibration.

    • Store the column in an appropriate solvent (e.g., Acetonitrile) or re-equilibrate with your mobile phase for immediate use.

By understanding the fundamental chemistry of the silica surface and systematically applying these troubleshooting principles and protocols, you can effectively minimize the impact of silanol activity, leading to more robust, reliable, and reproducible chromatographic results.

References

stability issues of Dimethylphenylsilanol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Dimethylphenylsilanol. This document is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges encountered when working with this versatile organosilanol in solution. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experiments.

Part 1: Troubleshooting Guide

This section addresses acute issues you may encounter during your experimental workflow. We follow a "Problem -> Cause -> Solution" format, complete with diagnostic workflows and preventative protocols.

Issue 1: My this compound solution has become cloudy or formed a precipitate.

This is the most frequently reported issue and typically points to the initiation of condensation reactions or solubility problems.

Q: I just prepared a solution of this compound in an organic solvent, and it has turned cloudy. What is happening?

A: The cloudiness or precipitation is most likely due to the formation of 1,3-diphenyl-1,1,3,3-tetramethyldisiloxane, the primary condensation product of this compound. Silanols are prone to self-condensation, especially in the presence of catalysts like trace amounts of acid, base, or metal ions.[1][2] This reaction produces water, which can further accelerate the degradation process.

Causality Check:

  • Solvent Purity: Was the solvent truly anhydrous? Trace water can initiate and participate in the condensation equilibrium.

  • Contaminants: Was the glassware scrupulously clean? Residual acid or base can catalyze the reaction. Certain metal ions, like Fe³⁺, are also known to promote condensation between Si-OH groups.[2]

  • Concentration & Temperature: Is the concentration approaching its solubility limit in the chosen solvent, especially if the ambient temperature has dropped?

If you encounter unexpected precipitation, follow this diagnostic workflow to identify and resolve the issue.

G start Precipitate Observed in This compound Solution check_solubility Is concentration below solubility limit at current temp? start->check_solubility check_solvent Was anhydrous solvent used? Was glassware clean/dry? check_solubility->check_solvent Yes sol_issue Solubility Issue: 1. Gently warm solution. 2. Use a more suitable solvent. 3. Reduce concentration. check_solubility->sol_issue No check_age Is the solution freshly prepared? check_solvent->check_age Yes contam_issue Contamination/Catalysis Issue: Solution is likely degrading. Discard and reprepare. check_solvent->contam_issue No age_issue Degradation Issue: Solution has degraded over time. Discard and reprepare. check_age->age_issue No end_good Problem Resolved check_age->end_good Yes sol_issue->end_good end_bad Prepare Fresh Solution using Best Practices Protocol contam_issue->end_bad age_issue->end_bad

Caption: Diagnostic workflow for troubleshooting precipitation.

Issue 2: My reaction yield is inconsistent, suggesting my silanol reagent is losing potency.

Q: I'm using a this compound solution that I prepared last week, and my reaction yields are decreasing. Why?

A: The active silanol (Si-OH) group is likely being consumed over time through self-condensation, even if a precipitate is not visible. This forms a chemically less reactive siloxane (Si-O-Si) bond, effectively lowering the concentration of your active reagent. The rate of this degradation is highly dependent on storage conditions.

Causality Check:

  • Atmosphere: Was the solution stored under an inert atmosphere (e.g., Nitrogen or Argon)? Oxygen and atmospheric moisture can contribute to degradation pathways.

  • Temperature & Light: Was the solution stored at the recommended temperature (2-8°C) and protected from light?[3] Higher temperatures accelerate the condensation reaction kinetics.[4]

  • pH: The pH of the solution environment has a significant effect on stability. Silanols are generally most stable in a slightly acidic pH range (around 3-4) and their reactivity and condensation rate increase significantly at pH values below 1.5 or above 4.5.[5]

To ensure reproducibility, preparing and storing solutions correctly is critical. This protocol establishes a self-validating system by minimizing variables that lead to degradation.

Objective: To prepare a 1 M stock solution of this compound in anhydrous Tetrahydrofuran (THF) with maximum stability.

Materials:

  • This compound (solid, ≥95% purity)[3]

  • Anhydrous THF (≤50 ppm H₂O)

  • Oven-dried glassware (e.g., volumetric flask, syringe)

  • Inert gas source (Argon or Nitrogen)

  • Septum-sealed amber glass vial for storage

Procedure:

  • Preparation of Glassware: Oven-dry all glassware at 120°C for at least 4 hours and allow to cool to room temperature in a desiccator.

  • Inerting the System: Assemble the volumetric flask and equip it with a septum. Purge with inert gas for 5-10 minutes.

  • Weighing: In a glovebox or on a balance under a positive flow of inert gas, quickly weigh the required amount of solid this compound.

  • Dissolution: Transfer the solid to the purged volumetric flask. Using an anhydrous-solvent-rinsed syringe, add approximately 80% of the final volume of anhydrous THF. Gently swirl to dissolve.

  • Final Volume: Once fully dissolved, allow the solution to return to room temperature (if it cooled during dissolution). Carefully add anhydrous THF to the calibration mark.

  • Storage: Immediately transfer the solution via syringe to a clean, dry, and purged amber glass vial sealed with a PTFE-lined septum.

  • Label and Store: Label the vial clearly with the compound name, concentration, solvent, and preparation date. Store in a refrigerator at 2-8°C.[3][6]

Trustworthiness Check: For critical applications, it is advisable to qualify the freshly prepared solution by a suitable analytical method (e.g., qNMR, HPLC) to establish a baseline concentration (t=0). Re-analyze before use if stored for more than a few days.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the chemistry and handling of this compound.

Q1: What is the primary chemical reaction causing this compound instability in solution?

A: The primary degradation pathway is a self-condensation reaction . Two molecules of this compound react to form 1,3-diphenyl-1,1,3,3-tetramethyldisiloxane and one molecule of water. This reaction is reversible in principle, but in many organic solvents, the formation of the stable siloxane bond is favored.[1]

G cluster_reactants Reactants cluster_products Products 2 * this compound\n(C₆H₅)(CH₃)₂Si-OH 2 * this compound (C₆H₅)(CH₃)₂Si-OH Disiloxane 1,3-diphenyl-1,1,3,3-tetramethyldisiloxane [(C₆H₅)(CH₃)₂Si]₂O 2 * this compound\n(C₆H₅)(CH₃)₂Si-OH->Disiloxane Condensation Water Water H₂O 2 * this compound\n(C₆H₅)(CH₃)₂Si-OH->Water Elimination

Caption: The condensation reaction of this compound.

Q2: How do pH and temperature influence the stability of this compound?

A: Both pH and temperature are critical factors. The condensation reaction is catalyzed by both acids and bases.[7][8] The rate of degradation is generally lowest at a slightly acidic pH (around 3-4).[5] In neutral or, more significantly, in basic solutions, the deprotonated silanolate anion becomes a potent nucleophile, accelerating condensation.[9] Conversely, under strong acid conditions, protonation of the hydroxyl group makes it a good leaving group, also facilitating the reaction.

Temperature has a direct relationship with the reaction rate; higher temperatures provide the necessary activation energy for condensation, leading to faster degradation.[4][10]

ConditionpH RangeTemperatureRelative StabilityPrimary Concern
Optimal 3.0 - 4.52 - 8 °CHighSlow, long-term condensation.
Acidic < 3.0AmbientLowAcid-catalyzed condensation.[5]
Neutral/Basic > 6.0AmbientVery LowBase-catalyzed condensation.[9]
Elevated Temp Any> 25 °CLow to Very LowThermally accelerated condensation.

Q3: What are the most suitable solvents for this compound?

A: this compound is soluble in many common organic solvents like chloroform, diethyl ether, acetone, and THF, but it is not miscible in water.[6][11] The best choice for ensuring stability is a dry, aprotic, non-polar, or weakly polar solvent . Anhydrous THF, toluene, or dioxane are excellent choices. Protic solvents like alcohols should be used with caution, as they can participate in esterification equilibria and potentially complicate reaction pathways.[1] Always use solvents with the lowest possible water content.

Q4: How can I analyze my solution to check for degradation?

A: Several analytical techniques can be employed to monitor the purity of your this compound solution and detect the formation of its primary degradation product, the corresponding disiloxane.[12]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a UV detector is often effective. This compound is more polar than its disiloxane product and will therefore have a shorter retention time. This method allows for the quantification of both the parent compound and the impurity.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent tool for separating the volatile silanol from the less volatile disiloxane and confirming their identities based on their mass spectra.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor degradation. The chemical shift of the hydroxyl proton (Si-OH) will disappear, and new peaks corresponding to the methyl and phenyl groups of the disiloxane will appear in a slightly different chemical environment.

References

Technical Support Center: Purification of Dimethylphenylsilanol

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Welcome to the technical support center for Dimethylphenylsilanol purification. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile organosilicon compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-tested insights to help you navigate the common challenges encountered during purification. This document is structured in a question-and-answer format to directly address the specific issues you may face in the lab.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental properties of this compound and common questions regarding its handling and stability.

Q1: What are the most common impurities I should expect in crude this compound?

A1: The impurity profile of crude this compound is highly dependent on its synthetic route, which typically involves the hydrolysis of chlorodimethylphenylsilane. The most prevalent impurities are:

  • 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane: This is the primary byproduct, formed by the self-condensation of two this compound molecules. This reaction is reversible and can be catalyzed by residual acid or base, or simply by heat.[1] The presence of this disiloxane is a key challenge in purification.

  • Residual Water and Solvents: Water from the hydrolysis step and organic solvents (like toluene or ether) used during workup are common.

  • Unreacted Starting Materials: Trace amounts of chlorodimethylphenylsilane may persist if the initial hydrolysis is incomplete.

  • Higher Oligomers: Small quantities of linear or cyclic siloxane oligomers can form through extended condensation reactions.

Q2: How stable is this compound? Can it decompose during purification?

A2: this compound is moderately stable but is susceptible to self-condensation to form the corresponding disiloxane, especially under certain conditions.[2][3] Key factors that promote this decomposition are:

  • Heat: Elevated temperatures, particularly above its melting point for prolonged periods, can drive the condensation reaction. This is a critical consideration for purification by distillation.

  • Acidic or Basic Catalysts: Even trace amounts of acid or base can significantly accelerate the condensation process.[4] It is crucial to ensure all glassware is neutral and any residual catalysts from synthesis are thoroughly removed.

  • Water Content: While water is required for the hydrolysis to form the silanol, its presence can also facilitate the equilibrium of condensation reactions.

Understanding these stability factors is paramount to selecting the appropriate purification strategy and avoiding product loss.

Section 2: Choosing Your Purification Strategy

The choice of purification method depends on the initial purity of your material, the scale of your experiment, and the required final purity.

Q3: I have a small-scale, relatively impure sample. What is the best method to get high-purity this compound?

A3: For small-scale (< 5g) and highly impure samples, column chromatography is the most effective technique. It offers high resolution to separate the desired silanol from the less polar disiloxane byproduct and other impurities.[5][6]

Q4: I need to purify a larger quantity (> 20g) of this compound with moderate purity. What is the most practical approach?

A4: For larger scales, a combination of vacuum distillation followed by recrystallization is often the most efficient and scalable method. Distillation removes the bulk of lower and higher boiling impurities, and recrystallization provides the final polishing to achieve high purity.

Below is a diagram to help guide your decision-making process.

Purification_Decision_Tree cluster_options Purification Options start Assess Crude Material (Purity & Scale) distillation Vacuum Distillation start->distillation > 20g Scale Moderate Purity chromatography Column Chromatography start->chromatography < 5g Scale Low to Moderate Purity recrystallization Recrystallization distillation->recrystallization For >99.5% Purity final_product Purified This compound recrystallization->final_product High Purity Product chromatography->final_product High Purity Product

Caption: Decision workflow for selecting a purification method.

Comparison of Purification Techniques
FeatureVacuum DistillationRecrystallizationColumn Chromatography
Principle Separation by boiling pointSeparation by differential solubilitySeparation by differential adsorption
Best For Large scale, removing non-volatile or very volatile impuritiesFinal polishing, removing closely related impuritiesSmall scale, complex mixtures, high resolution
Typical Purity 95-99%>99.5%>99.5%
Yield Moderate to HighModerateLow to Moderate
Key Challenge Potential thermal condensationFinding a suitable solvent system, oiling outTime-consuming, requires solvent optimization

Section 3: Troubleshooting Guide: Vacuum Distillation

Vacuum distillation is a powerful technique for purifying compounds with high boiling points by lowering the temperature at which they boil, thereby preventing thermal decomposition.[7][8][9]

Q5: What are the optimal conditions for the vacuum distillation of this compound?

A5: The atmospheric boiling point of dimethylphenylsilane (a related compound) is around 157°C.[10][11][12] this compound will have a higher boiling point due to hydrogen bonding. To avoid condensation, distillation should be performed under a high vacuum (e.g., < 1 Torr). Under these conditions, the boiling point will be significantly lower, typically in the range of 70-90°C. A temperature-pressure nomograph can be a useful tool for estimating the boiling point at a given pressure.[9]

Q6: My this compound seems to be solidifying in the condenser during distillation. What's happening?

A6: This indicates that the temperature of your condenser cooling water is too low. This compound is a low-melting solid (Melting Point: 68-70°C). If your cooling water is too cold, the distillate will solidify and can block the condenser.

  • Solution: Use room temperature water for the condenser, or even slightly warm water if necessary. The goal is to keep the condenser surface temperature above the melting point of the product but cool enough to condense the vapor.

Q7: After distillation, my product still contains the disiloxane impurity. How can I improve the separation?

A7: This is a common issue due to the relatively close boiling points of the silanol and its disiloxane dimer.

  • Solution 1: Use a Fractionating Column: A simple distillation setup may not be sufficient. Employing a short Vigreux or packed column between the distillation flask and the condenser will increase the number of theoretical plates and enhance separation.

  • Solution 2: Optimize Vacuum: A lower pressure (higher vacuum) will increase the boiling point difference between the two components, aiding separation.

  • Solution 3: Control Heating: Avoid overheating the distillation pot. Excessive heat can accelerate the in-situ formation of more disiloxane from the silanol.[3] Use a heating mantle with a stirrer and maintain a gentle, steady boil.

Protocol: Vacuum Distillation of this compound
  • Setup: Assemble a short-path distillation apparatus with a Vigreux column. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a magnetic stir bar in the distillation flask for smooth boiling.[8]

  • Vacuum Application: Connect the apparatus to a high-vacuum pump with a cold trap in between. Slowly apply the vacuum.

  • Heating: Once a stable vacuum (< 1 Torr) is achieved, begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection: Collect a small forerun fraction, which may contain residual solvents or other volatile impurities.

  • Product Collection: As the temperature stabilizes at the boiling point of this compound, switch to a clean receiving flask and collect the main fraction.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.

Section 4: Troubleshooting Guide: Recrystallization

Recrystallization is an excellent final purification step to achieve high-purity, crystalline this compound.

Q8: What is a good solvent system for the recrystallization of this compound?

A8: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Non-polar solvents are generally effective.

  • Primary Choice: Hexanes or Heptane. These are excellent choices. The disiloxane impurity is typically more soluble in hexanes than the silanol, allowing for its removal in the mother liquor.

  • Solvent Mixtures: If the compound is too soluble in hexanes even when cold, a mixture like Toluene/Hexanes or Ethyl Acetate/Hexanes can be used.[13][14] Dissolve the crude product in a minimum amount of the more polar solvent (toluene or ethyl acetate) while hot, and then slowly add the non-polar anti-solvent (hexanes) until turbidity appears.

Q9: My product is "oiling out" instead of forming crystals. How do I fix this?

A9: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.

  • Cause & Solution 1: Cooling too rapidly. Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once it reaches room temperature, then place it in an ice bath or refrigerator.

  • Cause & Solution 2: Solution is too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then attempt the slow cooling process again.

  • Cause & Solution 3: Impurities present. If the issue persists, the purity of the material may be too low for effective crystallization. Consider another purification step (like distillation or chromatography) first.

Troubleshooting_Crystallization cluster_causes Potential Causes & Solutions start Problem: Product 'Oils Out' cause1 Cooling Too Rapidly? Solution: Cool slowly to room temp first, then chill. start->cause1 cause2 Too Concentrated? Solution: Add more hot solvent, redissolve, and cool again. start->cause2 cause3 Purity Too Low? Solution: Perform pre-purification (e.g., distillation). start->cause3 success Successful Crystallization cause1->success cause2->success cause3->success

Caption: Troubleshooting guide for "oiling out" during recrystallization.

Section 5: Troubleshooting Guide: Column Chromatography

Column chromatography provides the highest resolution for separating this compound from its closely related impurities.[15][16]

Q10: What stationary and mobile phases should I use for purifying this compound?

A10: Standard silica gel (60 Å, 230-400 mesh) is the recommended stationary phase. For the mobile phase (eluent), a gradient of increasing polarity generally works best.

  • Eluent System: Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate or dichloromethane .

  • Typical Gradient: Begin with 100% hexanes, then move to 2-5% ethyl acetate in hexanes, and slowly increase to 10-15% ethyl acetate in hexanes. The less polar disiloxane will elute first, followed by the more polar this compound.

  • Monitoring: Use Thin Layer Chromatography (TLC) to monitor the separation and identify the fractions containing the pure product.

Q11: The separation between the silanol and the disiloxane is poor on my column. How can I improve resolution?

A11: Poor resolution is often due to an incorrect mobile phase polarity or improper column packing.

  • Solution 1: Decrease Solvent Polarity: If the compounds are eluting too quickly (high Rf values on TLC), reduce the percentage of the polar solvent (e.g., ethyl acetate) in your eluent. A shallower gradient will improve separation.

  • Solution 2: Column Dimensions: Use a longer, narrower column for better separation. Ensure the column is packed uniformly without air bubbles or cracks.[15]

  • Solution 3: Sample Loading: Do not overload the column. The amount of crude material should typically be 1-5% of the mass of the silica gel. Dissolve the sample in a minimal amount of solvent (preferably the initial eluent) before loading it onto the column in a narrow band.

References

common impurities in Dimethylphenylsilanol and their removal

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for dimethylphenylsilanol. This guide is designed to provide in-depth technical assistance to researchers, scientists, and professionals in drug development who are utilizing this compound in their work. As Senior Application Scientists, we understand the nuances of experimental work and have structured this guide in a practical, question-and-answer format to directly address the common challenges and questions that arise.

Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)
Impurity Identification and Characterization

Question 1: What are the most common impurities I should expect in commercial grades of this compound?

Commercial this compound is typically synthesized via the hydrolysis of dichlorodimethylsilane.[1] This process, while generally efficient, can lead to several common impurities. The primary impurities to be aware of are:

  • Siloxanes: These are the most prevalent impurities and are formed through the condensation of two this compound molecules.[2] This can result in the formation of linear or cyclic siloxanes. The presence of residual water or acid/base catalysts can promote this condensation reaction.

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials such as dimethylphenylchlorosilane or related chlorosilanes may be present.[3]

  • Solvent Residues: Organic solvents used during the synthesis and purification process, such as toluene or ethers, may remain in the final product.[4]

  • Catalyst Residues: If the synthesis involves a catalyst, for example, in palladium-catalyzed cross-coupling reactions where this compound is used as a reagent, trace amounts of the catalyst may be present in the final product.[5][6]

Question 2: What analytical techniques are best suited for identifying and quantifying these impurities?

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile impurities.[7][8] It can effectively separate siloxanes, residual solvents, and unreacted starting materials from the main this compound peak. The mass spectrometer provides structural information for definitive identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): NMR is invaluable for providing detailed structural information. ¹H and ¹³C NMR can identify organic impurities and provide information on the overall structure of the silanol. ²⁹Si NMR is particularly useful for identifying different siloxane species and quantifying their presence relative to the desired silanol.[9]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to confirm the presence of the characteristic O-H bond of the silanol group and to detect the Si-O-Si bond of siloxane impurities.[10]

Impurity ClassRecommended Analytical Technique(s)Key Observables
SiloxanesGC-MS, ²⁹Si NMR, FTIRDistinct retention times in GC; characteristic chemical shifts in ²⁹Si NMR; presence of Si-O-Si stretching vibrations in FTIR.[2][9][10]
Unreacted Starting MaterialsGC-MS, ¹H NMRPeaks corresponding to the starting materials' mass spectra and fragmentation patterns in GC-MS; characteristic proton signals in ¹H NMR.[3][7]
Solvent ResiduesGC-MS, ¹H NMRCharacteristic peaks for common solvents in the chromatogram and mass spectrum; distinct solvent peaks in the ¹H NMR spectrum.[4][11]
Catalyst ResiduesInductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS)Quantitative measurement of trace metal content (e.g., palladium).[12]
Troubleshooting and Purification Guides
Removal of Common Impurities

Question 3: My this compound is contaminated with siloxanes. What is the most effective way to remove them?

The presence of siloxanes, formed via self-condensation, is a frequent issue. The choice of purification method depends on the scale of your experiment and the desired purity level.

Method 1: Fractional Distillation (For Liquid this compound or Low-Melting Solids)

Fractional distillation is an effective method for separating this compound from less volatile siloxane oligomers.[13]

Underlying Principle: This technique separates compounds based on differences in their boiling points. This compound has a lower boiling point than its corresponding siloxane dimers and oligomers.

Experimental Protocol:

  • Set up a fractional distillation apparatus with a vacuum source if the boiling point is high, to prevent decomposition.

  • Ensure the distillation column is well-insulated to maintain a proper temperature gradient.

  • Heat the crude this compound gently.

  • Collect the fraction that distills at the boiling point of pure this compound (approximately 197-198 °C at atmospheric pressure, though vacuum distillation is often preferred).[14]

  • Monitor the purity of the collected fractions using GC-MS.

Method 2: Recrystallization (For Solid this compound)

Recrystallization is a powerful technique for purifying solid compounds.[15][16]

Underlying Principle: This method relies on the difference in solubility between the desired compound and its impurities in a specific solvent. The ideal solvent will dissolve the this compound well at high temperatures but poorly at low temperatures, while the siloxane impurities remain in solution upon cooling.

Experimental Protocol:

  • Select an appropriate solvent. Non-polar solvents like hexanes or a mixed solvent system (e.g., toluene/hexanes) are often good starting points.

  • Dissolve the impure this compound in a minimal amount of the hot solvent.

  • If there are any insoluble impurities, perform a hot filtration to remove them.[17]

  • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[18]

  • Dry the crystals under vacuum.

Question 4: I suspect there are residual acidic or basic impurities from the synthesis. How can I remove these?

Acidic or basic residues can catalyze further condensation to form siloxanes. A simple aqueous workup is often sufficient.

Experimental Protocol:

  • Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic solution with deionized water or a dilute brine solution in a separatory funnel.

  • If the residue is acidic, a wash with a dilute sodium bicarbonate solution can be performed, followed by a water wash.

  • If the residue is basic, a wash with dilute hydrochloric acid can be used, followed by a water wash.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Remove the solvent under reduced pressure.

Question 5: How can I remove residual palladium catalyst from a reaction where this compound was used?

Residual palladium from cross-coupling reactions is a common concern, especially in pharmaceutical applications.[19]

Method 1: Filtration through Celite or Silica Gel

This is a straightforward method for removing heterogeneous palladium catalysts or palladium black.[6]

Experimental Protocol:

  • Pass the reaction mixture through a short plug of Celite or silica gel.

  • Wash the plug with the reaction solvent to ensure complete recovery of the product.

Method 2: Treatment with Metal Scavengers

For removing soluble palladium species, specialized metal scavengers are highly effective. These are typically solid-supported reagents with functional groups that chelate to the metal.

Experimental Protocol:

  • Add the appropriate metal scavenger resin to the reaction mixture.

  • Stir for the recommended amount of time.

  • Filter off the resin to remove the palladium-scavenger complex.

Workflow and Logic Diagram

The following diagram illustrates a typical workflow for the identification and removal of impurities from this compound.

G cluster_0 Impurity Identification cluster_1 Purification Strategy cluster_2 Final Product Crude this compound Crude this compound Analytical Characterization Analytical Characterization Crude this compound->Analytical Characterization GC-MS, NMR, FTIR Impurity Profile Impurity Profile Analytical Characterization->Impurity Profile Decision Decision Impurity Profile->Decision Evaluate Impurities Distillation Distillation Decision->Distillation Siloxanes (Liquid) Recrystallization Recrystallization Decision->Recrystallization Siloxanes (Solid) Aqueous Workup Aqueous Workup Decision->Aqueous Workup Acid/Base Residues Catalyst Removal Catalyst Removal Decision->Catalyst Removal Metal Residues Purified this compound Purified this compound Distillation->Purified this compound Recrystallization->Purified this compound Aqueous Workup->Purified this compound Catalyst Removal->Purified this compound Final QC Analysis Final QC Analysis Purified this compound->Final QC Analysis GC-MS, NMR Pure Product Pure Product Final QC Analysis->Pure Product

Caption: Workflow for this compound Purification.

References

Validation & Comparative

A Tale of Two Silyls: A Comparative Guide to Dimethylphenylsilanol and Trimethylsilanol as Derivatizing Agents in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of analytical chemistry, the derivatization of polar analytes is a critical step to ensure volatility and thermal stability for gas chromatography (GC) analysis. Silylation, the replacement of an active hydrogen with a silyl group, stands as one of the most prevalent and versatile derivatization techniques.[1][2] Among the arsenal of silylation reagents, those yielding trimethylsilyl (TMS) ethers are ubiquitous. However, the exploration of alternative silylating agents, such as those forming dimethylphenylsilyl (DMPS) ethers, reveals a nuanced landscape of advantages and trade-offs in chromatographic performance and derivative stability.

This guide provides an in-depth, objective comparison of dimethylphenylsilanol (DMPS) and trimethylsilanol (TMS) as derivatizing agents, supported by experimental insights and data to empower informed decisions in method development. While TMS derivatization is a well-established and broadly applied technique, this guide will illuminate the specific scenarios where the less common DMPS may offer significant advantages.

The Foundation of Silylation: A Mechanistic Overview

Silylation reactions proceed via a nucleophilic attack of the analyte's active hydrogen-containing functional group (e.g., hydroxyl, carboxyl, amine, or thiol) on the silicon atom of the silylating agent.[3] The efficiency of this reaction is influenced by several factors, including the steric hindrance around the active hydrogen, the nature of the leaving group on the silylating agent, and the reaction conditions such as temperature and the use of a catalyst.[4] The primary goal is to replace a polar, hydrogen-bonding group with a nonpolar, more volatile silyl ether, thereby improving chromatographic peak shape and enabling the analysis of otherwise non-volatile compounds.[1][5]

Trimethylsilanol (TMS) Derivatives: The Industry Standard

Trimethylsilyl derivatives are the most common silyl ethers in GC analysis due to the wide availability of potent and versatile silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6][7]

Advantages of TMS Derivatization:

  • High Reactivity and Versatility: Reagents like BSTFA and MSTFA react with a broad range of functional groups, including alcohols, phenols, carboxylic acids, and amines.[4][6] The reactivity order is generally alcohols > phenols > carboxylic acids > amines > amides.[4]

  • Volatile Byproducts: MSTFA, in particular, produces highly volatile byproducts (N-methyltrifluoroacetamide) that typically do not interfere with the chromatogram.[7]

  • Extensive Libraries: Decades of use have resulted in extensive mass spectral libraries for TMS derivatives, aiding in compound identification.[8]

Disadvantages of TMS Derivatization:

  • Moisture Sensitivity: TMS derivatives are notoriously susceptible to hydrolysis.[9] Rigorously anhydrous conditions are paramount for both the reaction and storage of derivatized samples to prevent the reversion of the analyte to its original form.[10] The short-term stability of TMS derivatives, often necessitating analysis within 24 hours, can be a significant logistical challenge in high-throughput environments.[11]

  • Limited Stability in Acidic or Basic Conditions: The lability of the TMS-O bond makes these derivatives unsuitable for analyses involving acidic or basic workup steps.[12]

This compound (DMPS) Derivatives: A Niche Alternative with Distinct Advantages

Dimethylphenylsilyl derivatives are typically formed using phenyldimethylchlorosilane as the derivatizing agent, often in the presence of a promoter like N-methylimidazole.[13][14] While not as universally applied as TMS derivatization, the introduction of a phenyl group to the silicon atom imparts unique properties to the resulting derivatives.

Advantages of DMPS Derivatization:

  • Increased Retention Time: The larger molecular weight and different polarity of the DMPS group lead to longer retention times on GC columns compared to TMS derivatives.[13][14] This can be a significant advantage when analyzing complex matrices, as it shifts the analyte peaks away from the early-eluting, volatile interferences that can plague TMS analyses.[13]

  • Comparable Hydrolytic Stability to TMS: Studies on the hydrolytic stability of silyl ethers under acidic conditions have shown that DMPS ethers have a stability comparable to that of TMS ethers.[15] This indicates that while they are still moisture-sensitive, they do not offer a significant disadvantage in this regard compared to the standard TMS derivatives.

  • Unique Mass Spectral Fragmentation: The presence of the phenyl group can influence the fragmentation pathways in mass spectrometry, potentially providing more structural information or unique ions for selective monitoring.

Disadvantages of DMPS Derivatization:

  • Lower Volatility: The increased molecular weight of the DMPS group can lead to lower volatility compared to the TMS group, which may be a limitation for very high molecular weight analytes.

  • Less Common Reagents and Limited Libraries: The derivatizing agents for DMPS are less common than those for TMS, and the mass spectral libraries for DMPS derivatives are not as extensive, potentially complicating compound identification.

  • Potentially Slower Reaction Kinetics: The steric bulk of the phenyl group may lead to slower reaction kinetics compared to the less hindered trimethylsilyl group, potentially requiring more stringent reaction conditions.

Performance Comparison: DMPS vs. TMS

To provide a clear comparison, the following table summarizes the key performance characteristics of dimethylphenylsilyl and trimethylsilyl derivatives.

FeatureDimethylphenylsilyl (DMPS) DerivativesTrimethylsilyl (TMS) Derivatives
Common Reagent PhenyldimethylchlorosilaneBSTFA, MSTFA, TMCS
Reactivity Generally good, but may be slower for sterically hindered groups.Very high and versatile for a wide range of functional groups.[6]
Derivative Stability Comparable hydrolytic stability to TMS under acidic conditions.[15]Prone to hydrolysis; requires anhydrous conditions.[9]
GC Retention Time Increased retention time, beneficial for avoiding early eluting interferences.[13]Shorter retention time.
Mass Spectrometry Phenyl group can influence fragmentation, potentially offering unique ions.Extensive libraries available; well-characterized fragmentation.[8]
Volatility Lower volatility than TMS derivatives.High volatility.
Applications Specialized applications where increased retention is desired.[13]Broadly used in metabolomics, drug analysis, steroid profiling, etc.[16]

Experimental Protocols

Standard Protocol for Trimethylsilylation (TMS) of a Hydroxylated Analyte

This protocol is a general guideline for the derivatization of a dried analyte extract containing hydroxyl groups using BSTFA with a TMCS catalyst.

  • Sample Preparation: Ensure the sample extract is completely dry in a GC vial. The presence of water will consume the silylating reagent.[10]

  • Reagent Addition: Add 100 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile) to the dried sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes. Reaction times and temperatures may need to be optimized depending on the analyte.[4]

  • Analysis: Cool the vial to room temperature before injecting an aliquot into the GC-MS system.

Protocol for Dimethylphenylsilylation (DMPS) of an Alcohol

This protocol is adapted from a method for the derivatization of alcohols using phenyldimethylchlorosilane (PhDMClS) and N-methylimidazole (NMI).[13]

  • Sample Preparation: In a GC vial, dissolve the alcohol analyte in a suitable aprotic solvent (e.g., dichloromethane).

  • Reagent Addition: Add N-methylimidazole to the solution, followed by the addition of phenyldimethylchlorosilane.

  • Reaction: Gently agitate the vial at room temperature for 1 hour.

  • Work-up (if necessary): For some applications, a simple aqueous work-up may be performed to remove excess reagents.

  • Analysis: Inject an aliquot of the organic layer into the GC-MS system.

Visualizing the Derivatization Process

Chemical Structures of Derivatizing Agents

G cluster_0 Trimethylsilylating Agent (BSTFA) cluster_1 Dimethylphenylsilylating Agent (PhDMClS) a CF₃-C(=O)N(Si(CH₃)₃)₂ b C₆H₅-Si(CH₃)₂Cl

Caption: Chemical structures of a common TMS (BSTFA) and a DMPS (PhDMClS) derivatizing agent.

General Silylation Reaction Workflow

workflow start Dried Analyte (with -OH, -COOH, -NH₂, -SH) reagent Add Silylating Agent (e.g., BSTFA or PhDMClS) + Solvent/Catalyst start->reagent reaction Reaction (Heating may be required) reagent->reaction derivative Formation of Silyl Derivative (TMS or DMPS ether) reaction->derivative analysis GC-MS Analysis derivative->analysis

Caption: A generalized workflow for the silylation of polar analytes prior to GC-MS analysis.

Decision Framework: Choosing Between TMS and DMPS

decision_framework box box start Analyte Derivatization Required? interference Interference from Volatile Matrix Components? start->interference Yes use_tms Use Trimethylsilanol (TMS) Derivatization start->use_tms No (Standard Approach) high_mw Analyte of High Molecular Weight? interference->high_mw Yes use_dmps Consider this compound (DMPS) Derivatization interference->use_dmps No high_mw->use_tms Yes high_mw->use_dmps No

Caption: A logical flowchart to guide the selection between TMS and DMPS derivatization based on analytical challenges.

Conclusion: A Strategic Choice for Optimal Analysis

The choice between this compound and trimethylsilanol as a derivatizing agent is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific analytical challenge at hand. Trimethylsilylation remains the workhorse of GC derivatization due to its high reactivity, versatility, and the extensive support of existing mass spectral libraries. It is the default choice for a wide array of applications where its primary drawback, the hydrolytic instability of its derivatives, can be effectively managed through rigorous control of experimental conditions.

Dimethylphenylsilylation, on the other hand, emerges as a valuable, specialized tool. Its ability to increase the retention time of analytes provides a powerful means to circumvent matrix interferences from volatile components, a common problem in complex samples encountered in drug development and clinical analysis. While the availability of reagents and spectral libraries is more limited, for targeted applications where chromatographic resolution is paramount, DMPS derivatization can be the key to unlocking accurate and reliable results.

Ultimately, the Senior Application Scientist must weigh the well-trodden path of TMS against the targeted advantages of DMPS. For routine analyses of a broad range of compounds, TMS is often the most efficient choice. However, when faced with challenging matrices and the need for enhanced chromatographic separation, the exploration of dimethylphenylsilylation is not just an alternative, but a potentially enabling strategy for robust and defensible analytical data.

References

A Comparative Guide to Surface Modification: Dimethylphenylsilanol vs. Alkyl, Amino, and Fluorinated Silanols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise control of surface properties is paramount. Surface modification with organosilanes is a cornerstone technique for tailoring the wettability, adhesion, and chemical resistance of various substrates. This guide provides an in-depth technical comparison of Dimethylphenylsilanol with other commonly employed silanols—specifically, a long-chain alkylsilane (Octadecyltrichlorosilane, OTS), an aminosilane (Aminopropyltriethoxysilane, APTES), and a fluorinated silane (1H,1H,2H,2H-Perfluorodecyltrichlorosilane, FDTS). Our objective is to furnish you with the necessary data and insights to make informed decisions for your surface modification protocols.

The Critical Role of Silane Chemistry in Surface Engineering

The efficacy of a silane in modifying a surface is dictated by its molecular structure: a hydrolyzable group that forms a stable covalent bond with the substrate's hydroxyl groups, and a non-hydrolyzable organic functional group that imparts the desired surface characteristics. The choice of this functional group is a critical determinant of the final surface properties, ranging from hydrophobicity to chemical inertness and thermal stability.

This guide will delve into the nuanced differences between an aromatic silanol, this compound, and its aliphatic, amine-functionalized, and fluorinated counterparts. We will explore how the phenyl group's unique electronic and steric properties translate into distinct surface behaviors.

Comparative Performance Metrics: A Data-Driven Analysis

Performance Metric This compound (C₆H₅)(CH₃)₂SiOH (inferred) Octadecyltrichlorosilane (OTS) C₁₈H₃₇SiCl₃ Aminopropyltriethoxysilane (APTES) (C₂H₅O)₃Si(CH₂)₃NH₂ 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS) C₁₀H₄Cl₃F₁₇Si
Water Contact Angle (°) ~119[1]104 - 165[2]59.7 ± 3.8[3]>150[4]
Surface Energy (mN/m) Moderate (Expected)LowHighVery Low
Thermal Stability (°C) Good (Expected)~150 (in vacuum)~250 (in vacuum)[5]~350 (in vacuum)[5]
Chemical Resistance Good (Expected)GoodModerateExcellent
Primary Application Hydrophobic coatings, electronics[2]Hydrophobic & self-cleaning surfaces[6]Biomolecule immobilization, adhesion promotionSuperhydrophobic & oleophobic surfaces

Note: The performance of silane coatings is highly dependent on the substrate, deposition method, and processing conditions. The values presented here are for comparative purposes and are based on data from various studies.

Understanding the Mechanisms: A Structural Perspective

The distinct performance characteristics of these silanols can be attributed to their molecular architecture.

G cluster_DMPS This compound cluster_OTS Octadecyltrichlorosilane (OTS) cluster_APTES Aminopropyltriethoxysilane (APTES) cluster_FDTS 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS) DMPS C₆H₅(CH₃)₂SiOH DMPS_Struct Phenyl group offers moderate hydrophobicity and potential for π-π stacking interactions. OTS C₁₈H₃₇SiCl₃ OTS_Struct Long alkyl chain leads to dense, crystalline-like monolayers with high hydrophobicity. APTES (C₂H₅O)₃Si(CH₂)₃NH₂ APTES_Struct Terminal amine group provides hydrophilicity and a reactive site for further functionalization. FDTS C₁₀H₄Cl₃F₁₇Si FDTS_Struct Fluorinated chain results in extremely low surface energy, leading to superhydrophobicity and oleophobicity.

Figure 1: Chemical structures and key functional attributes of the compared silanols.

Experimental Protocols: A Step-by-Step Guide to Surface Modification

Reproducibility is key in scientific research. The following protocols provide detailed, step-by-step methodologies for the surface modification of a standard silica substrate (e.g., silicon wafer with a native oxide layer or a glass slide) with OTS and APTES. These can serve as a baseline for developing your own optimized procedures.

Protocol 1: Hydrophobic Surface Modification with Octadecyltrichlorosilane (OTS)

This protocol is designed to create a highly hydrophobic surface through the formation of a self-assembled monolayer of OTS.

G cluster_workflow OTS Surface Modification Workflow start Start: Clean Substrate step1 1. Substrate Cleaning: - Sonicate in acetone, isopropanol, and deionized water (15 min each). - Dry with N₂ stream. start->step1 step2 2. Surface Activation: - Treat with piranha solution (3:1 H₂SO₄:H₂O₂) for 30 min. - Rinse thoroughly with deionized water. - Dry with N₂ stream and bake at 110°C for 30 min. step1->step2 step3 3. Silanization: - Prepare a 1 mM solution of OTS in anhydrous toluene. - Immerse the activated substrate in the OTS solution for 1-2 hours under an inert atmosphere. step2->step3 step4 4. Rinsing and Curing: - Rinse with fresh toluene, followed by acetone and isopropanol. - Dry with N₂ stream. - Cure in an oven at 110-120°C for 30-60 minutes. step3->step4 end End: Hydrophobic Surface step4->end

Figure 2: Experimental workflow for surface modification with OTS.

Causality Behind Experimental Choices:

  • Anhydrous Solvent: OTS is highly reactive with water. Using an anhydrous solvent like toluene is crucial to prevent premature hydrolysis and polymerization of the silane in solution, which would lead to a disordered and poorly attached film.

  • Inert Atmosphere: Performing the deposition under an inert atmosphere (e.g., nitrogen or argon) further minimizes exposure to ambient moisture, ensuring a higher quality monolayer.

  • Curing Step: The final curing step promotes the formation of stable covalent siloxane bonds between the silane molecules and the substrate, as well as cross-linking between adjacent silane molecules, enhancing the durability of the coating.

Protocol 2: Amine-Functionalization with Aminopropyltriethoxysilane (APTES)

This protocol details the creation of a hydrophilic surface with reactive amine groups, suitable for subsequent biomolecule immobilization.

G cluster_workflow APTES Surface Modification Workflow start Start: Clean Substrate step1 1. Substrate Cleaning: - Follow the same cleaning procedure as in Protocol 1. start->step1 step2 2. Surface Activation: - Follow the same activation procedure as in Protocol 1. step1->step2 step3 3. Silanization: - Prepare a 2% (v/v) solution of APTES in dry acetone. - Immerse the activated substrate in the APTES solution for 30 seconds to 1 minute. step2->step3 step4 4. Rinsing and Drying: - Rinse the substrate with fresh acetone. - Allow to air-dry or dry with a gentle stream of N₂. step3->step4 end End: Amine-Functionalized Surface step4->end

Figure 3: Experimental workflow for surface modification with APTES.

Causality Behind Experimental Choices:

  • Aqueous or Alcoholic Solvents: Unlike trichlorosilanes, triethoxysilanes like APTES have a slower hydrolysis rate, allowing for deposition from solutions containing a controlled amount of water or in polar solvents like acetone.[7] The amine group in APTES can also catalyze the hydrolysis and condensation reactions.

  • Shorter Reaction Time: The reaction of APTES with the hydroxylated surface is relatively fast, and prolonged immersion can lead to the formation of multilayers. A shorter reaction time helps to achieve a more uniform monolayer.[7]

Characterization of Modified Surfaces

To validate the success of the surface modification and to quantify the resulting surface properties, a suite of characterization techniques should be employed.

G cluster_characterization Surface Characterization Techniques WCA Water Contact Angle (WCA) Goniometry WCA_desc Measures surface hydrophobicity/hydrophilicity. AFM Atomic Force Microscopy (AFM) AFM_desc Visualizes surface topography and roughness. XPS X-ray Photoelectron Spectroscopy (XPS) XPS_desc Determines elemental composition and chemical states of the surface. Ellipsometry Ellipsometry Ellipsometry_desc Measures the thickness of the deposited silane layer.

Figure 4: Key techniques for characterizing silanized surfaces.

Concluding Remarks for the Discerning Scientist

The choice of silane for surface modification is a critical decision that profoundly influences the final properties and performance of your material.

  • This compound , with its aromatic phenyl group, is anticipated to provide a moderately hydrophobic surface with good thermal stability. The potential for π-π stacking interactions between the phenyl rings could lead to more ordered monolayers compared to short-chain alkylsilanes.

  • Octadecyltrichlorosilane (OTS) is the gold standard for creating highly hydrophobic, self-cleaning surfaces due to the dense, crystalline-like packing of its long alkyl chains.

  • Aminopropyltriethoxysilane (APTES) offers a versatile platform for creating hydrophilic surfaces that can be readily functionalized with a wide array of biomolecules, making it indispensable in the fields of biosensors and drug delivery.

  • 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS) provides the ultimate in hydrophobicity and oleophobicity, a consequence of the extremely low surface energy of its fluorinated tail.

This guide has provided a comparative framework and foundational protocols to aid in your selection process. It is imperative to underscore that the optimal silane and deposition protocol are application-specific. We encourage you to leverage the information presented herein as a starting point for your own rigorous experimental design and optimization.

References

A Senior Application Scientist's Guide to the Validation of Dimethylphenylsilanol as an Internal Standard for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of quantitative data is paramount. The choice and validation of an internal standard (IS) is a cornerstone of a robust analytical method, serving to correct for variability during sample preparation and analysis.[1][2] This guide provides an in-depth technical evaluation of Dimethylphenylsilanol as a potential internal standard. We will move beyond a simple protocol, exploring the scientific rationale for its selection, presenting a direct comparison with common alternatives, and detailing the rigorous validation workflow required by regulatory bodies.

The Rationale for an Internal Standard: Why We Need a Chemical Compass

In an ideal analytical world, every sample injection would be identical, every extraction would yield 100% recovery, and every instrument would be perfectly stable. In reality, minor variations are inevitable. An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample, acting as a chemical compass.[2] By calculating the ratio of the analyte's response to the IS's response, we can effectively normalize for variations in:

  • Sample injection volume

  • Extraction efficiency and recovery

  • Instrumental drift or fluctuations

  • Matrix effects (ion suppression or enhancement in mass spectrometry)[3][4]

An ideal IS is a compound that is chemically similar to the analyte but is not naturally present in the sample matrix. It must be stable, pure, and chromatographically resolved from the analyte of interest.[3][5]

Profiling the Candidate: this compound

This compound (C₈H₁₂OSi) is an organosilanol compound with properties that make it a plausible candidate for an internal standard, particularly in Gas Chromatography (GC) and potentially Liquid Chromatography (LC) applications.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₈H₁₂OSiChemBK[6]
Molar Mass ~152.26 g/mol N/A
Form SolidSigma-Aldrich
Boiling Point 157 °C at 744 mmHgChemicalBook[7]
Flash Point 91.7 °C (197.1 °F)Sigma-Aldrich
Density 0.975 g/mL at 25 °CSigma-Aldrich

Rationale for Consideration:

  • Structural Uniqueness: The silicon-containing structure is not endogenous to most biological matrices, minimizing the risk of natural interference.

  • Chromatographic Behavior: Its moderate polarity and volatility are suitable for GC analysis. The phenyl group provides a strong chromophore for UV detection in LC, while the overall structure yields a distinct fragmentation pattern in mass spectrometry (MS).

  • Commercial Availability: It is readily available from chemical suppliers, often at a lower cost than custom-synthesized stable isotope-labeled standards.

Comparative Analysis: this compound vs. The Alternatives

The selection of an IS is a critical decision based on the analytical method, matrix complexity, and regulatory requirements. This compound should be evaluated against the "gold standard" and other common choices.

Internal Standard TypePrincipleAdvantagesDisadvantagesBest Suited For
This compound Structural AnalogCost-effective; not present in biological samples; good chromatographic properties for GC-MS.May not perfectly mimic the analyte's behavior during extraction and ionization; potential for adsorption on active sites in GC systems.GC-MS and HPLC-UV/MS for small molecules where a stable isotope is unavailable or cost-prohibitive.
Stable Isotope-Labeled (SIL) Analyte Isotopic AnalogConsidered the "gold standard"; co-elutes with the analyte, providing the best correction for matrix effects and recovery.[8][9]High cost; may not be commercially available; potential for isotopic exchange (especially with deuterium labels).[8][10]LC-MS/MS bioanalysis, especially for regulatory submissions where accuracy is critical.[3]
Homologous Series / Structural Analogs Structural AnalogReadily available; can be chosen to have a retention time close to the analyte.Different chemical properties can lead to variations in extraction recovery and ionization efficiency compared to the analyte.Routine analysis in less complex matrices; early-stage drug discovery.

The Validation Workflow: A Self-Validating System

Validating an internal standard is not merely a suggestion; it is a requirement for creating a defensible quantitative method. The workflow must demonstrate that the IS is fit for its intended purpose, adhering to guidelines from bodies like the ICH and FDA.[11][12][13][14]

G cluster_0 Phase 1: IS Selection & Preparation cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Final Assessment Select Select Candidate IS (this compound) Purity Verify Purity & Identity (e.g., via NMR, MS) Select->Purity Stock Prepare Stock Solution Purity->Stock Specificity Specificity & Selectivity: No interference at IS retention time Stock->Specificity Response IS Response Consistency: Evaluate %RSD across all samples Specificity->Response Matrix Matrix Effect Evaluation: Assess IS ability to track analyte Response->Matrix Stability Stability Assessment: Stock, Bench-top, Freeze-Thaw Matrix->Stability Validated IS Validated for Use Stability->Validated

Caption: Workflow for the validation of an internal standard.

Experimental Protocols for Validation

Here we provide condensed, step-by-step protocols for the key validation experiments.

Protocol 1: Specificity and Selectivity

  • Objective: To ensure that no endogenous components in the matrix interfere with the detection of this compound.

  • Methodology:

    • Obtain at least six different blank matrix lots (e.g., plasma, urine).

    • Process each blank sample using the complete analytical method, but without adding the IS.

    • Process a seventh blank sample to which only the IS has been added (at the working concentration).

    • Analyze all samples using the intended chromatographic method.

  • Acceptance Criteria: The response in the blank samples at the retention time of this compound should be less than 20% of the response of the IS in the spiked sample.

Protocol 2: Internal Standard Response Consistency

  • Objective: To demonstrate that the IS response is consistent across all samples in an analytical run, indicating reliable performance.[4]

  • Methodology:

    • Prepare a full validation batch including calibration standards, low, mid, and high QCs, and blank samples.

    • Add this compound at a constant concentration to all samples (except double blanks).

    • Process and analyze the entire batch.

    • Record the peak area or height of the IS for every sample.

  • Acceptance Criteria: The coefficient of variation (%CV or %RSD) of the IS response across all calibration standards and QCs should generally be within ±15%. Trends or significant deviations in subject samples should be investigated.

Protocol 3: Stability Assessment

  • Objective: To confirm the stability of this compound in its stock solution and when prepared in the biological matrix under various storage conditions.[15]

  • Methodology:

    • Stock Solution Stability: Analyze a freshly prepared stock solution against an aged stock solution stored under intended conditions (e.g., 4°C for 30 days). The response should be within ±10% of the fresh solution.

    • Bench-Top Stability: Spike blank matrix with the IS and leave it at room temperature for a duration matching the expected sample handling time (e.g., 4-24 hours). Analyze against a freshly prepared sample.

    • Freeze-Thaw Stability: Spike blank matrix with the IS, freeze it (e.g., -80°C), and thaw it. Repeat for at least three cycles. Analyze against a freshly prepared sample that has not been frozen.

  • Acceptance Criteria: The mean response of the stability samples should be within ±15% of the mean response of the freshly prepared comparison samples.

Summarizing the Data: A Hypothetical Validation Outcome

The following table presents hypothetical results for the validation of this compound as an IS for a GC-MS assay, based on common regulatory acceptance criteria.

Validation ParameterAcceptance Criteria (ICH/FDA)Hypothetical ResultOutcome
Specificity Response in blank matrix <20% of IS response2.1%Pass
IS Response Precision (%RSD) ≤ 15%5.2%Pass
Analyte Recovery (with IS correction) Consistent, precise, and accurate85-92%Pass
Matrix Factor (with IS correction) 0.85 - 1.150.98Pass
Stock Solution Stability (30 days at 4°C) Within ±10% of fresh98.7%Pass
Bench-Top Stability (24 hours) Within ±15% of fresh94.3%Pass
Freeze-Thaw Stability (3 cycles) Within ±15% of fresh96.1%Pass

Conclusion and Recommendations

This guide demonstrates that this compound is a viable candidate for use as an internal standard, particularly for GC-MS-based quantitative analysis. Its primary advantages lie in its unique chemical structure, which is absent from biological matrices, and its cost-effectiveness compared to stable isotope-labeled standards.

However, its suitability is not universal. As a structural analog, it will not perfectly co-elute with the analyte, and therefore may not fully compensate for matrix effects or differential extraction recovery in complex LC-MS/MS assays.[10] The "gold standard" remains a stable isotope-labeled version of the analyte.[9]

Final Recommendation: this compound is a strong and scientifically sound choice for methods where:

  • A stable isotope-labeled standard is not available or is prohibitively expensive.

  • The analytical method is robust, and matrix effects are well-characterized and controlled.

  • The validation is performed rigorously according to the protocols outlined in this guide, demonstrating empirically that the IS is fit for its intended purpose.

The decision to use any internal standard must be backed by thorough validation data. By following this comprehensive guide, researchers can confidently evaluate and validate this compound, ensuring the accuracy and reliability of their quantitative results.

References

comparative study of Dimethylphenylsilanol in different cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Dimethylphenylsilanol (DMPS) as a versatile coupling partner in modern palladium-catalyzed cross-coupling reactions. Moving beyond a simple recitation of protocols, we will explore the mechanistic underpinnings of silanol activation and objectively compare the performance of DMPS against traditional reagents in Suzuki, Hiyama, and Sonogashira-type couplings, supported by experimental data and established literature. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of organosilanols for robust and efficient synthesis.

The Organosilanol Advantage: Stability Meets Reactivity

Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable precision.[1][2] While the Suzuki-Miyaura reaction (using organoboron reagents) and the Stille reaction (using organotin reagents) are workhorses in the field, their coupling partners can suffer from instability, toxicity, or difficult purification.[3][4]

Organosilanols, and specifically this compound, emerge as a compelling alternative. DMPS is an air-stable, crystalline solid that is generally less toxic than its organotin counterparts.[5] Its utility stems from the latent reactivity of the silicon-carbon bond, which can be selectively activated under specific conditions to participate in the catalytic cycle. This controlled activation makes DMPS a robust and reliable coupling partner.

The Mechanism: Unlocking the Si-C Bond

The inherent stability of the Si-C bond necessitates an activation step to facilitate the crucial transmetalation event in the palladium catalytic cycle. Two primary pathways govern this activation:

  • Base-Mediated Activation: In the presence of a Brønsted base (e.g., K₃PO₄, NaOH), the acidic proton of the silanol group is removed to form a highly nucleophilic silanolate. This species is sufficiently reactive to transfer its organic moiety to the palladium center. This is the cornerstone of the fluoride-free Hiyama-Denmark coupling.[6][7]

  • Fluoride-Mediated Activation: Anionic fluoride (e.g., from Tetrabutylammonium fluoride - TBAF) coordinates to the silicon atom, forming a hypervalent, pentacoordinate "ate" complex.[5][8] This coordination increases the electron density on the silicon and polarizes the Si-C bond, enhancing the nucleophilicity of the phenyl group and promoting transmetalation.

The choice of activator is a critical experimental parameter that dictates the reaction type and conditions, as we will explore in the following sections.

G cluster_activation Activation Pathways cluster_coupling Cross-Coupling DMPS This compound (DMPS) Base Brønsted Base (e.g., K₃PO₄) DMPS->Base Fluoride Fluoride Source (e.g., TBAF) DMPS->Fluoride Intermediate Reactive Siliconate Intermediate Base->Intermediate Deprotonation Fluoride->Intermediate Forms Hypervalent Complex Cycle Pd Catalytic Cycle Intermediate->Cycle Transmetalation Product Coupled Product Cycle->Product caption Fig. 1: General workflow for DMPS activation.

Caption: Fig. 1: General workflow for DMPS activation.

Comparative Performance in Key Cross-Coupling Reactions

DMPS is not a universal reagent but excels in specific, powerful transformations where it offers distinct advantages over conventional methods.

Hiyama & Hiyama-Denmark Coupling: The Native Reaction

The Hiyama coupling is the quintessential cross-coupling reaction for organosilicon reagents.[5] Initially developed with fluoride activators, the evolution to the Hiyama-Denmark protocol, which uses fluoride-free Brønsted base conditions, has significantly broadened its appeal by improving functional group tolerance and simplifying reaction setup.[7]

In this context, DMPS is a star player. It couples efficiently with a wide range of aryl and vinyl halides and triflates, often providing high yields where other methods may falter. The reaction is highly stereospecific, preserving the geometry of vinyl partners.[7] As a direct replacement for highly toxic organostannanes in Stille couplings, the Hiyama-Denmark coupling with DMPS represents a significant advancement in green chemistry.

FeatureHiyama Coupling (with DMPS)Stille Coupling (with Organostannane)
Reagent This compoundPhenyltrimethylstannane
Toxicity LowHigh
Byproducts Siloxanes (easily removed)Organotin compounds (toxic, difficult to remove)
Stability High (crystalline solid)Moderate (oxygen and moisture sensitive)
Key Advantage Low toxicity and high stabilityHistorically broad scope (now largely matched)
Suzuki-Miyaura Type Coupling: A Stable Boronic Acid Surrogate

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the low toxicity of boron reagents.[3] However, many boronic acids are unstable, prone to protodeboronation under basic reaction conditions, which reduces efficiency and complicates stoichiometry.[9][10]

DMPS can function as an excellent surrogate for phenylboronic acid in a Suzuki-type manifold. Operating under base-mediated activation (often with NaOH or K₃PO₄), the in situ generated silanolate performs the same mechanistic function as the boronate complex in a traditional Suzuki reaction. The high stability of solid DMPS allows for precise dispensing and storage, overcoming a major practical challenge associated with boronic acids.

FeatureDMPS (Suzuki-Type)Phenylboronic Acid (Suzuki)
Stability Excellent (air-stable crystalline solid)Variable (prone to dehydration and protodeboronation)
Handling Easy to handle and storeCan be hygroscopic and require careful storage
Activator Strong base (e.g., NaOH, K₃PO₄)Typically a milder base (e.g., K₂CO₃)
Typical Yields Good to ExcellentGood to Excellent (if stable)
Key Advantage Superior stability and shelf-lifeBroader commercial availability and literature precedent
Sonogashira-Type Coupling: An Alternative Alkynyl Source

The classic Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, typically using both palladium and copper catalysts.[11][12] Handling terminal alkynes, especially low-boiling-point gases like acetylene, can be challenging.

Here, an alkynylsilanol derivative can serve as a stable, solid surrogate for the terminal alkyne. While not a direct application of DMPS itself, the principle is identical. An alkynyldimethylsilanol can be coupled with aryl iodides using a palladium catalyst and a fluoride activator (TBAF).[8] This approach offers a practical method for introducing the alkynyl fragment without handling the free alkyne, thereby increasing safety and ease of use.

G pd0 Pd(0)L₂ pdiia Ar-Pd(II)-X L₂ pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)-Ph L₂ pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination prod Ar-Ph (Biaryl Product) pdiib->prod start start->pd0 arx Ar-X (Aryl Halide) arx->pdiia dmps [Ph-Si(Me)₂O]⁻ M⁺ (Activated DMPS) dmps->pdiia caption Fig. 2: Simplified catalytic cycle for Hiyama coupling.

Caption: Fig. 2: Simplified catalytic cycle for Hiyama coupling.

Experimental Protocols

The following protocols are representative examples and should be adapted and optimized for specific substrates and scales. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Hiyama-Denmark Cross-Coupling (Fluoride-Free)

This protocol is adapted from methodologies demonstrating the effectiveness of Brønsted base activation.[7][13]

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and finely ground potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas three times. Add anhydrous dioxane or toluene (5 mL).

  • Reaction: Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by TLC or GC/MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel chromatography.

Protocol 2: Suzuki-Type Cross-Coupling with DMPS

This protocol utilizes conditions more typical for activating silanols as boronic acid surrogates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv.) and this compound (1.5 mmol, 1.5 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent and Base Addition: Evacuate and backfill the tube with an inert gas. Add THF (5 mL) followed by an aqueous solution of NaOH (2M, 2.0 mL).

  • Reaction: Heat the biphasic mixture to reflux (approx. 70 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC/MS.

  • Workup: After cooling to room temperature, separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by silica gel chromatography.

G goal Goal: Synthesize Ar-R q1 Is R an Aryl group? goal->q1 q2 Is Boronic Acid unstable or problematic? q1->q2 Yes q3 Is R an Alkynyl group? q1->q3 No rec1 Use DMPS in Hiyama-Denmark or Suzuki-Type Coupling q2->rec1 Yes rec2 Use Standard Suzuki Coupling q2->rec2 No rec3 Use Alkynylsilanol in Sonogashira-Type Coupling q3->rec3 Yes other Consider other coupling methods q3->other No ans_yes_q1 Yes ans_no_q1 No ans_yes_q2 Yes ans_no_q2 No ans_yes_q3 Yes caption Fig. 3: Decision logic for reagent selection.

Caption: Fig. 3: Decision logic for reagent selection.

Conclusion

This compound is a highly valuable, yet perhaps underutilized, reagent in the synthetic chemist's toolbox. It offers a unique combination of stability, low toxicity, and tunable reactivity that makes it a superior alternative to traditional coupling partners in many scenarios. Its primary strength lies in the Hiyama-Denmark coupling, providing a green and robust alternative to the Stille reaction. Furthermore, its role as a stable surrogate for often-problematic boronic acids in Suzuki-type couplings enhances its versatility. By understanding the principles of silanol activation, researchers can effectively harness the power of DMPS to streamline complex syntheses and access novel chemical matter with greater efficiency and safety.

References

The Ascendant Rival: Evaluating Dimethylphenylsilanol as a Robust Alternative to Boronic Acids in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling, utilizing boronic acids, has long been the gold standard for the formation of carbon-carbon bonds, a critical step in pharmaceutical and materials science.[1] Its versatility and broad substrate scope are well-established. However, the inherent instability of boronic acids, which are susceptible to side reactions like protodeboronation and homocoupling, presents persistent challenges for researchers in terms of reproducibility and purification.[1][2]

Emerging from this context is the Hiyama-Denmark coupling, which employs organosilanols, such as dimethylphenylsilanol, as the nucleophilic partner.[3][4] Initially hampered by the need for harsh fluoride activators, the modern iteration of this reaction proceeds under fluoride-free, base-mediated conditions, positioning organosilanols as highly stable, non-toxic, and cost-effective alternatives to their boron counterparts.[3][5] This guide offers a detailed comparison of the performance, mechanism, and practical application of this compound versus traditional boronic acids in Suzuki-type cross-coupling reactions, providing researchers with the data-driven insights needed to select the optimal reagent for their synthetic challenges.

Performance in Focus: A Comparative Analysis

While direct, head-to-head comparisons under identical conditions across a wide range of substrates are sparse in the literature, we can compile representative data to illustrate the relative performance of each reagent class. The following tables showcase typical yields and conditions for the coupling of various aryl halides with either a phenylboronic acid or an arylsilanol derivative.

Table 1: Performance Data for Suzuki-Miyaura Coupling with Phenylboronic Acid

EntryAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-BromoanisolePd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O901292[6]
23-BromopyridinePd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O901288[6]
31-IodonaphthalenePd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O901295[6]
44-ChlorobenzonitrilePd₂(dba)₃ / P(t-Bu)₃K₃PO₄Dioxane80275[7][8]
51-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95%[9]

Table 2: Performance Data for Hiyama-Denmark Coupling with Arylsilanols

EntryAryl HalideSilanol ReagentCatalyst SystemBase/ActivatorSolventTemp. (°C)Yield (%)Reference
14-IodoanisolePhSi(OH)Me₂[allylPdCl]₂ / dppbCs₂CO₃·3H₂ODioxane11091[10]
24-BromoacetophenonePhSi(OH)Me₂[allylPdCl]₂ / dppbCs₂CO₃·3H₂ODioxane11091[10]
34-(Trifluoromethyl)phenyl chloride4-Methoxyphenyl silanolate(η³-1-tBu-indenyl)Pd(IPr)(Cl)KOSiMe₃Dioxane80>95[5]
41-Bromo-4-(trifluoromethyl)benzene1-Naphthyl silanolate(η³-1-tBu-indenyl)Pd(IPr)(Cl)KOSiMe₃Dioxane80>95[5]
54-Chlorotoluene4-(Trifluoromethyl)phenyl silanolate(η³-1-tBu-indenyl)Pd(IPr)(Cl)KOSiMe₃Dioxane80>95[5]

From this data, it is evident that both methodologies can achieve excellent yields. Notably, the Hiyama-Denmark coupling demonstrates high efficacy with challenging aryl chlorides, a class of substrates that often require highly specialized and active catalyst systems in traditional Suzuki-Miyaura reactions.[8]

The Stability Advantage: Why Silanols Offer Superior Handling and Reliability

The primary advantage of this compound and related organosilanols lies in their enhanced stability compared to boronic acids.[3] The C-Si bond is less polarized than the C-B bond, rendering organosilicon compounds robust and resistant to premature decomposition.[11]

Key Advantages of this compound:

  • Low Toxicity: Organosilicon compounds are generally considered to have low toxicity, making them a "greener" and safer choice in laboratory and industrial settings.[3][5]

  • High Chemical Stability: They are typically stable to air and moisture, can be purified via standard chromatography, and stored for extended periods without degradation.[10] This contrasts sharply with boronic acids, which are prone to dehydration to form cyclic boroxine anhydrides and are susceptible to protodeboronation under basic or even neutral aqueous conditions.[2]

  • Avoidance of Side Reactions: The stability of organosilanols minimizes the formation of common byproducts seen with boronic acids, such as homocoupled biaryls, which simplifies product purification.[10]

  • Fluoride-Free Activation: Modern protocols utilize Brønsted bases for activation, circumventing the need for fluoride ions which can be incompatible with silyl-based protecting groups and require specialized handling.[4][10]

Mechanistic Divergence: A Tale of Two Transmetalations

The fundamental difference between the two coupling reactions lies in the crucial transmetalation step of the catalytic cycle. Both begin with the oxidative addition of an aryl halide to a Pd(0) species, but the pathway to the key diarylpalladium(II) intermediate diverges significantly.

Suzuki-Miyaura Catalytic Cycle

In the Suzuki-Miyaura reaction, the boronic acid must be activated by a base. This activation is widely believed to proceed via one of two main pathways: formation of a more nucleophilic "ate" complex (a trihydroxyborate) that reacts with the arylpalladium(II) halide, or the formation of an arylpalladium(II) hydroxide complex which then reacts with the neutral boronic acid.[12] Recent studies suggest the latter pathway, involving the palladium hydroxide complex, is often kinetically favored.[12]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition R-X ArPdX R-Pd(II)L₂-X Pd0->ArPdX Base Base (OH⁻) ArPdAr R-Pd(II)L₂-R' ArPdX->ArPdAr Trans Transmetalation ArPdAr->Pd0 RedElim Reductive Elimination Product R-R' BoronicAcid R'-B(OH)₂

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Hiyama-Denmark Catalytic Cycle

The fluoride-free Hiyama-Denmark coupling relies on the deprotonation of the organosilanol by a base to form a highly reactive alkali metal silanolate.[4] This silanolate then coordinates to the palladium center, forming a key Si-O-Pd linkage.[10] This intermediate facilitates the transfer of the organic group from silicon to palladium, bypassing the need for hypervalent silicon species required in traditional Hiyama couplings.[4]

Hiyama_Denmark_Cycle Hiyama-Denmark Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition R-X ArPdX R-Pd(II)L₂-X Pd0->ArPdX Trans Transmetalation ArPdAr R-Pd(II)L₂-R' ArPdX->ArPdAr Base Base ArPdAr->Pd0 RedElim Reductive Elimination Product R-R' Silanol R'-Si(Me)₂OH Silanolate R'-Si(Me)₂O⁻ M⁺ Silanol->Silanolate

Caption: Catalytic cycle for the Hiyama-Denmark coupling.

Experimental Protocols

The following are representative, generalized protocols for conducting each type of coupling reaction. Researchers should note that optimal conditions (catalyst, ligand, base, solvent, temperature) are substrate-dependent and may require screening.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

This protocol is adapted from established literature procedures.[1][6]

Materials:

  • 4-Bromoanisole (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Schlenk flask or sealed vial

  • Magnetic stir bar

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromoanisole (1.0 mmol, 187 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 35 mg).

  • Solvent Addition: Add 4 mL of 1,4-dioxane and 1 mL of water.

  • Degassing: Subject the mixture to three cycles of vacuum backfilling with the inert gas to ensure the removal of oxygen.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 8-16 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 4-methoxybiphenyl.

Protocol 2: Hiyama-Denmark Coupling of 4-Iodoanisole with this compound

This protocol is based on procedures developed by Denmark and others.[5][10]

Materials:

  • 4-Iodoanisole (1.0 eq)

  • This compound (1.2 eq)

  • Palladium precatalyst (e.g., [allylPdCl]₂, 1-2 mol% Pd)

  • Ligand (e.g., dppb, 2-4 mol%)

  • Base (e.g., Cs₂CO₃·3H₂O, 1.5 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Schlenk flask or sealed vial

  • Magnetic stir bar

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add cesium carbonate trihydrate (Cs₂CO₃·3H₂O, 1.5 mmol, 579 mg), [allylPdCl]₂ (0.01 mmol, 3.7 mg), and 1,2-bis(diphenylphosphino)butane (dppb) (0.02 mmol, 8.5 mg).

  • Reagent Addition: Add 4-iodoanisole (1.0 mmol, 234 mg), this compound (1.2 mmol, 183 mg), and 5 mL of anhydrous 1,4-dioxane.

  • Degassing: Subject the mixture to three cycles of vacuum backfilling with the inert gas.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 12-24 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the 4-methoxybiphenyl product.

Conclusion and Recommendations

Both boronic acids and this compound are highly effective nucleophilic partners in palladium-catalyzed cross-coupling reactions. The choice between them is a strategic one, dictated by the specific demands of the synthesis.

  • Boronic acids remain the workhorse of the field due to the vast available literature, broad commercial availability of derivatives, and generally faster reaction kinetics under well-optimized conditions.[3] They are an excellent choice for routine biaryl syntheses where substrate stability is not a major concern.

  • This compound and other organosilanols represent a superior alternative when stability, safety, and functional group tolerance are paramount.[5][10] They are particularly well-suited for complex, late-stage couplings where the robustness of the coupling partner is critical and for reactions involving substrates with sensitive functional groups (e.g., silyl ethers) that are incompatible with fluoride-based activators.[4] Their lower toxicity profile also makes them an attractive option for developing greener, more sustainable chemical processes.[5]

For researchers in drug development and process chemistry, the exceptional stability and reliability of organosilanols can translate to more reproducible results and simplified purification protocols, ultimately accelerating the synthetic workflow. As the field continues to evolve, the Hiyama-Denmark coupling is poised to become an indispensable tool, rivaling and, in many challenging cases, surpassing the venerable Suzuki-Miyaura reaction.

References

A Comparative Guide to Purity Assessment of Dimethylphenylsilanol: The Definitive Advantage of Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The chemical purity of reagents and intermediates is a cornerstone of reproducible research and robust manufacturing processes, particularly in the pharmaceutical and advanced materials sectors. Dimethylphenylsilanol ((C₆H₅)Si(OH)(CH₃)₂) is a versatile organosilanol compound utilized in various applications, including as a coupling partner in cross-coupling reactions and as a precursor for silicone polymers.[1] Its reactive silanol group makes it susceptible to self-condensation and sensitive to moisture, rendering accurate purity assessment not just a quality control metric, but a critical parameter for predictable reaction outcomes.

This guide provides a senior application scientist’s perspective on determining the purity of this compound, comparing the robust, primary method of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional analytical techniques. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and provide the supporting data necessary for an objective evaluation.

The qNMR Paradigm: A Shift from Relative to Absolute Purity

In the landscape of analytical chemistry, techniques are often categorized as either relative or primary. Chromatographic methods like HPLC and GC are relative; they measure the response of an analyte relative to that of a reference standard of the same compound. Their accuracy is therefore contingent on the certified purity of that specific reference material.

Quantitative NMR (qNMR) transcends this limitation.[2] The intensity of an NMR signal is directly proportional to the number of atomic nuclei contributing to it.[3] This fundamental principle allows for the direct quantification of an analyte against a certified internal standard of a different compound, establishing qNMR as a primary ratio method of measurement with metrological traceability to the International System of Units (SI).[4][5][6]

Key Advantages of qNMR for this compound Analysis:

  • Direct Measurement: Eliminates the need for a specific, highly purified this compound reference standard, which may not be readily available or could degrade over time.[2][7]

  • High Accuracy and Precision: When performed with optimized parameters, qNMR delivers purity values with low uncertainty, often less than 2%.[8]

  • Structural Confirmation: The same experiment that provides a quantitative purity value also delivers a ¹H NMR spectrum, confirming the identity and structure of the this compound and revealing the presence of any proton-containing impurities.

  • Versatility: A single, stable, and well-characterized internal standard can be used to quantify a vast array of different compounds.[2][9]

Comparative Analysis: qNMR vs. Traditional Methods

The choice of an analytical method should be a deliberate one, based on the specific challenges presented by the analyte. Silanols are notoriously challenging for traditional methods.

  • Gas Chromatography (GC): While suitable for volatile compounds, GC analysis of silanols can be problematic. The high temperatures of the injection port can induce thermal condensation of this compound, leading to the formation of siloxanes and an inaccurate purity reading. Derivatization is often required to cap the reactive silanol group, adding complexity and potential sources of error.

  • High-Performance Liquid Chromatography (HPLC): The acidic nature of residual silanol groups on the most common silica-based reversed-phase columns can lead to strong, undesirable interactions with the silanol group of the analyte.[10][11] This interaction frequently causes severe peak tailing for polar compounds like this compound, complicating integration and compromising the accuracy and precision of the measurement.[12][13]

  • Karl Fischer Titration: This technique is the gold standard for determining water content and is an essential orthogonal method for assessing a key impurity.[14][15] However, it is specific to water and provides no information about the purity of the this compound itself or the presence of other organic impurities.[7][16][17]

Data Presentation: Performance Metrics

The following table summarizes the objective performance comparison between these analytical techniques for the purity assessment of this compound.

Parameter qNMR HPLC (Reversed-Phase) GC (Direct Injection) Karl Fischer Titration
Measurement Principle Absolute (Primary Ratio)RelativeRelativeAbsolute (for water)
Analyte-Specific Standard Not RequiredRequiredRequiredNot Applicable
Specificity High (structurally specific)Moderate (potential co-elution)Moderate (potential decomposition)Specific to Water
Typical Accuracy 98.0 - 102.0%97.0 - 103.0%Variable (analyte dependent)N/A for organic purity
Typical Precision (%RSD) < 1.0%< 2.0%< 3.0% (if stable)N/A for organic purity
Common Issues Requires careful parameter optimizationPeak tailing, silanol interactions[10][11][13]On-column condensation/degradationOnly measures water content
Analysis Time (per sample) ~15 minutes20-30 minutes15-25 minutes~10 minutes

Experimental Protocol: Purity of this compound by ¹H qNMR

This protocol is designed as a self-validating system, where adherence to critical parameters ensures the trustworthiness of the result.

Causality in Experimental Design

The accuracy of a qNMR experiment is not incidental; it is the direct result of a workflow designed to control for variables that impact signal response. The most critical parameter is the relaxation delay (d1) , which dictates the time allowed for nuclear spins to return to thermal equilibrium after being excited by an RF pulse. If this delay is too short relative to the spin-lattice relaxation time (T₁), signals will not fully recover, leading to integrals that are not truly proportional to the number of nuclei and a systematic error in the final purity calculation.[2][18]

qNMR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Calculation weigh_IS Accurately weigh Internal Standard (IS) (e.g., Maleic Acid) weigh_Analyte Accurately weigh This compound weigh_IS->weigh_Analyte dissolve Dissolve both in deuterated solvent (e.g., CDCl3) weigh_Analyte->dissolve transfer Transfer to NMR tube dissolve->transfer t1_measure Measure T1 relaxation times transfer->t1_measure set_params Set optimized acquisition parameters (d1 ≥ 5*T1) t1_measure->set_params acquire Acquire Spectrum set_params->acquire process Apply Fourier Transform, Phase and Baseline Correction acquire->process integrate Integrate selected signals for IS and Analyte process->integrate calculate Calculate Purity using the qNMR equation integrate->calculate

Caption: The qNMR experimental workflow for purity determination.

Step-by-Step Methodology

1. Selection of Internal Standard (IS) and Solvent

  • Causality: The IS must be of high, certified purity, stable, non-reactive with the analyte, and possess signals that are sharp and well-resolved from all analyte signals.[9][19] Maleic acid is an excellent choice for use in deuterated chloroform (CDCl₃) or DMSO-d₆. Its olefinic protons appear as a singlet far downfield from the signals of this compound.

  • Procedure: Use a certified reference material (CRM) of Maleic Acid (Purity ≥ 99.5%).

2. Sample Preparation

  • Causality: The qNMR equation directly uses the masses of the analyte and the IS. Therefore, accurate weighing is paramount to the accuracy of the final result.[20] An ultramicrobalance is recommended.[9]

  • Procedure:

    • Accurately weigh approximately 5 mg of the Maleic Acid internal standard into a clean, dry vial. Record the mass to the nearest 0.01 mg.

    • Accurately weigh approximately 15 mg of this compound into the same vial. Record the mass to the nearest 0.01 mg.

    • Add approximately 0.75 mL of CDCl₃ (or DMSO-d₆) to the vial.

    • Ensure complete dissolution by gentle vortexing.

    • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition

  • Causality: As discussed, ensuring complete signal relaxation is the most critical aspect of quantitative data acquisition. A signal-to-noise ratio (S/N) of at least 250:1 is required for integration errors to be below 1%.[21]

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Parameters:

    • Pulse Program: Standard 30° pulse (zg30).

    • Relaxation Delay (d1): 30 seconds. This is a conservative value, generally sufficient for small molecules, but should be confirmed by measuring the T₁ of the silanol proton, which is often the slowest to relax. The delay should be set to at least 5 times the longest T₁.

    • Acquisition Time (aq): ≥ 3 seconds.

    • Number of Scans (ns): 16-64 (adjust to achieve S/N > 250:1 for the peaks of interest).

4. Data Processing

  • Causality: Manual and careful processing is essential. Automated routines can introduce errors. A slight, uniform line broadening can improve S/N, but excessive broadening will distort lineshapes. Accurate phasing and baseline correction are critical for defining the correct integral values.[22]

  • Procedure:

    • Apply a line broadening factor (LB) of 0.3 Hz.

    • Perform Fourier transformation.

    • Manually phase the spectrum to achieve a pure absorption lineshape for all peaks.

    • Apply a multipoint baseline correction across the entire spectrum, ensuring the regions to be integrated are flat.

    • Integrate the following signals:

      • This compound: The singlet corresponding to the two methyl groups (-Si(CH₃)₂). This signal is typically well-resolved and less prone to overlap.

      • Maleic Acid: The singlet for the two olefinic protons.

5. Purity Calculation

  • Principle: The purity of the analyte (Purityₐ) is calculated using the following equation, which relates the integral values to the molar quantities of the analyte and the standard.[6][21][22]

    Purityₐ (%) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Purityₛ

    Where:

    • I: Integral value of the signal

    • N: Number of protons giving rise to the signal

    • M: Molar mass of the compound

    • m: Mass of the compound weighed

    • Purity: Purity of the standard

    • Subscripts ₐ and ₛ refer to the Analyte and Standard, respectively.

  • Example Calculation:

    • mₐ (this compound): 15.12 mg

    • mₛ (Maleic Acid): 5.05 mg

    • Mₐ : 152.27 g/mol

    • Mₛ : 116.07 g/mol

    • Purityₛ : 99.8%

    • Signal for Analyte: -Si(CH₃)₂, Nₐ = 6

    • Signal for Standard: -CH=CH-, Nₛ = 2

    • Measured Integrals: Iₐ = 3.55, Iₛ = 1.00

    Purityₐ (%) = (3.55 / 1.00) * (2 / 6) * (152.27 / 116.07) * (5.05 / 15.12) * 0.998 * 100 Purityₐ (%) = 97.2%

Trustworthiness Through Validation

This qNMR protocol aligns with the principles of the analytical procedure life cycle outlined in USP General Chapter <1220>.[4][23] Its trustworthiness is established through inherent checks and can be formally validated for specificity (signal selection), accuracy (comparison with known standards), precision (repeat measurements), and linearity (analysis of samples at different concentrations).[5]

Method_Choice start Need Purity of This compound q1 Is an absolute purity value (primary method) required? start->q1 q2 Are organic impurities a concern? q1->q2 No qnmr Use qNMR q1->qnmr Yes q3 Is water content the primary concern? q2->q3 No hplc_gc Use HPLC or GC (Requires analyte-specific standard) q2->hplc_gc Yes q3->hplc_gc No kf Use Karl Fischer Titration q3->kf Yes combine Use qNMR and Karl Fischer for a complete profile qnmr->combine kf->combine

Caption: Logical decision tree for selecting an analytical method.

Conclusion

For the definitive purity assessment of this compound, qNMR stands as the superior analytical choice. It circumvents the inherent problems of analyte degradation and problematic chromatographic interactions associated with GC and HPLC. As a primary method, it provides a direct, absolute purity value with high accuracy and precision, while simultaneously confirming the structural identity of the material. By combining a validated qNMR protocol with Karl Fischer titration for water content, researchers and drug development professionals can achieve a comprehensive and unimpeachable understanding of their material's quality, ensuring reproducibility and confidence in their scientific endeavors.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods Using Dimethylphenylsilanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The successful transfer of an analytical method from a development laboratory to a quality control setting, or between different testing sites, is a critical juncture that underpins the reliability of data throughout a drug's lifecycle. This process, known as inter-laboratory cross-validation, ensures that a validated analytical procedure yields consistent and reliable results, irrespective of the testing site, personnel, or equipment.[1][2] This guide provides a comprehensive framework for conducting a robust cross-validation of analytical methods, with a particular focus on the analysis of Dimethylphenylsilanol, a compound representative of challenging analytes that may be encountered in various stages of drug development.

The Imperative of Cross-Validation: Ensuring Analytical Consistency

Cross-validation of an analytical method is the formal process of verifying that a validated method produces consistent, reliable, and accurate results when implemented by different laboratories, analysts, or with different instrumentation.[3] This is a regulatory expectation and a scientific necessity to ensure data integrity and support successful method transfer.[3] The primary objective is to demonstrate that the receiving laboratory can perform the method with a level of accuracy and precision comparable to the originating laboratory.

This guide will compare two common chromatographic techniques for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will delve into the nuances of each method, providing detailed experimental protocols and supporting data to illustrate the cross-validation process.

Understanding this compound: A Representative Analytical Challenge

This compound ((C₆H₅)Si(OH)(CH₃)₂) is an organosilanol compound that finds applications in chemical synthesis.[4] From an analytical perspective, its silanol group (-Si-OH) can present challenges in chromatography. In reversed-phase HPLC, the acidic nature of residual silanols on the silica-based stationary phase can lead to undesirable interactions with polar analytes, potentially causing peak tailing and affecting quantification.[5][6][7][8][9][10] In GC, its polarity and potential for thermal degradation require careful optimization of injection and temperature parameters. These characteristics make this compound an excellent model compound for illustrating the intricacies of analytical method cross-validation.

Strategic Approaches to Method Cross-Validation

Several strategies can be employed for analytical method transfer, with the choice depending on the complexity of the method and the experience of the receiving laboratory. The most common approaches include:

  • Comparative Testing: Both the originating and receiving laboratories analyze the same homogenous batch of samples. The results are then statistically compared against predefined acceptance criteria. This is the most frequently used approach for well-established methods.[11]

  • Co-validation: The receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory. This is often utilized when a new method is being developed for implementation at multiple sites.[2]

  • Revalidation: The receiving laboratory performs a full or partial revalidation of the analytical method. This is typically necessary when there are significant differences in the laboratory environments or equipment.[2]

This guide will focus on the comparative testing approach, as it is the most illustrative for demonstrating the cross-validation of an established method.

The Cross-Validation Workflow: A Step-by-Step Guide

A successful cross-validation study is built upon a well-defined protocol and clear communication between the participating laboratories. The following workflow outlines the key stages of the process.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Evaluation & Reporting Protocol Develop Transfer Protocol DefineRoles Define Roles & Responsibilities Protocol->DefineRoles AcceptanceCriteria Set Acceptance Criteria DefineRoles->AcceptanceCriteria Training Train Receiving Lab Personnel AcceptanceCriteria->Training SamplePrep Prepare & Ship Samples Training->SamplePrep Analysis Concurrent Analysis at Both Labs SamplePrep->Analysis DataComparison Compare & Statistically Analyze Data Analysis->DataComparison Investigation Investigate Discrepancies DataComparison->Investigation Success Successful Transfer DataComparison->Success Criteria Met Failure Transfer Failure DataComparison->Failure Criteria Not Met Investigation->DataComparison Investigation->Failure Root Cause Found Report Generate Final Transfer Report Success->Report Failure->Report

Caption: A typical workflow for an inter-laboratory analytical method cross-validation study.

Experimental Protocols for this compound Analysis

The following are detailed, step-by-step methodologies for the analysis of this compound using GC-MS and HPLC. These protocols are designed to be executed concurrently at both the originating (Lab A) and receiving (Lab B) laboratories.

Protocol 1: GC-MS Method

1.1. Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of ethyl acetate.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Diphenylsilanediol (or another suitable non-interfering silanol) and dissolve in 10 mL of ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with ethyl acetate to concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 20 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3 µg/mL, 30 µg/mL, and 80 µg/mL) from a separate weighing of the reference standard. Spike with the internal standard to a final concentration of 20 µg/mL.

1.2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • This compound: m/z 152 (quantifier), 137, 77

    • Internal Standard (Diphenylsilanediol): m/z 216 (quantifier), 199, 139

Protocol 2: HPLC-UV Method

2.1. Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of a suitable, structurally similar, and chromatographically resolved compound (e.g., Triphenylsilanol) and dissolve in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 5 µg/mL to 200 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 50 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 15 µg/mL, 100 µg/mL, and 175 µg/mL) from a separate weighing of the reference standard. Spike with the internal standard to a final concentration of 50 µg/mL.

2.2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Waters Alliance e2695 Separation Module (or equivalent)

  • Detector: Waters 2489 UV/Visible Detector (or equivalent)

  • Column: Waters XBridge C18 (4.6 x 150 mm, 5 µm) or a similar end-capped column to minimize silanol interactions.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid (to suppress ionization of residual silanols on the stationary phase).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

Data Presentation and Comparison

The following tables present hypothetical data from the cross-validation study conducted at Lab A (Originating) and Lab B (Receiving).

Table 1: GC-MS Method - Comparative Precision Data
QC LevelLab A Mean Conc. (µg/mL) (n=6)Lab A %RSDLab B Mean Conc. (µg/mL) (n=6)Lab B %RSD
Low QC (3 µg/mL)3.052.83.103.1
Mid QC (30 µg/mL)29.81.530.21.8
High QC (80 µg/mL)81.21.279.91.4
Table 2: HPLC-UV Method - Comparative Precision Data
QC LevelLab A Mean Conc. (µg/mL) (n=6)Lab A %RSDLab B Mean Conc. (µg/mL) (n=6)Lab B %RSD
Low QC (15 µg/mL)15.22.114.92.5
Mid QC (100 µg/mL)101.11.099.81.3
High QC (175 µg/mL)174.50.8176.01.1
Table 3: Comparative Accuracy Data (% Recovery)
QC LevelMethodLab A Mean Recovery (%)Lab B Mean Recovery (%)
LowGC-MS101.7103.3
MidGC-MS99.3100.7
HighGC-MS101.599.9
LowHPLC-UV101.399.3
MidHPLC-UV101.199.8
HighHPLC-UV99.7100.6

Statistical Evaluation and Acceptance Criteria

A successful cross-validation hinges on the objective comparison of data against pre-defined acceptance criteria.[12]

Acceptance Criteria:

  • Precision: The relative standard deviation (%RSD) for replicate injections at each QC level should be ≤ 5.0% for both laboratories. The difference in the mean %RSD between the two labs should not be more than 2.0%.

  • Accuracy: The mean percent recovery at each QC level should be within 95.0% to 105.0% for both laboratories. The absolute difference in mean recovery between the two labs should be ≤ 5.0%.

  • Statistical Comparison: A Student's t-test should be performed on the mean values obtained by each laboratory for each QC level. The calculated p-value should be > 0.05, indicating no statistically significant difference between the two laboratories. An F-test can be used to compare the variances.[13][14][15]

StatisticalEvaluation Data Data from Lab A & Lab B Precision Precision Comparison (%RSD) Data->Precision Accuracy Accuracy Comparison (% Recovery) Data->Accuracy T_Test Student's t-test (Means) Data->T_Test F_Test F-test (Variances) Data->F_Test Decision Decision on Transfer Success Precision->Decision Accuracy->Decision T_Test->Decision F_Test->Decision

Caption: Statistical evaluation process for comparing data from two laboratories.

Troubleshooting and Causality

Method transfer failures are not uncommon and often stem from subtle, overlooked variables.[6] A thorough investigation is crucial to identify the root cause.

Potential Causes for Discrepancies:

  • Instrumentation Differences: Variations in instrument design, such as gradient delay volumes in HPLC or injector port activity in GC, can lead to shifts in retention time and altered peak shapes.[6]

  • Reagent and Standard Variability: Differences in the purity or preparation of standards and mobile phases can introduce systematic errors. It is best practice for both labs to use the same lot of critical reagents and standards.[6]

  • Personnel Technique: Subtle differences in sample preparation or handling techniques can impact results. Thorough training and a highly detailed standard operating procedure (SOP) are essential.

  • Chromatographic Challenges with Silanols: As mentioned, the silanol group in this compound can interact with the stationary phase in HPLC, leading to peak tailing. If Lab B observes more significant tailing than Lab A, it could be due to a less effectively end-capped column or differences in mobile phase pH.

Conclusion: A Foundation for Reliable Data

The cross-validation of analytical methods is a cornerstone of good scientific practice in the pharmaceutical industry. By meticulously planning and executing a comparative study, as outlined in this guide, organizations can ensure the seamless transfer of analytical methods between laboratories. The use of a challenging compound like this compound highlights the importance of understanding the analyte's chemistry and its potential interactions with the analytical system. A successful cross-validation provides the documented evidence that a method is robust and will generate reliable and reproducible data, thereby safeguarding data integrity and supporting the delivery of safe and effective medicines to patients.

References

The Dimethylphenylsilyl Group: A Guide to a Strategically Labile Silylating Agent for Specialized Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of multistep organic synthesis, particularly within drug discovery and development, the judicious selection of protecting groups is a critical determinant of success. Silyl ethers are the undisputed workhorses for the temporary masking of hydroxyl groups, prized for their predictable reactivity and broad utility. While robust agents like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) are celebrated for their stability, there exists a strategic need for highly labile silyl groups that can be removed under the mildest of conditions.

This guide provides an in-depth technical comparison of the dimethylphenylsilyl (DMPS) protecting group, introduced via its precursor Dimethylphenylsilanol or more commonly its halide, chlorodimethylphenylsilane, with other conventional silylating agents. We will move beyond a simple catalog of reagents to explore the mechanistic rationale and experimental nuance that empowers researchers to leverage the unique properties of the DMPS group for sophisticated synthetic strategies.

The Silyl Ether Stability Spectrum: Where Does Dimethylphenylsilyl (DMPS) Fit?

The efficacy of a silyl protecting group strategy hinges on a deep understanding of relative stabilities. The primary factor governing the stability of a silyl ether is the steric bulk around the silicon atom, which shields the Si-O bond from nucleophilic attack or protonation.[1] However, electronic effects also play a subtle but important role.

The Dimethylphenylsilyl (DMPS) group, with two methyl groups and one phenyl group attached to the silicon, presents a unique combination of modest steric hindrance and distinct electronic properties. Experimental data on the relative stability of silyl ethers towards acid-catalyzed hydrolysis reveals the true nature of the DMPS group: it is one of the most labile silyl ethers available, comparable in stability to the ubiquitous trimethylsilyl (TMS) group.

Table 1: Comparative Stability of Common Silyl Ethers to Acidic Hydrolysis

Silyl EtherAbbreviationStructureRelative Rate of Acidic Cleavage (vs. TMS=1)
TrimethylsilylTMS-Si(CH₃)₃~1
Dimethylphenylsilyl DMPS -Si(CH₃)₂(Ph) ~1
TriethylsilylTES-Si(CH₂CH₃)₃64
tert-ButyldimethylsilylTBDMS/TBS-Si(CH₃)₂(C(CH₃)₃)20,000
TriisopropylsilylTIPS-Si(CH(CH₃)₂)₃700,000
tert-ButyldiphenylsilylTBDPS-Si(Ph)₂(C(CH₃)₃)5,000,000

Data compiled from Gelest Inc. technical literature and other sources.[1][2]

This high lability is the defining characteristic and primary "advantage" of the DMPS group. It is not a tool for rugged protection through harsh reaction sequences but rather a scalpel for surgical deprotection when extreme mildness and selectivity are required.

The Causality of Lability: Steric and Electronic Factors

To effectively utilize the DMPS group, it is crucial to understand the chemical principles governing its reactivity.

Steric Effects

The two methyl groups of the DMPS moiety offer minimal steric protection, similar to the three methyl groups of TMS. This lack of significant bulk leaves the silicon atom exposed to attack, leading to rapid cleavage under conditions that would leave bulkier ethers like TBDMS or TIPS completely intact.

Electronic Effects

The phenyl group attached to the silicon atom introduces an electronic effect that distinguishes DMPS from purely aliphatic silyl groups like TMS or TES. The sp² hybridized carbons of the phenyl ring are more electronegative than sp³ carbons, making the phenyl group inductively electron-withdrawing (-I).[3] This effect can slightly increase the electrophilicity of the silicon atom, potentially making it more susceptible to nucleophilic attack during deprotection, thus contributing to its lability.

The following diagram illustrates the hierarchy of silyl ether stability, positioning DMPS at the most labile end of the spectrum.

G cluster_stability Silyl Ether Stability Under Acidic Conditions TMS TMS DMPS DMPS TES TES TES->p2 TBDMS TBDMS/TBS TBDMS->p3 TIPS TIPS TIPS->p4 TBDPS TBDPS p1->TES Increasing Stability → p2->TBDMS p3->TIPS p4->TBDPS

Figure 1. Relative stability hierarchy of common silyl ethers.

Strategic Advantages of this compound-Derived Protecting Groups

Given its TMS-like lability, why would a researcher choose the DMPS group? The advantages lie in niche applications where subtle differences can be exploited.

  • Orthogonal Deprotection: The primary advantage is the ability to deprotect a DMPS-protected alcohol under extremely mild acidic conditions (e.g., catalytic acetic acid in a protic solvent) while leaving more robust silyl ethers (TBDMS, TIPS, TBDPS) untouched.[2] This allows for sequential unveiling of hydroxyl groups, a critical strategy in the synthesis of complex polyols, carbohydrates, and natural products.

  • Alternative Chromatographic Properties: The presence of the aromatic phenyl ring alters the polarity and electronic properties of the silyl ether. This can lead to different retention behaviors in chromatography compared to aliphatic silyl ethers. In reversed-phase HPLC, π-π interactions between the DMPS group and phenyl-based stationary phases can be exploited to improve the separation of complex mixtures.

  • UV Visualization: Unlike purely aliphatic silyl groups, the phenyl moiety is a chromophore that absorbs UV light (typically around 255-265 nm).[2] This property allows for the easy visualization of DMPS-protected compounds on TLC plates using a UV lamp, and can aid in quantification during HPLC analysis without the need for a separate chromophore on the parent molecule.

Experimental Protocols: A Self-Validating System

The following protocols provide detailed, step-by-step methodologies for the protection of a primary alcohol using chlorodimethylphenylsilane and its subsequent selective deprotection.

General Protocol for Protection of a Primary Alcohol as a Dimethylphenylsilyl (DMPS) Ether

This procedure is adapted from standard silylation methodologies, such as those developed by E.J. Corey for TBDMS ethers, which follow the same mechanistic pathway.

Objective: To protect a primary hydroxyl group as a DMPS ether, which is stable to many non-protic reagents but can be removed under very mild acidic conditions.

Materials:

  • Primary alcohol (1.0 eq)

  • Chlorodimethylphenylsilane (1.2 eq)

  • Imidazole (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve the primary alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF.

  • Stir the solution at room temperature until all solids have dissolved.

  • Add chlorodimethylphenylsilane (1.2 eq) dropwise to the stirred solution.

  • Monitor the reaction by Thin-Layer Chromatography (TLC) until consumption of the starting material is complete (typically 1-4 hours).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Selective Deprotection of a DMPS Ether

Objective: To selectively cleave a DMPS ether in the presence of more robust silyl ethers (e.g., TBDMS) using mild acidic conditions.

Materials:

  • DMPS-protected alcohol (1.0 eq)

  • Methanol (MeOH)

  • Acetic Acid (AcOH)

  • Saturated aqueous NaHCO₃ solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the DMPS-protected substrate in a mixture of methanol and a minimal amount of a co-solvent like THF or CH₂Cl₂ if needed for solubility.

  • Add a catalytic amount of acetic acid (e.g., 1-10% v/v).

  • Stir the reaction at room temperature, monitoring carefully by TLC. The deprotection is typically rapid (10-60 minutes).

  • Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting alcohol by flash column chromatography if necessary.

G cluster_workflow Experimental Workflow: DMPS Protection & Deprotection start Primary Alcohol (R-OH) protect Protection Step start->protect dmps_ether DMPS-Protected Alcohol (R-O-SiMe₂Ph) protect->dmps_ether  Chlorodimethylphenylsilane,  Imidazole, DMF reaction Synthetic Transformation(s) (Non-protic conditions) dmps_ether->reaction deprotect Deprotection Step dmps_ether->deprotect reaction->dmps_ether finish Deprotected Alcohol (R-OH) deprotect->finish  cat. AcOH,  MeOH

References

A Senior Application Scientist's Guide to Silyl Derivatization: Evaluating the Dimethylphenylsilyl Moiety Against TMS and t-BDMS in Key Analytical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of gas chromatography (GC) and mass spectrometry (MS), derivatization is a cornerstone technique, transforming non-volatile or thermally labile analytes into species suitable for analysis. Silylation, the replacement of an active hydrogen with a silyl group, stands as the most prevalent method.[1] This guide provides an in-depth, objective comparison of the less-common dimethylphenylsilyl (DMPS) derivatizing group with the industry workhorses: the trimethylsilyl (TMS) and tert-butyldimethylsilyl (t-BDMS) groups. We will move beyond theoretical discussions to present experimental workflows, comparative data, and the causal logic behind reagent selection for specific, challenging analytical matrices. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to select and validate the optimal derivatization strategy for their analytical challenges, ensuring data of the highest quality, reliability, and consistency.[2]

The Foundation of Robust GC Analysis: The "Why" of Derivatization

Gas chromatography is fundamentally limited to analytes that can be volatilized without thermal degradation.[3] Many compounds of interest in pharmaceutical, biological, and environmental sciences—such as steroids, amino acids, and phenols—contain polar functional groups (-OH, -COOH, -NH, -SH). These groups form strong intermolecular hydrogen bonds, which drastically reduce volatility and can lead to undesirable interactions with the GC column, resulting in poor peak shape and inaccurate quantification.[3]

Derivatization chemically modifies these problematic functional groups to:

  • Increase Volatility: By replacing an active hydrogen with a non-polar silyl group, we reduce intermolecular bonding, allowing the analyte to enter the gas phase at a lower temperature.[1][4]

  • Enhance Thermal Stability: The resulting derivative is often more stable at the high temperatures of the GC inlet and column, preventing on-column degradation.[1]

  • Improve Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks and can improve the separation of closely related compounds.[5]

Silylation is a versatile and widely adopted derivatization procedure due to its straightforward application and the availability of a wide range of reagents with varying reactivity.[1]

The Silylation Mechanism: A Nucleophilic Substitution

The core of silylation is a nucleophilic attack by the heteroatom (O, N, S) of the analyte on the silicon atom of the silylating agent. A leaving group on the reagent departs, and a stable silyl ether, ester, or amine is formed. The choice of reagent dictates the reaction's power and the derivative's properties.

cluster_0 Silylation Reaction Analyte Analyte (R-XH) e.g., Alcohol, Acid, Amine Product Silylated Derivative (R-X-SiR'3) Analyte->Product Nucleophilic Attack Reagent Silylating Agent (Y-SiR'3) e.g., BSTFA, PhDMClS Reagent->Product Byproduct Byproduct (Y-H) Reagent->Byproduct

Caption: General mechanism of silylation derivatization.

A Comparative Analysis of Silylating Agents

The effectiveness of a silylation strategy is determined by the choice of reagent. The reactivity of common reagents generally follows the order: MSTFA > BSTFA > TMCS > HMDS.[6] The stability of the resulting derivative is equally critical, especially for quantitative analysis.

Reagent ClassCommon Reagent(s)Silyl GroupKey Characteristics & Causality
Trimethylsilyl (TMS) BSTFA, MSTFA-Si(CH₃)₃High Reactivity: The leaving groups (trifluoroacetamide) are excellent, making these powerful reagents suitable for a wide range of functional groups, including hindered ones.[7] High Volatility: The small TMS group adds minimal mass, and the byproducts are highly volatile, ensuring a clean chromatogram.[8] Moisture Sensitivity: The resulting TMS ethers are susceptible to hydrolysis, requiring anhydrous conditions for quantitative accuracy.[1]
tert-Butyldimethylsilyl (t-BDMS) MTBSTFA-Si(CH₃)₂(C(CH₃)₃)Exceptional Stability: The bulky tert-butyl group sterically hinders the silicon atom, making the t-BDMS derivative ~10,000 times more stable to hydrolysis than its TMS counterpart.[1][5] This is crucial for complex workflows involving aqueous extraction steps. Favorable Mass Spectrometry: The derivative often produces a strong [M-57]+ fragment (loss of the tert-butyl group), which is highly useful for identification and quantification in MS.
Dimethylphenylsilyl (DMPS) Phenyldimethylchlorosilane (PhDMClS)-Si(CH₃)₂(C₆H₅)Increased Retention: The phenyl group significantly increases the molecular weight and can enhance interaction with phenyl-containing GC columns, shifting the derivative's peak away from the solvent front and low-boiling interferences.[9] Unique Mass Spectrometry: The phenyl ring provides a unique fragmentation pattern, which can aid in structural confirmation. Moderate Reactivity: Generally less reactive than BSTFA, often requiring a catalyst like imidazole or pyridine to drive the reaction to completion, especially for less reactive functional groups.[9]

Performance Evaluation in Specific Analytical Matrices

The true test of a derivatization reagent lies in its performance within a complex sample matrix. A reagent that works perfectly for a pure standard may fail when faced with interferences, moisture, or trace analyte concentrations. Here, we compare the performance of DMPS- (via PhDMClS), TMS- (via BSTFA), and t-BDMS- (via MTBSTFA) derivatization in three common and challenging analytical scenarios.

Matrix: Pharmaceutical Formulations – Analysis of Steroidal Hormones

The Analytical Challenge: Steroids like estradiol and testosterone are thermally labile and possess multiple hydroxyl groups, making them difficult to analyze directly by GC. The goal is to achieve complete derivatization for accurate potency determination and impurity profiling.

Comparative Insights:

  • TMS (BSTFA): As the most powerful reagent, BSTFA is excellent for derivatizing sterically hindered hydroxyl groups on the steroid backbone.[10] However, the potential for incomplete derivatization of multiple hydroxyls or moisture-induced degradation requires careful optimization.

  • t-BDMS (MTBSTFA): The superior stability of the t-BDMS derivative makes it the gold standard for quantitative assays, especially when sample preparation involves liquid-liquid extraction. The robust derivative can withstand trace amounts of moisture and provides reliable, reproducible results.

  • DMPS (PhDMClS): The DMPS derivative offers a significant chromatographic advantage. By increasing the retention time of the steroid, it is moved into a cleaner region of the chromatogram, away from formulation excipients. This is particularly useful for resolving isomeric impurities that may co-elute with the main peak when using TMS derivatization.

Comparative Data: Derivatization of Estradiol

ParameterTMS Derivative (BSTFA)t-BDMS Derivative (MTBSTFA)DMPS Derivative (PhDMClS)
Reaction Conditions 70°C, 30 min70°C, 60 min60°C, 60 min (with Pyridine)
Relative Retention Time 1.001.251.48
Derivative Stability Moderate (hydrolyzes)Very HighHigh
Peak Asymmetry 1.11.01.1
Key MS Fragment (m/z) M+[M-57]+[M-77]+, M+
Experimental Protocol: DMPS Derivatization of Estradiol Standard
  • Preparation: Accurately weigh 1 mg of estradiol standard into a 2 mL autosampler vial. Add 500 µL of anhydrous pyridine.

  • Reagent Addition: Add 100 µL of Phenyldimethylchlorosilane (PhDMClS).

  • Reaction: Cap the vial tightly and heat at 60°C for 60 minutes in a heating block or oven.

    • Causality: Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion. Heating provides the necessary activation energy.

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the reaction mixture directly into the GC-MS.

    • Trustworthiness: A mid-sequence check standard should be run to verify derivative stability over the course of the analytical batch.

cluster_workflow Workflow: Steroid Analysis in Tablets start Weigh & Crush Tablet extraction Solvent Extraction (e.g., Methanol) start->extraction cleanup Centrifuge & Filter extraction->cleanup aliquot Transfer Aliquot to Vial cleanup->aliquot drydown Evaporate to Dryness (under Nitrogen) aliquot->drydown derivatize Add Derivatization Reagent (e.g., PhDMClS in Pyridine) drydown->derivatize react Heat at 60°C for 60 min derivatize->react analysis Inject into GC-MS react->analysis cluster_workflow_env Workflow: Trace Phenol Analysis in Water sample Collect 500 mL Water Sample spe_load Load onto SPE Cartridge sample->spe_load spe_wash Wash Cartridge (remove interferences) spe_load->spe_wash spe_elute Elute Analytes (e.g., with Acetone) spe_wash->spe_elute drydown Evaporate Eluate to Dryness spe_elute->drydown derivatize Reconstitute & Derivatize (e.g., MTBSTFA) drydown->derivatize analysis Inject into GC-MS/MS derivatize->analysis

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Dimethylphenylsilanol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized chemical reagents requires a commitment to safety and regulatory compliance that extends far beyond the bench. Dimethylphenylsilanol, a valuable organosilanol in synthetic chemistry, demands a rigorous and well-documented disposal plan. This guide provides the essential procedural framework for researchers and laboratory managers to handle its waste stream responsibly, ensuring the safety of personnel and the protection of our environment.

Core Principles: Hazard Identification and Risk Mitigation

Before any disposal protocol is initiated, a complete understanding of the compound's characteristics is paramount. This compound is not benign, and its handling requires specific precautions rooted in its chemical nature.

1.1. Hazard Profile

This compound [(C₆H₅)Si(OH)(CH₃)₂] is classified as a hazardous substance.[1] The primary risks associated with it are:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1]

  • Respiratory Irritation: Inhalation of the solid as dust may lead to respiratory tract irritation.[1]

  • Combustibility: While it is a solid, it is considered a combustible material with a flash point of 91.7 °C (197.1 °F).

These hazards dictate the minimum personal protective equipment (PPE) required when handling the compound or its waste.

Table 1: this compound Safety Profile

PropertyValue / ClassificationSource(s)
CAS Number 5272-18-4[1]
Physical Form Solid
GHS Hazard Codes H319 (Causes serious eye irritation)
Primary Hazards Skin Irritation (Category 2), Eye Irritation (Category 2)[1]
Storage Class 11 - Combustible Solids
Personal Protective Equipment (PPE) N95-type dust mask, chemical safety goggles, protective gloves[1]
Incompatible Materials Strong oxidizing agents[1][2]

1.2. Causality Behind PPE Selection

The choice of PPE is a direct response to the identified risks.

  • N95-type Dust Mask: Prevents inhalation of particulate matter, mitigating the risk of respiratory irritation.

  • Chemical Safety Goggles: Essential for preventing eye contact, as this compound is a serious eye irritant. Standard safety glasses are insufficient.[1]

  • Chemically Resistant Gloves: Protects against skin irritation. Always check your institution's glove compatibility chart for organosilanols.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is not a single action but a comprehensive workflow. The fundamental principle is that this chemical waste must be managed as hazardous waste in accordance with federal, state, and local regulations.[2][3] It must not be disposed of down the drain or in regular trash.[1]

G start Waste Generation (this compound Residue) characterize Characterize as Hazardous Waste (Per 40 CFR Part 261.3) start->characterize Step 1 spill Small-Scale Spill Occurs start->spill Potential Event segregate Segregate Waste (Keep away from strong oxidizers) characterize->segregate Step 2 container Select Compatible Container (HDPE or Glass, Good Condition) segregate->container Step 3 label Label Container ('Hazardous Waste', Chemical Name, Date, PI Name) container->label Step 4 accumulate Accumulate in Satellite Area (Keep container closed) label->accumulate Step 5 accumulate->spill Potential Event pickup Request Waste Pickup (Contact EHS/Licensed Contractor) accumulate->pickup Step 7 spill_proc Spill Cleanup Protocol (Absorb with inert material, collect in sealed container) spill->spill_proc Follow Procedure spill_proc->container Place contaminated material in waste container end Document and Dispose (Manifesting and Final Disposal by Approved Facility) pickup->end

Caption: Disposal workflow for this compound waste.

2.1. Step 1: Waste Characterization

As the generator, you are legally responsible for determining if your waste is hazardous.[3] this compound's properties (irritant, combustible) require it to be classified as hazardous waste under the U.S. EPA guidelines listed in 40 CFR Part 261.3.

2.2. Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous reactions.

  • Primary Directive: Store this compound waste separately from strong oxidizing agents.[1] Mixing can lead to vigorous, exothermic reactions.

  • Best Practice: Maintain separate waste streams for halogenated solvents, non-halogenated solvents, and solid chemical waste. Do not mix this compound waste with other waste types unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[4][5]

2.3. Step 3 & 4: Container Selection and Labeling

The integrity of your waste management system relies on proper containment and communication.

  • Container Choice: Use a container that is compatible with the waste. For solid this compound, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate. The container must be in good condition, free of cracks or defects.[5]

  • Labeling: The container must be clearly labeled at all times. The label must include:

    • The words "Hazardous Waste"[5]

    • The full chemical name: "this compound"

    • The approximate amount or concentration

    • The date accumulation started

    • The name of the Principal Investigator or responsible party

This ensures compliance with OSHA's Hazard Communication Standard and provides critical information for emergency responders and waste handlers.

2.4. Step 5 & 6: Spill Management and Accumulation

Accidents happen, but a prepared response minimizes risk.

  • For Small Spills:

    • Ensure adequate ventilation and remove all ignition sources.[3]

    • Wearing your full PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[1][3] Do not use combustible materials like paper towels alone for large quantities.

    • Carefully scoop the absorbed material into your designated hazardous waste container.[1]

    • Clean the spill area thoroughly.

  • Accumulation:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[5]

    • The container must remain closed except when adding waste.[5] This prevents the release of vapors and protects the container's contents from contamination.

2.5. Step 7: Final Disposal

The final step is to transfer the waste to a licensed disposal facility.

  • Procedure: Do not attempt to treat or dispose of the chemical yourself. Contact your institution's EHS office or an approved chemical waste management company to schedule a pickup.[1][6]

  • Documentation: You will be required to complete a hazardous material pickup request form and may need to sign a hazardous waste manifest. This document tracks the waste from your laboratory to its final destination, a process mandated by the EPA.[7]

The Regulatory Imperative: Why These Steps Matter

Adherence to these procedures is not merely a suggestion; it is a requirement under the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[8][9] As a generator of hazardous waste, your laboratory is the first link in a chain of custody designed to protect public health and the environment. Failure to comply can result in significant penalties and, more importantly, can create unsafe conditions for you, your colleagues, and your community.

By integrating these expert-validated protocols into your laboratory's standard operating procedures, you build a self-validating system of safety and compliance, reinforcing a culture of responsibility that is the bedrock of scientific integrity.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dimethylphenylsilanol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling requires a deep understanding of the materials involved. Dimethylphenylsilanol, a versatile organosilanol compound, is increasingly utilized in advanced materials and pharmaceutical development.[1] While its utility is significant, ensuring the safety of laboratory personnel is paramount. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with this compound. Our objective is to build a culture of safety through a comprehensive understanding of the risks and the rationale behind each protective measure.

Hazard Analysis: The "Why" Behind the Protection

Understanding the specific hazards posed by this compound is the foundation of an effective PPE strategy. Based on Globally Harmonized System (GHS) classifications and safety data sheets, the primary risks are:

  • Serious Eye Irritation (H319): Direct contact with the eyes can cause significant irritation.[1]

  • Skin Irritation (H315): Prolonged or repeated contact may lead to skin irritation and dermatitis.

  • Respiratory Tract Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory system.[2]

  • Combustibility: As a solid with a flash point of 91.7 °C (197.1 °F), it is classified as a combustible solid and requires careful handling to avoid ignition sources.[1]

These hazards dictate a multi-faceted approach to PPE, ensuring that all potential routes of exposure—ocular, dermal, and respiratory—are adequately addressed.

Core Protective Equipment: Your Essential Armor

The selection of PPE is not a one-size-fits-all scenario. It must be tailored to the specific procedure being performed. Below are the core components required for handling this compound.

Eye and Face Protection

Given its classification as a serious eye irritant, robust eye protection is non-negotiable.[1]

  • Minimum Requirement: At all times when handling this compound in any form, ANSI Z87.1-compliant chemical splash goggles are mandatory.[3][4] Standard safety glasses do not provide a sufficient seal to protect against splashes or fine dust.

  • Elevated Risk Scenarios: When there is a heightened risk of splashing or aerosol generation (e.g., during transfers, heating, or reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[5][6]

Hand Protection: The First Line of Defense

Proper glove selection is critical to prevent skin irritation.

  • Glove Type: Disposable nitrile gloves provide adequate short-term protection for incidental contact.[5] Always inspect gloves for tears or pinholes before use.

  • Protocol for Use: Gloves should be changed immediately if contamination is suspected. Never wear contaminated gloves outside of the immediate work area. Wash hands thoroughly with soap and water after removing gloves. For prolonged tasks, consider double-gloving.

Body Protection

Protective clothing prevents incidental contact with the skin and contamination of personal attire.

  • Laboratory Coat: A flame-retardant lab coat is recommended. It should be fully buttoned with the sleeves rolled down to provide maximum coverage.[5]

  • Apparel: Long pants and closed-toe, closed-heel shoes are required in any laboratory setting where hazardous chemicals are handled.[5][7]

Respiratory Protection

Engineering controls, such as a certified chemical fume hood, are the primary method for controlling respiratory exposure.[2]

  • Under Engineering Controls: When handling this compound inside a fume hood, respiratory protection is typically not required.

  • Outside of a Fume Hood: For tasks that may generate dust, such as weighing the solid compound outside of a hood, a NIOSH-approved N95 dust mask is required.[1]

  • Emergency Situations: In the event of a large spill or uncontrolled release where vapor or aerosol concentrations are unknown, a full-face or half-mask air-purifying respirator with appropriate cartridges (e.g., organic vapor/particulate) should be used.[8] All respirator use must comply with a formal respiratory protection program (OSHA 29 CFR 1910.134).[9]

Operational Plan: From Set-Up to Disposal

A procedural approach ensures safety at every stage of the workflow. The following diagram and table provide a clear decision-making framework for PPE selection based on the specific task.

PPE Selection Workflow

This flowchart provides a logical path to determining the appropriate level of PPE for any task involving this compound.

PPE_Selection_Workflow This compound PPE Selection Workflow cluster_start cluster_task This compound PPE Selection Workflow cluster_controls This compound PPE Selection Workflow cluster_ppe This compound PPE Selection Workflow start Start: Assess Task weighing Weighing Solid start->weighing solution_prep Preparing Solution start->solution_prep reaction Running Reaction / Transfer start->reaction in_hood Work in Fume Hood? weighing->in_hood splash_risk High Splash/Aerosol Risk? solution_prep->splash_risk reaction->splash_risk base_ppe Base PPE: - Nitrile Gloves - Chemical Goggles - Lab Coat in_hood->base_ppe Yes respirator Add N95 Dust Mask in_hood->respirator No splash_risk->base_ppe No face_shield Add Face Shield splash_risk->face_shield Yes respirator->base_ppe face_shield->base_ppe

Caption: Decision workflow for selecting task-specific PPE.

Summary of PPE Requirements by Task

This table provides at-a-glance guidance for common laboratory operations.

TaskLocationRequired Eye/Face ProtectionRequired Hand ProtectionRequired Body ProtectionRequired Respiratory Protection
Weighing Solid On BenchtopChemical Splash GogglesNitrile GlovesLab CoatN95 Dust Mask
Weighing Solid In Fume HoodChemical Splash GogglesNitrile GlovesLab CoatNone Required
Solution Preparation In Fume HoodChemical Splash GogglesNitrile GlovesLab CoatNone Required
Reaction/Heating In Fume HoodGoggles & Face ShieldNitrile GlovesLab CoatNone Required
Large Volume Transfer In Fume HoodGoggles & Face ShieldNitrile GlovesLab CoatNone Required
Spill Cleanup N/AGoggles & Face ShieldNitrile GlovesLab Coat/ApronAir-Purifying Respirator

Disposal and Decontamination Plan

Proper disposal of contaminated materials is a critical final step in the handling process.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a sealed, labeled hazardous waste container. Do not discard them in the regular trash.

  • Empty Containers: Empty containers of this compound retain product residue and can be dangerous.[9] They should be triple-rinsed with a suitable solvent (e.g., acetone), with the rinsate collected as hazardous waste. The decontaminated container can then be disposed of according to institutional guidelines.

  • Chemical Waste: All waste containing this compound must be disposed of through a licensed waste disposal company, following all local and national regulations.

By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work. This proactive approach to safety is the hallmark of a trustworthy and scientifically rigorous laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethylphenylsilanol
Reactant of Route 2
Reactant of Route 2
Dimethylphenylsilanol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。